Pumecitinib
Description
Structure
3D Structure
Properties
CAS No. |
2401057-12-1 |
|---|---|
Molecular Formula |
C17H20N8O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C17H20N8O2S/c1-11(2)28(26,27)24-8-17(9-24,4-5-18)25-7-13(15(19)23-25)14-12-3-6-20-16(12)22-10-21-14/h3,6-7,10-11H,4,8-9H2,1-2H3,(H2,19,23)(H,20,21,22) |
InChI Key |
OUXYFMCMGWQWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Pumecitinib's Mechanism of Action in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumecitinib (also known as PG-011) is a novel selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) under investigation for the topical treatment of mild-to-moderate atopic dermatitis (AD).[1][2] This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in keratinocytes, a key cell type implicated in the pathogenesis of AD. While direct in-vitro studies on this compound in keratinocytes are not yet publicly available, this guide synthesizes information from clinical trial data for this compound, its known targets (JAK1/JAK2), and extensive research on the effects of other JAK inhibitors on keratinocyte biology. This document details the underlying signaling pathways, presents relevant clinical and preclinical data in structured tables, outlines detailed experimental protocols for studying JAK inhibitor effects on keratinocytes, and provides visualizations of key pathways and workflows.
Introduction: The Role of Keratinocytes and JAK-STAT Signaling in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin condition characterized by epidermal barrier dysfunction and a T-helper 2 (Th2)-dominant immune response. Keratinocytes, the primary cells of the epidermis, are no longer considered passive bystanders in AD. Instead, they are active participants that respond to and produce a range of cytokines and chemokines, perpetuating the inflammatory cascade.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. In atopic dermatitis, cytokines such as interleukin (IL)-4, IL-13, IL-31, and thymic stromal lymphopoietin (TSLP) activate JAK proteins (predominantly JAK1 and JAK2) in keratinocytes. This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[3] This aberrant signaling in keratinocytes contributes to the characteristic features of AD, including inflammation, pruritus, and impaired skin barrier function.
This compound: A Targeted JAK1/JAK2 Inhibitor
This compound is a small molecule designed to selectively inhibit JAK1 and JAK2.[2] By targeting these specific kinases, this compound is expected to block the signaling of multiple pro-inflammatory cytokines that are central to the pathophysiology of atopic dermatitis. Its topical formulation aims to deliver the drug directly to the site of inflammation in the skin, thereby maximizing local efficacy and minimizing systemic exposure.[1]
Presumed Mechanism of Action in Keratinocytes
Based on its selectivity for JAK1 and JAK2 and data from other JAK inhibitors, the mechanism of action of this compound in keratinocytes is presumed to involve the following key processes:
-
Inhibition of Pro-inflammatory Cytokine Signaling: this compound is expected to block the intracellular signaling cascade initiated by the binding of various inflammatory cytokines to their receptors on keratinocytes. By inhibiting JAK1 and JAK2, this compound prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT1 and STAT3. This, in turn, is predicted to reduce the expression of pro-inflammatory genes, including chemokines that attract immune cells, and other mediators that contribute to skin inflammation.[4]
-
Modulation of Keratinocyte Proliferation and Differentiation: The JAK-STAT pathway is also involved in regulating the balance between keratinocyte proliferation and differentiation, which is often dysregulated in atopic dermatitis. Pro-inflammatory cytokines like IL-22, which signal through JAK1, can promote keratinocyte hyperproliferation and inhibit terminal differentiation, leading to a thickened and compromised epidermal barrier.[5][6] By inhibiting JAK1/JAK2, this compound is likely to help normalize these processes, promoting proper epidermal barrier formation and function.
-
Reduction of Pruritus-Related Signaling: IL-31, a key cytokine in the generation of itch in atopic dermatitis, signals through a receptor complex that utilizes JAK1 and JAK2. By inhibiting these kinases in keratinocytes and associated nerve fibers, this compound is anticipated to directly and indirectly alleviate pruritus.
Quantitative Data
Clinical Efficacy of 3% this compound Gel in Mild-to-Moderate Atopic Dermatitis (Phase IIb)
A multicenter, randomized, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy and safety of a 3% this compound gel applied once daily (QD) or twice daily (BID) for 8 weeks in adults with mild-to-moderate atopic dermatitis.[1][7]
| Efficacy Endpoint (at Week 8) | 3% this compound BID (n=46) | 3% this compound QD (n=46) | Placebo (n=46) |
| Mean Percentage Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |
| Proportion of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |
| Proportion of Subjects with IGA Score of 0 or 1 (and ≥2-point improvement) | 45.7% | 6.5% | 2.2% |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.[7]
Comparative IC50 Values of Select JAK Inhibitors
While specific IC50 values for this compound are not publicly available, the following table provides comparative data for other JAK inhibitors to contextualize the therapeutic landscape.
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 |
| Baricitinib | 5.9 | 5.7 | >400 | >400 |
| Upadacitinib | 43 | 110 | 2,300 | 460 |
IC50: Half-maximal inhibitory concentration. Data compiled from publicly available sources.[1][8]
Signaling Pathways and Experimental Workflows
This compound's Targeted Signaling Pathway in Keratinocytes
Caption: this compound inhibits JAK1/JAK2, blocking cytokine-induced STAT phosphorylation.
Experimental Workflow: Assessing this compound's Effect on Keratinocyte STAT3 Phosphorylation
Caption: Workflow for analyzing this compound's inhibition of STAT3 phosphorylation.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments to elucidate the mechanism of action of a JAK inhibitor like this compound in keratinocytes. These are based on standard methodologies published in the field.[4][5][6]
Keratinocyte Culture and Treatment
-
Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium supplemented with bovine pituitary extract and human epidermal growth factor. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For experiments, keratinocytes are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).
-
Pre-treatment: Once cells reach 70-80% confluency, the culture medium is replaced with a basal medium for a starvation period (e.g., 4-6 hours). Subsequently, cells are pre-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a relevant cytokine cocktail (e.g., 50 ng/mL IL-22 to assess STAT3 phosphorylation, or a combination of IFN-γ and TNF-α to induce a pro-inflammatory state) for a specified duration (e.g., 15-30 minutes for phosphorylation studies, 24-48 hours for gene expression or proliferation assays).
Western Blot for STAT Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry is used to quantify the band intensities. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT phosphorylation.
Keratinocyte Proliferation Assay
-
Cell Seeding: Keratinocytes are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Cells are treated with this compound and/or cytokines as described in section 5.1.
-
Proliferation Measurement: After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, or a fluorescence-based assay like the CyQUANT assay which measures total DNA content.[6]
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
-
RNA Extraction: Total RNA is extracted from treated keratinocytes using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., CXCL8, CCL2, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound, as a selective JAK1/JAK2 inhibitor, holds significant promise as a targeted topical therapy for atopic dermatitis. Its mechanism of action in keratinocytes is centered on the inhibition of the JAK-STAT signaling pathway, a central node in the inflammatory network of this disease. By blocking the signals of key pro-inflammatory cytokines, this compound is expected to normalize keratinocyte function, reduce skin inflammation, and alleviate the clinical signs and symptoms of atopic dermatitis, as supported by recent Phase IIb clinical trial data. Further in-vitro studies specifically investigating the effects of this compound on human keratinocytes will be crucial to fully elucidate its precise molecular interactions and confirm the mechanisms outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Brepocitinib, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]
- 5. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pumecitinib: An In-Depth Profile of its In Vitro JAK1/JAK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib (also known as PG-011) is a novel small molecule inhibitor targeting the Janus kinase (JAK) family, specifically demonstrating selectivity for JAK1 and JAK2. Developed by Beijing Puqi Pharmaceutical Technology Co., Ltd., this compound is under clinical investigation for the treatment of immune-inflammatory conditions such as atopic dermatitis. This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound for JAK1 and JAK2, including detailed experimental methodologies and relevant signaling pathway diagrams. While specific quantitative IC50 values for this compound are not publicly available in the reviewed literature, this guide outlines the standard procedures used to determine such selectivity.
Data Presentation
As of the latest available information, specific in vitro IC50 or Ki values for this compound against JAK1 and JAK2 have not been publicly disclosed in scientific literature or patents. To provide a comparative context, the following table presents typical in vitro IC50 values for other well-characterized JAK inhibitors. This allows for an understanding of the range of potencies and selectivities observed with this class of compounds.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Tofacitinib | 1 | 20 | 112 | 344 | 20 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.85 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | 0.97 |
| Upadacitinib | 43 | 110 | 2300 | 460 | 2.56 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 |
Note: The IC50 values presented are compiled from various sources and should be considered representative. Direct comparison between compounds can be influenced by assay conditions.
Experimental Protocols
The following sections detail the standard in vitro methodologies employed to determine the selectivity profile of a JAK inhibitor like this compound.
Biochemical Kinase Inhibition Assay (In Vitro Enzyme Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for JAK1 and JAK2.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes (e.g., from baculovirus-infected insect cells).
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide or a specific biotinylated peptide substrate).
-
This compound (dissolved in DMSO).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay, or radiolabeled [γ-³²P]ATP).
-
Microplates (e.g., 96-well or 384-well).
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the recombinant JAK1 or JAK2 enzyme to each well.
-
Incubate the compound and enzyme for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. The ATP concentration is typically at or near the Km value for each enzyme.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detect the kinase activity. The method of detection depends on the assay format:
-
ADP-Glo™: Measures the amount of ADP produced, which is proportional to kinase activity.
-
HTRF®: Utilizes a europium-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate (for biotinylated substrates) to measure substrate phosphorylation via Förster resonance energy transfer.
-
Radiometric Assay: Involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and quantifying the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
The raw data (luminescence, fluorescence ratio, or radioactive counts) is converted to percent inhibition relative to the vehicle control.
-
The IC50 value is calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Phosphorylation Assay (In Vitro Cell-Based Assay)
This assay measures the inhibition of JAK-mediated signaling within a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation downstream of JAK1 and JAK2.
Materials:
-
A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells, UT-7 cells, or primary human cells).
-
Cell culture medium and supplements.
-
Cytokines to specifically activate JAK1 or JAK2 pathways (e.g., IL-6 for JAK1/JAK2, IFN-γ for JAK1/JAK2, or EPO for JAK2).
-
This compound (dissolved in DMSO).
-
Lysis buffer.
-
Antibodies for detecting phosphorylated STAT proteins (pSTAT) and total STAT proteins (e.g., anti-pSTAT3, anti-STAT3).
-
Detection method (e.g., Western blotting, ELISA, or flow cytometry).
Procedure:
-
Cell Culture and Starvation: Cells are cultured to an appropriate density and then serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Compound Treatment: The starved cells are pre-incubated with various concentrations of this compound or DMSO (vehicle control) for a defined time (e.g., 1-2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine at a pre-determined concentration and for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to extract cellular proteins.
-
Detection of pSTAT: The levels of phosphorylated STAT proteins are measured using one of the following methods:
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSTAT and total STAT.
-
ELISA: A sandwich ELISA format is used with a capture antibody for total STAT and a detection antibody for pSTAT.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTAT.
-
-
Data Analysis:
-
The pSTAT signal is normalized to the total STAT signal.
-
The data is expressed as a percentage of the cytokine-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the JAK1 and JAK2 kinases in the JAK-STAT pathway.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the key steps in a typical biochemical assay to determine the IC50 of an inhibitor.
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship of Selectivity Determination
This diagram illustrates the inputs and processes involved in concluding the selectivity profile of this compound.
Caption: Logical flow for determining the JAK1/JAK2 selectivity of this compound.
Pumecitinib's Impact on STAT3 Phosphorylation in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib (also known as PG-011) is a small molecule inhibitor targeting the Janus kinase (JAK) family, specifically JAK1 and JAK2.[1][2] This mechanism of action places it within a class of drugs that modulate cytokine signaling integral to immune responses. A key downstream target of the JAK signaling cascade is the Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of STAT3 is a critical step in the activation of T cells and the pathogenesis of various inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of this compound on STAT3 phosphorylation in T cells, summarizing available data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Core Mechanism: The JAK-STAT Pathway
The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. In T cells, this pathway is central to their activation, differentiation, and effector functions. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[3][4] this compound, by inhibiting JAK1 and JAK2, directly interferes with this phosphorylation cascade, thereby attenuating the downstream signaling of various pro-inflammatory cytokines.
Quantitative Data on this compound
Currently, direct quantitative data on the half-maximal inhibitory concentration (IC50) of this compound for JAK1, JAK2, and the subsequent inhibition of STAT3 phosphorylation in T cells is not publicly available in peer-reviewed literature. However, clinical trial data for a topical formulation of this compound in atopic dermatitis provide an indirect measure of its biological efficacy.
Clinical Efficacy of 3% this compound Gel in Atopic Dermatitis (Phase IIb)
A multicenter, randomized, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy and safety of a 3% this compound gel in adults with mild-to-moderate atopic dermatitis.[1] The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.
| Treatment Group | Mean Percentage Change in EASI Score from Baseline at Week 8 |
| 3% this compound Gel (Twice Daily) | -83.6% |
| 3% this compound Gel (Once Daily) | -44.0% |
| Placebo | -22.0% |
| Both this compound treatment regimens showed a statistically significant greater effect than the placebo (p<0.006). The twice-daily regimen was significantly more effective than the once-daily regimen (p<0.001).[1] |
Experimental Protocols
While specific preclinical data on this compound's direct effect on pSTAT3 is not available, the following protocols outline standard methods to assess the impact of a JAK inhibitor, such as this compound, on STAT3 phosphorylation in T cells.
In Vitro Inhibition of STAT3 Phosphorylation in Human T Cells
This protocol describes an in vitro assay to determine the dose-dependent effect of a JAK inhibitor on cytokine-induced STAT3 phosphorylation in primary human T cells using flow cytometry.
a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and T Cell Enrichment:
-
Obtain whole blood from healthy human donors.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD3+ T cells using a magnetic-activated cell sorting (MACS) Pan T Cell Isolation Kit.
b. T Cell Culture and Treatment:
-
Culture the enriched T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-incubate the T cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the T cells with a cytokine known to induce STAT3 phosphorylation, such as Interleukin-6 (IL-6) or Interleukin-21 (IL-21), for 15-30 minutes.
c. Intracellular Staining for Phosphorylated STAT3 (pSTAT3):
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3, Tyr705).
-
Co-stain with antibodies against T cell surface markers such as CD3, CD4, and CD8 to allow for analysis of specific T cell subsets.
d. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the T cell populations of interest (e.g., CD4+ or CD8+ T cells).
-
Quantify the mean fluorescence intensity (MFI) of the pSTAT3 signal in each treatment condition.
-
Calculate the IC50 value for the inhibition of STAT3 phosphorylation by this compound.
Western Blotting for pSTAT3 in T Cell Lysates
This method provides a complementary approach to quantify the levels of phosphorylated and total STAT3.
-
Following T cell isolation, culture, and treatment with this compound and cytokine stimulation as described above, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Visualizations
Signaling Pathway of JAK1/2 Inhibition by this compound
Caption: this compound inhibits JAK1/2, blocking STAT3 phosphorylation.
Experimental Workflow for Assessing pSTAT3 Inhibition
Caption: Workflow for measuring pSTAT3 inhibition in T cells.
Logical Relationship of this compound's Mechanism
Caption: this compound's mechanism leading to clinical benefit.
Conclusion
This compound is a JAK1 and JAK2 inhibitor that holds promise for the treatment of T cell-mediated inflammatory diseases. Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, which is critical for T cell function. While direct quantitative data on this compound's inhibition of STAT3 phosphorylation in T cells is not yet available, clinical trial results in atopic dermatitis demonstrate its potential to modulate inflammatory responses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific molecular effects of this compound and other JAK inhibitors on T cell signaling. Further preclinical and clinical studies are warranted to fully elucidate the dose-dependent effects of this compound on STAT3 phosphorylation and to establish a clear pharmacokinetic and pharmacodynamic relationship.
References
Unveiling the Anti-inflammatory Potential of Pumecitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumecitinib (also known as PG-011) is an investigational small molecule inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results. The information is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential in inflammatory diseases.
Introduction
Inflammatory diseases represent a significant global health burden, and the Janus kinase (JAK) signaling pathway has emerged as a critical mediator in the pathogenesis of many of these conditions. The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from various cytokines and growth factors that are central to immune responses and inflammation.[2] this compound is a novel drug candidate that has shown promise in modulating inflammatory processes through the inhibition of JAK1 and JAK2.[1]
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes, with a particular focus on JAK1 and JAK2.[1] The JAK-STAT signaling cascade is a crucial pathway for a multitude of pro-inflammatory cytokines. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][3] By inhibiting JAK1 and JAK2, this compound effectively blocks this signaling cascade, thereby reducing the downstream effects of pro-inflammatory cytokines.[4]
Below is a diagram illustrating the mechanism of action of this compound within the JAK-STAT signaling pathway.
Preclinical and Clinical Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory activity in both preclinical models and clinical trials.
Clinical Efficacy in Atopic Dermatitis
A multicenter, randomized, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy and safety of a 3% this compound gel in adults with mild-to-moderate atopic dermatitis.[1][5] The study involved 139 subjects randomized to receive 3% this compound gel twice daily (BID), once daily (QD), or a placebo for 8 weeks.[1][5]
Table 1: Efficacy of 3% this compound Gel in Atopic Dermatitis (Week 8)
| Efficacy Endpoint | This compound 3% BID (n=46) | This compound 3% QD (n=46) | Placebo (n=46) |
| Mean Percentage Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |
| Percentage of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |
| Percentage of Subjects with an IGA Response | 45.7% | 6.5% | 2.2% |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment. Data from a Phase IIb clinical trial.[5][6]
The results indicated that both this compound treatment regimens showed a significantly greater effect than the placebo (p<0.006), with the twice-daily regimen demonstrating superior efficacy compared to the once-daily treatment (p<0.001).[1][5]
Safety and Tolerability
In the Phase IIb trial for atopic dermatitis, this compound gel was well-tolerated. The total incidence of adverse events was similar between the this compound and placebo groups (48.4% vs. 47.8%, respectively).[1][5] Systemic exposure to the drug was low, with mean plasma concentrations ranging from 38 to 104 pg/mL over the 8-week treatment period.[1][5]
This compound is also being investigated as a nasal spray for moderate to severe seasonal allergic rhinitis in a Phase IIb/III study.[7]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.
In Vitro JAK Enzyme Inhibition Assay (Hypothetical Protocol)
This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound against JAK1 and JAK2 enzymes.
-
Reagents: Recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, and adenosine triphosphate (ATP).
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the JAK enzyme and the this compound dilution.
-
Incubate for a specified period to allow for compound binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed at a controlled temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
Cell-Based Cytokine Inhibition Assay (Hypothetical Protocol)
This protocol outlines a method to assess the ability of this compound to inhibit cytokine production in a relevant cell line.
-
Cell Culture: Culture a human cell line known to produce pro-inflammatory cytokines upon stimulation (e.g., peripheral blood mononuclear cells - PBMCs).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS or a specific cytokine like IL-6).
-
Cytokine Measurement: After an appropriate incubation period, collect the cell supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Calculate the percentage of cytokine inhibition at each this compound concentration and determine the IC50 value.
In Vivo Model of Inflammation (Hypothetical Protocol)
This protocol describes a general approach to evaluating the anti-inflammatory efficacy of this compound in a rodent model of inflammation, such as collagen-induced arthritis.
-
Animal Model: Utilize a validated animal model of inflammatory disease, such as collagen-induced arthritis in mice or rats.
-
Treatment Groups: Randomly assign animals to different treatment groups: vehicle control, this compound at various doses, and a positive control (e.g., a known anti-inflammatory drug).
-
Drug Administration: Administer this compound orally or via another appropriate route according to the study design.
-
Efficacy Assessment: Monitor disease progression through regular clinical scoring, measurement of paw swelling, and body weight.
-
Endpoint Analysis: At the end of the study, collect blood and tissue samples for analysis of inflammatory biomarkers (e.g., cytokines) and histopathological evaluation of affected tissues.
Future Directions
This compound is currently in late-stage clinical development for atopic dermatitis and seasonal allergic rhinitis.[1][7] Further research is warranted to explore its potential in other inflammatory and autoimmune diseases where the JAK-STAT pathway is implicated. The favorable safety profile and low systemic absorption of the topical formulation suggest its potential as a valuable treatment option for localized inflammatory conditions.
Conclusion
This compound is a promising JAK1/JAK2 inhibitor with demonstrated anti-inflammatory properties. Its efficacy in a Phase IIb clinical trial for atopic dermatitis, coupled with a good safety profile, highlights its potential as a novel therapeutic agent. The detailed mechanism of action and experimental frameworks provided in this guide offer a solid foundation for further investigation and development of this compound for the treatment of a range of inflammatory disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib, a drug with potential effect to prevent SARS-COV-2 from entering target cells and control cytokine storm induced by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Pumecitinib: A Technical Overview of its Role in Cytokine Release Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumecitinib (also known as PG-011) is an emerging small molecule inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2. Developed by Prime Gene Therapeutics Co., Ltd., it has demonstrated clinical efficacy in the topical treatment of mild-to-moderate atopic dermatitis. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its role in the modulation of cytokine signaling pathways. Due to the limited availability of public preclinical data, this document will focus on the established principles of JAK1/JAK2 inhibition and the clinical outcomes observed, while clearly noting where specific data for this compound is not yet available.
Introduction
Atopic dermatitis and other inflammatory conditions are characterized by the dysregulation of immune responses, often driven by an overproduction of pro-inflammatory cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis. This compound, as a JAK1/JAK2 inhibitor, is designed to interrupt this signaling cascade, thereby mitigating the effects of pro-inflammatory cytokines.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The primary mechanism of action for this compound is the inhibition of JAK1 and JAK2 enzymes.[1] This inhibition disrupts the downstream signaling of a host of cytokines implicated in inflammatory and allergic diseases.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
As illustrated, the binding of pro-inflammatory cytokines to their receptors on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the inflammatory response. This compound, by inhibiting JAK1 and JAK2, prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade.
Quantitative Data on Cytokine Modulation
A comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases did not yield specific quantitative data on the in vitro or in vivo effects of this compound on the release of individual cytokines (e.g., IL-4, IL-13, TNF-α, IFN-γ). While it is mechanistically expected that a JAK1/JAK2 inhibitor would reduce the signaling output of these cytokines, specific IC50 values for cytokine inhibition or dose-response curves for this compound are not currently in the public domain.
For context, other JAK inhibitors have demonstrated dose-dependent reductions in various pro-inflammatory cytokines in preclinical and clinical studies.
Clinical Efficacy in Atopic Dermatitis
This compound has undergone a Phase IIb clinical trial for the treatment of mild-to-moderate atopic dermatitis. The study was a multicenter, randomized, double-blind, placebo-controlled trial.[2]
Table 1: Summary of Phase IIb Clinical Trial Efficacy Endpoints for this compound Gel in Atopic Dermatitis
| Efficacy Endpoint | This compound 3% Gel (Twice Daily) | This compound 3% Gel (Once Daily) | Placebo |
| Percentage Change from Baseline in EASI Score at Week 8 | -83.6% | -44.0% | -22.0% |
| Statistical Significance vs. Placebo (p-value) | <0.001 | <0.006 | N/A |
EASI: Eczema Area and Severity Index
The results demonstrate a statistically significant and dose-dependent improvement in the signs of atopic dermatitis with topical this compound treatment compared to placebo.[2][3]
Experimental Protocols
Detailed experimental protocols for preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for evaluating JAK inhibitors and cytokine release, the following general experimental workflows can be conceptualized.
Conceptual Experimental Workflow: In Vitro Cytokine Release Assay
Caption: A generalized workflow for an in vitro cytokine release assay.
This conceptual workflow outlines the steps to assess the in vitro efficacy of this compound in inhibiting cytokine release from immune cells. Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines would be cultured and pre-treated with varying concentrations of this compound before being stimulated to produce cytokines. The levels of secreted cytokines in the cell culture supernatant would then be quantified using techniques like ELISA or multiplex immunoassays.
Conclusion
This compound is a promising topical JAK1/JAK2 inhibitor that has demonstrated significant clinical efficacy in the treatment of atopic dermatitis. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a strong rationale for its observed anti-inflammatory effects. However, a detailed public understanding of its specific impact on the cytokine profile is currently limited by the lack of available quantitative preclinical data. As this compound progresses through further clinical development, it is anticipated that more detailed mechanistic data will become available, further elucidating its precise role in the modulation of cytokine release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Pumecitinib: An In-depth Analysis of Cellular Targets Beyond JAK1 and JAK2
For Researchers, Scientists, and Drug Development Professionals
Published: November 11, 2025
Abstract
Pumecitinib, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, is currently in clinical development for the treatment of atopic dermatitis and seasonal allergic rhinitis.[1] While its primary mechanism of action involves the modulation of the JAK-STAT signaling pathway, a comprehensive understanding of its broader cellular target profile is crucial for a complete assessment of its therapeutic potential and safety profile. This technical guide aims to provide a detailed overview of the known cellular targets of this compound, with a specific focus on identifying and characterizing any off-target interactions beyond its intended targets, JAK1 and JAK2. However, a thorough review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of information regarding the broader selectivity profile of this compound.
Introduction to this compound and the JAK-STAT Pathway
This compound is a small molecule inhibitor targeting the Janus kinases JAK1 and JAK2. These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines, interferons, and hormones. This pathway plays a critical role in regulating immune responses, inflammation, and hematopoiesis. By inhibiting JAK1 and JAK2, this compound effectively modulates the downstream signaling cascades responsible for the expression of inflammatory mediators.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell function.
Cellular Targets of this compound: Current Knowledge
The primary cellular targets of this compound are well-established as JAK1 and JAK2.[1] Its therapeutic effects in inflammatory conditions are attributed to the inhibition of these two kinases.
Quantitative Data on Primary Targets
Exploration of Cellular Targets Beyond JAK1 and JAK2
A critical aspect of drug development is the characterization of a compound's selectivity profile to identify potential off-target interactions. These interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. Methodologies such as kinome scanning are routinely employed to assess the activity of kinase inhibitors against a broad panel of kinases.
Despite extensive searches of scientific databases, patent literature, and regulatory documents, no public data from kinome scans or other broad selectivity profiling studies for this compound could be identified. The developing company, Beijing Puqi Pharmaceutical Technology Co Ltd., has not publicly disclosed such information.
Experimental Protocols for Target Identification
In the absence of specific experimental data for this compound, this section outlines the general methodologies typically used to identify and characterize the cellular targets of small molecule inhibitors.
Kinome-Wide Profiling
Objective: To assess the inhibitory activity of a compound against a large panel of purified kinases.
General Protocol (Example: KINOMEscan™):
-
Compound Immobilization: A test compound is typically immobilized on a solid support.
-
Kinase Binding: A library of human kinases, tagged with DNA, is incubated with the immobilized compound.
-
Competition: The binding of the kinases to the immobilized compound is measured in the presence of a competing, tagged ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control or as dissociation constants (Kd) to generate a comprehensive selectivity profile.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.
General Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Protein Precipitation: Unstable, denatured proteins precipitate out of solution.
-
Quantification: The amount of soluble protein remaining at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the drug indicates a direct binding interaction.
Discussion and Future Directions
The lack of publicly available data on the off-target profile of this compound is a significant gap in our understanding of this clinical-stage molecule. While its efficacy in treating inflammatory skin and allergic conditions appears promising based on its primary mechanism of action, a comprehensive assessment of its safety and potential for polypharmacology is limited without a detailed selectivity profile.
For a complete evaluation, future research should focus on:
-
Public Disclosure of Kinome Scan Data: The release of comprehensive kinase selectivity data would be invaluable to the scientific community.
-
Independent Off-Target Profiling: Unbiased proteomic approaches, such as chemical proteomics or CETSA, could provide a more complete picture of this compound's cellular interactome.
-
Correlation of Off-Target Effects with Clinical Observations: Any identified off-target activities should be correlated with the observed clinical safety and efficacy data to understand their potential clinical relevance.
Conclusion
This compound is a JAK1 and JAK2 inhibitor with demonstrated clinical potential. However, a detailed understanding of its cellular targets beyond these primary kinases is currently unavailable in the public domain. The generation and dissemination of comprehensive selectivity data are essential next steps to fully characterize the pharmacological profile of this compound and to inform its continued clinical development. Without such data, a thorough assessment of its potential off-target effects and broader therapeutic applications remains speculative.
References
Pumecitinib: A Technical Guide to its Impact on Immune Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pumecitinib (also known as PG-011) is a novel, selective small-molecule inhibitor of Janus kinases (JAK) 1 and 2, currently under clinical investigation for the treatment of atopic dermatitis and seasonal allergic rhinitis.[1][2][3] As a modulator of the JAK-STAT signaling pathway, this compound exerts a significant influence on the differentiation and function of various immune cells. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is understood to impact immune cell differentiation, based on its classification as a JAK1/JAK2 inhibitor. While specific preclinical data on this compound's direct effects on immune cell subsets are not extensively available in the public domain, this paper extrapolates its likely impact based on the well-established roles of JAK1 and JAK2 in immunology. This document outlines the theoretical framework of its action, supported by data from analogous JAK inhibitors where applicable, and provides detailed experimental protocols for assessing such effects.
Introduction: The Role of JAK-STAT Signaling in Immunity
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and hormones to the nucleus, thereby regulating gene expression. This pathway is fundamental to the development, differentiation, and activation of immune cells. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound's therapeutic potential stems from its specific inhibition of JAK1 and JAK2.[3]
-
JAK1 is broadly involved in the signaling of many pro-inflammatory cytokines, including those that drive the differentiation of T helper (Th) 1, Th2, and Th17 cells.
-
JAK2 is crucial for the signaling of hematopoietic growth factors and is also involved in the signaling of certain pro-inflammatory cytokines.
By inhibiting these two key kinases, this compound is positioned to potently modulate the immune response.
This compound's Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK1 and JAK2. By blocking the phosphorylation and activation of these kinases, it prevents the subsequent recruitment and phosphorylation of STAT proteins. This interruption of the JAK-STAT pathway curtails the expression of downstream genes that are essential for the differentiation and effector functions of multiple immune cell lineages.
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by this compound.
Caption: JAK-STAT signaling pathway and this compound's inhibitory action.
Impact on T Cell Differentiation
The differentiation of naive CD4+ T cells into distinct effector subsets (Th1, Th2, Th17) and regulatory T cells (Tregs) is governed by specific cytokine milieus, many of which signal through JAK1 and JAK2.
Table 1: Inferred Impact of this compound on T Helper Cell Differentiation
| T Cell Subset | Key Differentiating Cytokines | JAKs Involved | Predicted Effect of this compound |
| Th1 | IL-12, IFN-γ | JAK2, TYK2, JAK1 | Inhibition of differentiation and effector function |
| Th2 | IL-4 | JAK1, JAK3 | Inhibition of differentiation and effector function |
| Th17 | IL-6, IL-23, TGF-β | JAK1, JAK2, TYK2 | Inhibition of differentiation and pro-inflammatory cytokine production |
| Treg | IL-2, TGF-β | JAK1, JAK3 | Potential modulation of function |
Data inferred from the known roles of JAK1 and JAK2 in cytokine signaling.
By inhibiting JAK1 and JAK2, this compound is expected to suppress the differentiation of pro-inflammatory Th1, Th2, and Th17 cells, which are key drivers of autoimmune and allergic diseases.
Impact on Other Immune Cells
The effects of this compound are not limited to T cells. B cell function and the activity of various innate immune cells are also regulated by JAK-dependent cytokines.
Table 2: Inferred Impact of this compound on Other Immune Cell Functions
| Immune Cell Type | Key Regulating Cytokines | JAKs Involved | Predicted Effect of this compound |
| B Cells | IL-4, IL-6, IL-21 | JAK1, JAK3, JAK2 | Inhibition of proliferation, differentiation, and antibody production |
| NK Cells | IL-2, IL-12, IL-15 | JAK1, JAK3, JAK2 | Modulation of activation and cytotoxic function |
| Monocytes/Macrophages | GM-CSF, IFN-γ | JAK2, JAK1 | Inhibition of activation and pro-inflammatory cytokine release |
Data inferred from the known roles of JAK1 and JAK2 in cytokine signaling.
Experimental Protocols
To empirically determine the impact of this compound on immune cell differentiation, a series of in vitro assays can be employed.
In Vitro T Helper Cell Differentiation Assay
This protocol describes a method to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th1, Th2, and Th17 subsets.
Workflow Diagram:
Caption: Workflow for in vitro T cell differentiation assay.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for naive CD4+ T cells using a negative selection magnetic bead kit.
-
Cell Culture and Differentiation:
-
Plate naive CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.
-
Add polarizing cytokines for each subset:
-
Th1: IL-12 and anti-IL-4
-
Th2: IL-4 and anti-IFN-γ
-
Th17: IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ
-
-
Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Culture for 3-5 days at 37°C and 5% CO2.
-
-
Analysis:
-
Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for key transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17) and cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).
-
Analyze the cell populations by flow cytometry to quantify the percentage of differentiated cells in each condition.
-
STAT Phosphorylation Assay
This assay measures the direct inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Preparation: Isolate PBMCs or specific immune cell subsets.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) for a short period (15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol.
-
Staining and Analysis: Stain with a fluorescently labeled antibody specific for the phosphorylated form of the STAT of interest (e.g., anti-pSTAT3). Analyze the median fluorescence intensity by flow cytometry to determine the IC50 of this compound for the inhibition of STAT phosphorylation.
Clinical Data and Future Directions
Clinical trials of this compound have demonstrated its efficacy in treating atopic dermatitis.[1] In a Phase IIb study, 3% this compound gel applied twice daily resulted in a significant reduction in the Eczema Area and Severity Index (EASI) score compared to placebo.[3] These clinical findings are consistent with the proposed mechanism of inhibiting pro-inflammatory cytokine signaling that drives the pathophysiology of atopic dermatitis.
Further research is warranted to fully elucidate the specific effects of this compound on the differentiation and function of a broad range of immune cells. In vitro and in vivo preclinical studies will be invaluable in providing a more granular understanding of its immunomodulatory properties and in identifying potential new therapeutic applications for this promising JAK inhibitor.
Conclusion
This compound, as a selective JAK1/JAK2 inhibitor, holds significant promise for the treatment of a variety of immune-mediated diseases. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a strong rationale for its observed clinical efficacy in inflammatory conditions. By interfering with the signaling of key cytokines, this compound is predicted to potently inhibit the differentiation and function of pro-inflammatory immune cell subsets, thereby restoring immune homeostasis. The experimental frameworks provided in this guide offer a robust approach for the continued investigation and characterization of this compound's impact on the immune system.
References
Preclinical In Vivo Efficacy of Pumecitinib: A Landscape Analysis
This technical guide synthesizes the existing information on Pumecitinib's mechanism of action and clinical trial outcomes, while highlighting the current information gap regarding its foundational preclinical in vivo studies.
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound exerts its therapeutic effects by inhibiting JAK1 and JAK2, key enzymes in the JAK/STAT signaling pathway. This pathway is crucial for mediating the signaling of numerous cytokines and growth factors that are pivotal in immune responses and inflammation. By blocking JAK1 and JAK2, this compound effectively dampens the downstream signaling cascades that contribute to the inflammatory processes seen in various autoimmune and inflammatory diseases.
Below is a diagram illustrating the mechanism of action of this compound within the JAK/STAT signaling pathway.
Preclinical In Vivo Efficacy: An Information Gap
A thorough review of publicly accessible scientific literature, patent databases, and regulatory submissions did not yield specific quantitative data or detailed experimental protocols regarding the in vivo efficacy of this compound in preclinical models. While it is standard practice for such studies to be conducted to support Investigational New Drug (IND) applications, the detailed results of these studies—including dose-ranging, efficacy in various animal models of disease (e.g., collagen-induced arthritis, imiquimod-induced psoriasis, or other relevant models for inflammatory conditions), and specific endpoints measured—are not publicly available.
Typically, preclinical in vivo pharmacology studies would be presented in tables summarizing key findings. The absence of this data prevents the creation of such comparative tables.
Hypothetical Experimental Workflow
While specific protocols for this compound are not available, a general experimental workflow for assessing the in vivo efficacy of a JAK inhibitor in a preclinical model of inflammatory disease can be outlined. The following diagram illustrates a typical workflow for a study in a murine model of atopic dermatitis.
Clinical Trial Highlights
This compound has been investigated in several clinical trials, primarily for topical application in atopic dermatitis and as a nasal spray for seasonal allergic rhinitis.
Atopic Dermatitis
A phase IIb clinical trial evaluated the efficacy and safety of 3% this compound gel in adults with mild-to-moderate atopic dermatitis. The results demonstrated a statistically significant improvement in the Eczema Area and Severity Index (EASI) score from baseline compared to placebo.[1]
| Treatment Group | Mean % Change in EASI Score from Baseline (Week 8) |
| 3% this compound Gel (Twice Daily) | -83.6% |
| 3% this compound Gel (Once Daily) | -44.0% |
| Placebo | -22.0% |
| Table 1: Efficacy of this compound Gel in Atopic Dermatitis (Phase IIb).[1] |
Seasonal Allergic Rhinitis
This compound is also under investigation as a nasal spray for the treatment of moderate to severe seasonal allergic rhinitis. Clinical trials are designed to assess its efficacy in reducing nasal and ocular symptoms associated with seasonal allergies.
Conclusion
This compound has shown clear clinical potential as a topical and intranasal treatment for inflammatory conditions. Its mechanism as a JAK1/JAK2 inhibitor provides a strong rationale for its therapeutic application. However, for researchers and professionals in drug development, the lack of detailed public information on its preclinical in vivo efficacy and pharmacology represents a significant gap. Access to this data would be invaluable for a comprehensive understanding of its therapeutic potential and for informing the development of future JAK inhibitors. As this compound progresses through further clinical development, it is hoped that more of the foundational preclinical data will be made publicly available to the scientific community.
References
Topical Pumecitinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib is an emerging therapeutic agent in the landscape of topical treatments for inflammatory skin conditions. As a selective Janus kinase (JAK) 1 and JAK2 inhibitor, it targets the intracellular signaling pathways that drive the inflammatory processes in diseases such as atopic dermatitis. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for topical this compound, with a focus on its clinical application, experimental evaluation, and mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of topical this compound has been primarily characterized through a phase IIb clinical trial in adults with mild-to-moderate atopic dermatitis. The formulation studied was a 3% this compound gel. A key objective of the pharmacokinetic assessment was to determine the extent of systemic absorption following topical application.
Systemic Absorption
To evaluate systemic exposure, a sparse pharmacokinetic sampling methodology was employed. This approach involves collecting a limited number of blood samples from each participant at various time points throughout the study.[1]
Table 1: Systemic Pharmacokinetic Parameters of 3% Topical this compound Gel
| Parameter | Value | Study Population | Dosing Regimen | Duration |
| Mean Plasma Drug Concentration | 38–104 pg/mL | Adults with mild-to-moderate atopic dermatitis | Twice daily (BID) and once daily (QD) | 8 weeks |
Data from a phase IIb clinical trial of 3% this compound gel.[1]
These findings indicate that topical application of 3% this compound gel results in low systemic drug exposure.[1]
Experimental Protocols
Sparse Pharmacokinetic Sampling:
While the exact protocol from the this compound trial is not publicly available, sparse sampling in dermatological trials typically involves the collection of trough and peak plasma samples at predefined intervals (e.g., pre-dose and 1-2 hours post-dose at weeks 1, 4, and 8). These limited data points are then analyzed using population pharmacokinetic (PopPK) modeling to estimate key pharmacokinetic parameters and their variability within the patient population.
Bioanalytical Method:
The quantification of this compound in plasma samples would necessitate a validated, high-sensitivity assay, likely a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is essential for accurately measuring the low picogram-per-milliliter concentrations observed.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a JAK1/JAK2 inhibitor. By blocking these enzymes, this compound modulates the signaling of various pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. In atopic dermatitis, cytokines such as interleukin (IL)-4, IL-13, IL-31, and interferon-gamma (IFN-γ) play pivotal roles in driving inflammation, pruritus, and skin barrier dysfunction. These cytokines bind to their respective receptors on immune and skin cells, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response. This compound, by inhibiting JAK1 and JAK2, effectively dampens this signaling cascade.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Clinical Efficacy
The pharmacodynamic effects of topical this compound are evident in its clinical efficacy. The phase IIb trial demonstrated significant improvements in the signs and symptoms of atopic dermatitis.
Table 2: Key Efficacy Endpoints for 3% Topical this compound Gel at Week 8
| Efficacy Endpoint | This compound 3% Gel (BID) | This compound 3% Gel (QD) | Placebo |
| Percentage Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |
| Proportion of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |
| Proportion of Subjects with IGA Score of 0 or 1 and ≥2-point improvement | 45.7% | 6.5% | 2.2% |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment. Data from a phase IIb clinical trial.[1]
The superior efficacy of the twice-daily (BID) regimen compared to the once-daily (QD) regimen suggests a dose- and frequency-dependent pharmacodynamic effect in the skin.
Experimental Protocols
Pharmacodynamic Assessments in Clinical Trials:
While specific biomarker data for the this compound trial are not available, pharmacodynamic assessments in topical drug development for atopic dermatitis often involve:
-
Skin Biopsies: Analysis of skin biopsies to measure changes in inflammatory cell infiltrates, epidermal thickness, and the expression of key inflammatory markers (e.g., phosphorylated STAT3, IL-4, IL-13) using techniques like immunohistochemistry or quantitative PCR.
-
Tape Stripping: A non-invasive method to collect corneocytes and analyze changes in protein and RNA expression of inflammatory and skin barrier markers.
-
Serum Biomarkers: Measurement of systemic inflammatory markers, although with topically administered drugs with low systemic absorption, changes in skin-specific biomarkers are often more informative.
Experimental Workflow
The development and evaluation of a topical agent like this compound follows a structured workflow from preclinical assessment to clinical trials.
Caption: A simplified workflow for the clinical development of topical this compound.
Conclusion
Topical this compound, a potent JAK1/JAK2 inhibitor, has demonstrated promising efficacy and a favorable safety profile with low systemic absorption in a phase IIb clinical trial for mild-to-moderate atopic dermatitis. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a targeted approach to mitigating the underlying inflammation of this chronic skin disease. Further investigation in phase III trials will be crucial to fully elucidate its long-term safety and efficacy, and to solidify its position in the therapeutic armamentarium for atopic dermatitis. Future research should also aim to provide more detailed insights into its cutaneous pharmacokinetics and local pharmacodynamic effects to optimize its clinical use.
References
Pumecitinib: A Technical Whitepaper on its Potential in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pumecitinib, a selective Janus kinase (JAK) 1 and 2 inhibitor, has demonstrated significant efficacy and a favorable safety profile in clinical trials for atopic dermatitis and seasonal allergic rhinitis. This technical guide explores the scientific rationale and preclinical evidence supporting the broader potential of this compound in other autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. By targeting the JAK-STAT signaling pathway, a critical mediator of pro-inflammatory cytokine signaling, this compound offers a promising therapeutic strategy for a range of immune-mediated conditions. This document provides an in-depth analysis of its mechanism of action, a summary of relevant clinical and preclinical data from analogous JAK inhibitors, and detailed experimental protocols to guide further research and development.
Introduction: The Role of JAK Inhibition in Autoimmunity
Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A key signaling cascade implicated in the pathogenesis of numerous autoimmune disorders is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Cytokines, which are crucial mediators of the immune response, bind to their receptors on the cell surface, leading to the activation of associated JAKs. This, in turn, triggers the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.
This compound is a small molecule inhibitor that selectively targets JAK1 and JAK2. By inhibiting these kinases, this compound can block the signaling of a wide array of pro-inflammatory cytokines, thereby dampening the overactive immune response characteristic of autoimmune diseases. This targeted approach offers the potential for broad efficacy across multiple autoimmune indications.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for numerous cytokines and growth factors that are integral to immune cell development, differentiation, and function. The binding of a cytokine to its receptor initiates a conformational change that brings the receptor-associated JAKs into close proximity, allowing for their trans-activation via phosphorylation. The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor's intracellular domain. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors for a multitude of pro-inflammatory genes.
This compound, by inhibiting JAK1 and JAK2, disrupts this signaling cascade, leading to a reduction in the production of inflammatory mediators.
Caption: this compound inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.
Clinical Evidence with this compound
Atopic Dermatitis
A Phase IIb, multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of 3% this compound gel in adults with mild-to-moderate atopic dermatitis.
Data Presentation: Efficacy and Safety of this compound Gel in Atopic Dermatitis
| Endpoint | 3% this compound BID (n=46) | 3% this compound QD (n=46) | Placebo (n=46) |
| Efficacy (Week 8) | |||
| Mean % Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |
| % of Subjects with IGA Response (Score of 0 or 1 and ≥2-point improvement) | 45.7% | 6.5% | 2.2% |
| % of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |
| Safety | |||
| Incidence of Adverse Events (AEs) | 48.4% | Not Reported | 47.8% |
Experimental Protocol: Phase IIb Atopic Dermatitis Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, parallel, placebo-controlled Phase IIb clinical trial.
-
Participants: 139 adult subjects with mild-to-moderate atopic dermatitis.
-
Randomization: Subjects were randomized in a 1:1:1 ratio to one of three treatment groups:
-
3% this compound gel applied twice daily (BID)
-
3% this compound gel applied once daily (QD)
-
Placebo gel
-
-
Treatment Duration: 8 weeks.
-
Primary Efficacy Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.
-
Secondary Efficacy Endpoints:
-
Proportion of subjects with an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 8.
-
Proportions of subjects achieving EASI-50, EASI-75, and EASI-90 at week 8.
-
-
Safety Assessments: Monitoring of adverse events (AEs), local tolerability, and sparsely sampled pharmacokinetics.
Caption: Workflow of the Phase IIb clinical trial for this compound in atopic dermatitis.
Potential in Other Autoimmune Diseases: A Hypothesis-Driven Approach
While clinical data for this compound is currently limited to atopic dermatitis and allergic rhinitis, its mechanism as a JAK1/JAK2 inhibitor suggests strong potential for efficacy in other autoimmune diseases where these signaling pathways are pathogenic. The following sections explore this potential based on data from other selective JAK1/JAK2 inhibitors.
Rheumatoid Arthritis (RA)
Rationale: The pathogenesis of RA involves a complex interplay of pro-inflammatory cytokines, many of which signal through the JAK1 and JAK2 pathways. Inhibition of these kinases is expected to reduce joint inflammation and structural damage.
Data Presentation: Efficacy of a JAK1/JAK2 Inhibitor (Baricitinib) in RA (RA-BEAM Study)
| Endpoint (Week 12) | Baricitinib 4 mg + MTX | Adalimumab 40 mg + MTX | Placebo + MTX |
| ACR20 Response | 70% | 61% | 40% |
| ACR50 Response | 49% | 38% | 17% |
| ACR70 Response | 28% | 18% | 6% |
| Mean Change from Baseline in DAS28-CRP | -2.24 | -1.94 | -1.03 |
Experimental Protocol: Representative Phase 3 RA Clinical Trial (RA-BEAM)
-
Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled, parallel-group Phase 3 study.
-
Participants: Patients with moderately to severely active RA who had an inadequate response to methotrexate (MTX).
-
Randomization: Patients were randomized to receive:
-
Baricitinib 4 mg once daily + background MTX
-
Adalimumab 40 mg every other week + background MTX
-
Placebo + background MTX
-
-
Primary Endpoint: Proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.
-
Key Secondary Endpoints: Change from baseline in the Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP) at week 12, and change from baseline in the modified Total Sharp Score (mTSS) at week 24.
Psoriasis
Rationale: Psoriasis is a chronic inflammatory skin disease driven by cytokines that signal through the JAK-STAT pathway, particularly those involved in Th1 and Th17 cell differentiation and function. JAK1 and JAK2 inhibition can modulate these pathways.
Data Presentation: Efficacy of a JAK1/JAK2 Inhibitor (Baricitinib) in Psoriasis
| Endpoint (Week 12) | Baricitinib 8 mg | Baricitinib 10 mg | Placebo |
| PASI 75 Response | 43% | 54% | 17% |
| Mean % Change from Baseline in PASI Score | -62% | -70% | -27% |
Experimental Protocol: Representative Phase 2b Psoriasis Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2b study.
-
Participants: Patients with moderate-to-severe plaque psoriasis.
-
Randomization: Patients were randomized to receive placebo or oral baricitinib at doses of 2, 4, 8, or 10 mg once daily.
-
Treatment Duration: 12 weeks.
-
Primary Endpoint: Proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 12.
-
Secondary Endpoints: Safety and other efficacy measures, including mean change from baseline in PASI score.
Inflammatory Bowel Disease (IBD)
Rationale: The chronic intestinal inflammation in IBD (Crohn's disease and ulcerative colitis) is mediated by a host of cytokines that utilize the JAK1 and JAK2 signaling pathways. Inhibition of these pathways is a promising therapeutic strategy.
Preclinical Evidence: In a dextran sulfate sodium (DSS)-induced murine model of colitis, treatment with the JAK1/JAK2 inhibitor baricitinib significantly ameliorated disease activity.
Experimental Protocol: DSS-Induced Colitis Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of 3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: Oral administration of baricitinib or vehicle control daily.
-
Assessment:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the study, colon length is measured, and colonic tissue is collected for histological analysis of inflammation and for measurement of pro-inflammatory cytokine levels (e.g., IL-6, IFN-γ, IL-17A) by ELISA or qPCR.
-
Western blot analysis of colonic tissue to assess the phosphorylation status of JAK2 and STAT3.
-
Caption: Workflow for a preclinical study of a JAK inhibitor in a mouse model of colitis.
Lupus
Rationale: Systemic lupus erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the involvement of multiple organ systems. Type I and II interferons, which signal through the JAK-STAT pathway, play a central role in the pathogenesis of lupus.
Preclinical Evidence: In the MRL/lpr mouse model of lupus, treatment with the JAK1/JAK2 inhibitor ruxolitinib attenuated the development of severe skin lesions and reduced inflammatory cell infiltration.
Experimental Protocol: MRL/lpr Mouse Model of Lupus
-
Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Treatment: Prophylactic or therapeutic administration of a JAK1/JAK2 inhibitor or vehicle control.
-
Assessment:
-
Monitoring of proteinuria as an indicator of lupus nephritis.
-
Evaluation of skin lesions and histological analysis of skin biopsies for epidermal hyperplasia and inflammatory cell infiltration.
-
Measurement of serum levels of anti-dsDNA autoantibodies by ELISA.
-
Histological analysis of the kidneys to assess glomerulonephritis.
-
Flow cytometric analysis of splenocytes to characterize immune cell populations.
-
Conclusion and Future Directions
This compound, as a selective JAK1 and JAK2 inhibitor, holds considerable promise for the treatment of a broad spectrum of autoimmune diseases beyond its current indications. Its mechanism of action, targeting a central pathway in immune-mediated inflammation, provides a strong rationale for its investigation in conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The preclinical and clinical data from other JAK1/JAK2 inhibitors in these diseases further support this hypothesis.
Future research should focus on conducting well-designed preclinical studies of this compound in relevant animal models of these autoimmune diseases to establish proof-of-concept. Subsequently, progression to clinical trials will be necessary to evaluate the efficacy and safety of this compound in these patient populations. The development of this compound for a wider range of autoimmune indications has the potential to provide a valuable new therapeutic option for patients with these often debilitating conditions.
An In-Depth Technical Guide to the Discovery and Synthesis of Pumecitinib (PG-011)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumecitinib (PG-011) is a novel, selective Janus kinase (JAK) 1 and JAK2 inhibitor developed by Beijing Puqi Pharmaceutical Technology Co., Ltd. (also known as Prime Gene Therapeutics Co., Ltd.) for the treatment of a range of immune-inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. The document details the preclinical and clinical findings to date, including quantitative data from clinical trials, and outlines the experimental protocols for key studies. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of cytokine signaling that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory disorders. The JAK family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are activated upon cytokine binding to their cognate receptors, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Given its central role in inflammation, the JAK-STAT pathway has emerged as a key therapeutic target for the development of novel immunomodulatory agents.
This compound (PG-011) is a small molecule inhibitor designed to selectively target JAK1 and JAK2. This dual inhibition is intended to modulate the signaling of a broad range of pro-inflammatory cytokines. This compound is currently under clinical investigation in various formulations for topical and intranasal administration for conditions such as atopic dermatitis and seasonal allergic rhinitis.
Discovery of this compound
While specific details regarding the initial lead identification and optimization process for this compound have not been extensively published in peer-reviewed literature, the discovery of this compound likely followed a rational drug design approach common in the development of kinase inhibitors. This process typically involves:
-
Target Identification and Validation: Recognizing the validated role of JAK1 and JAK2 in inflammatory diseases.
-
High-Throughput Screening (HTS): Screening large compound libraries for hits that inhibit JAK1 and JAK2 activity.
-
Hit-to-Lead Optimization: Modifying the chemical structure of initial hits to improve potency, selectivity, and pharmacokinetic properties.
-
Lead Optimization: Further refining the lead compounds to enhance efficacy, safety, and drug-like properties, ultimately leading to the selection of a clinical candidate such as this compound.
The chemical structure of this compound, {3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H- pyrazol-1-yl]-1-(propane-2-sulfonyl)azetidin-3- yl}acetonitrile, suggests a design that fits within the ATP-binding site of the JAK kinases. The pyrrolo[2,3-d]pyrimidine core is a common scaffold in many JAK inhibitors, acting as a hinge-binder.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined in patent WO2022042577A1. The synthesis is a multi-step process involving the construction of the key heterocyclic core structures and their subsequent coupling. A generalized synthetic scheme is presented below.
Please note: The following is a representative synthetic scheme based on publicly available information and may not reflect the exact, scaled-up manufacturing process.
Experimental Protocol: Synthesis of a Key Intermediate
While the full, detailed synthesis from the patent is extensive, a representative experimental protocol for a key coupling step in the synthesis of related JAK inhibitors often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the pyrrolo[2,3-d]pyrimidine core with the pyrazole moiety.
General Procedure for a Suzuki Coupling Step:
-
To a solution of the halogenated pyrrolo[2,3-d]pyrimidine derivative (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water) is added the boronic acid or boronate ester of the pyrazole intermediate (1.2 equivalents).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.1 equivalents), and a base, such as K₂CO₃ (3 equivalents), are added to the reaction mixture.
-
The reaction mixture is degassed and heated to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Mechanism of Action
This compound functions as an inhibitor of Janus kinases 1 and 2. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation and activation of STAT proteins. This disruption of the JAK-STAT signaling cascade leads to a reduction in the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
Preclinical and Clinical Development
This compound has undergone preclinical evaluation and is currently in clinical development for several indications.
Preclinical Studies
Comprehensive preclinical data for this compound is not yet fully available in the public domain. However, based on its progression to clinical trials, it can be inferred that this compound has demonstrated a favorable preclinical profile, including:
-
In vitro Kinase Assays: Potent and selective inhibition of JAK1 and JAK2.
-
Cellular Assays: Inhibition of cytokine-induced STAT phosphorylation and downstream signaling in relevant cell types.
-
In vivo Models of Disease: Efficacy in animal models of inflammatory diseases, such as dermatitis or arthritis.
-
Safety Pharmacology and Toxicology Studies: An acceptable safety profile to support clinical investigation.
Clinical Studies
This compound is being investigated in several clinical trials, primarily for atopic dermatitis and seasonal allergic rhinitis.
Atopic Dermatitis (AD)
A Phase IIb, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound 3% gel in adults with mild-to-moderate atopic dermatitis[1].
Table 1: Efficacy Results of Phase IIb Study of this compound Gel in Atopic Dermatitis at Week 8 [1]
| Efficacy Endpoint | This compound 3% Gel (Twice Daily) | This compound 3% Gel (Once Daily) | Placebo |
| Mean % Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |
| Proportion of Patients Achieving EASI-75 | 69.6% | 19.6% | 2.2% |
| Proportion of Patients with IGA Response | 45.7% | 6.5% | 2.2% |
| Proportion of Patients with IGA of 0 or 1 | 67.4% | 19.6% | 2.2% |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment
The study demonstrated that this compound 3% gel administered twice daily was significantly more effective than placebo in reducing the signs and symptoms of atopic dermatitis. The treatment was well-tolerated, with a safety profile similar to placebo. Mean plasma drug concentrations were low (ranging from 38–104 pg/mL), indicating minimal systemic absorption with topical application[1].
Seasonal Allergic Rhinitis (SAR)
This compound is also being developed as a nasal spray for the treatment of moderate to severe seasonal allergic rhinitis. A Phase IIb/III clinical trial is underway to evaluate the efficacy, safety, and pharmacokinetics of different dosages and administration frequencies of this compound nasal spray compared to placebo.
Conclusion
This compound (PG-011) is a promising, selective JAK1/JAK2 inhibitor with demonstrated clinical efficacy and a favorable safety profile in the treatment of atopic dermatitis. Its development in different formulations for various immune-inflammatory conditions highlights its potential as a versatile therapeutic agent. Further clinical studies will be crucial to fully elucidate its therapeutic potential and establish its place in the management of these diseases. This technical guide provides a foundational understanding of this compound for researchers and clinicians in the field of drug development and immunology.
References
Pumecitinib: A Technical Deep Dive into its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumecitinib is an investigational small molecule Janus kinase (JAK) inhibitor currently in clinical development for the treatment of inflammatory conditions such as atopic dermatitis and seasonal allergic rhinitis. As a selective inhibitor of JAK1 and JAK2, this compound modulates the signaling of various pro-inflammatory cytokines implicated in the pathophysiology of these diseases. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and preclinical pharmacology of this compound, intended to serve as a resource for researchers and drug development professionals.
Molecular Structure and Identification
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile[1]. Its structure features a pyrrolopyrimidine core, which is a common scaffold in many kinase inhibitors, linked to a pyrazole and an azetidine ring.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile | [1] |
| CAS Number | 2401057-12-1 | [2] |
| Molecular Formula | C₁₇H₂₀N₈O₂S | [1] |
| Canonical SMILES | CC(C)S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 | [1] |
| InChI | InChI=1S/C17H20N8O2S/c1-11(2)28(26,27)24-8-17(9-24,4-5-18)25-7-13(15(19)23-25)14-12-3-6-20-16(12)22-10-21-14/h3,6-7,10-11H,4,8-9H2,1-2H3,(H2,19,23)(H,20,21,22) | [1] |
| InChIKey | OUXYFMCMGWQWQF-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for some properties of this compound are not publicly available, computed values provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value (Computed) | Source |
| Molecular Weight | 400.5 g/mol | [1] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 155 Ų | [1] |
| Heavy Atom Count | 28 | [1] |
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO)[3]. A stock solution of 10 mM in DMSO can be prepared. For in vivo studies, a formulation in 10% DMSO and 90% corn oil has been described[4].
Stability: Stock solutions of this compound in DMSO are stable for 6 months at -80°C and for 1 month at -20°C[4].
Mechanism of Action: JAK1/JAK2 Inhibition
This compound is a Janus kinase (JAK) inhibitor, with a mechanism of action that involves the inhibition of JAK1 and JAK2 enzymes[2][5]. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammatory responses.
By inhibiting JAK1 and JAK2, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes, thereby exerting its therapeutic effect in inflammatory diseases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against JAK1 and JAK2 is typically determined using an in vitro kinase assay. While specific IC₅₀ values for this compound are not yet publicly available, a general protocol for such an assay is as follows:
-
Reagents: Recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), and Adenosine-5'-triphosphate (ATP).
-
Assay Principle: The assay measures the ability of the kinase to phosphorylate the substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using a method that detects the phosphorylated substrate.
-
Procedure:
-
A reaction mixture is prepared containing the JAK enzyme, the peptide substrate, and ATP in a suitable buffer.
-
This compound is added to the reaction mixture at a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays for STAT Phosphorylation (General Protocol)
Cell-based assays are crucial for confirming the on-target activity of a JAK inhibitor within a cellular context.
-
Cell Lines: A variety of cell lines can be used, including primary human cells (e.g., peripheral blood mononuclear cells - PBMCs) or cell lines that express the relevant cytokine receptors and JAKs.
-
Assay Principle: These assays measure the inhibition of cytokine-induced STAT phosphorylation.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a specific cytokine (e.g., Interleukin-6 for JAK1/JAK2 signaling) to induce STAT phosphorylation.
-
After stimulation, the cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
The IC₅₀ value for the inhibition of STAT phosphorylation is then determined.
-
References
- 1. This compound | C17H20N8O2S | CID 141761076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Pumecitinib's Effect on Gene Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumecitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes pivotal to the signaling pathways of numerous cytokines that regulate immune cell function and gene expression.[1][2] By blocking these pathways, this compound is under investigation for the treatment of various immune-mediated inflammatory diseases. This technical guide provides an in-depth overview of the anticipated effects of this compound on gene expression in key immune cell populations, drawing upon data from analogous JAK1/JAK2 inhibitors such as baricitinib and ruxolitinib. The guide details the core mechanism of action, summarizes expected changes in gene expression in tabular format, outlines relevant experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
Core Mechanism of Action: The JAK-STAT Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the JAK-STAT signaling pathway. This pathway is a critical communication route from cell surface receptors to the nucleus, translating extracellular cytokine signals into changes in gene expression.
The process is as follows:
-
Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines (e.g., interferons, interleukins) bind to their specific receptors on the surface of immune cells. This binding event causes the receptor units to come together (dimerize).
-
JAK Activation: The dimerization of the receptors brings the associated JAKs (in this case, JAK1 and JAK2) into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
-
Nuclear Translocation and Gene Transcription: Phosphorylated STATs detach from the receptor, form dimers (homo- or heterodimers), and translocate into the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes involved in inflammation, immune cell proliferation, differentiation, and survival.[3][4][5]
This compound, by inhibiting JAK1 and JAK2, effectively halts this cascade, preventing the phosphorylation of STATs and the subsequent transcription of pro-inflammatory genes.
Anticipated Effects on Gene Expression in Immune Cells
Due to the absence of specific gene expression data for this compound, this section summarizes the expected effects based on studies of other JAK1/JAK2 inhibitors, such as baricitinib and ruxolitinib, in various immune cell types.[6][7][8][9][10][11][12][13][14]
T Cells
T helper (Th) cells, particularly Th1 and Th17 subsets, are key drivers of inflammation and are heavily reliant on JAK-STAT signaling for their differentiation and function.
| Gene Category | Expected Effect of this compound | Key Genes/Pathways Affected | Functional Consequence |
| Th1 Differentiation & Function | Downregulation | STAT1, T-bet (TBX21), IFNG (Interferon-gamma) | Reduced differentiation of naive T cells into pro-inflammatory Th1 cells.[11][15] |
| Th17 Differentiation & Function | Downregulation | STAT3, RORγt (RORC), IL17A, IL17F, IL23R | Inhibition of the Th17 lineage, which is implicated in autoimmune diseases.[11][16] |
| Cytokine & Chemokine Signaling | Downregulation | IL2RA, IL6R, IFNGR1, CXCL9, CXCL10, CXCL11 | Decreased T cell activation, proliferation, and recruitment to sites of inflammation.[17] |
| T Cell Activation & Proliferation | Downregulation | CD69, IL2, STAT5 | Reduced overall T cell-mediated immune responses.[13][15] |
| Regulatory T cells (Tregs) | Potential Upregulation | FOXP3, STAT5 | May enhance immune suppression by promoting Treg stability and function.[15] |
B Cells
B cell activation, differentiation into plasma cells, and antibody production are influenced by cytokines that signal through the JAK-STAT pathway.
| Gene Category | Expected Effect of this compound | Key Genes/Pathways Affected | Functional Consequence |
| Plasma Cell Differentiation | Downregulation | STAT3, PRDM1 (Blimp-1), XBP1 | Inhibition of B cell maturation into antibody-producing plasma cells.[3][10][11] |
| B Cell Activation & Proliferation | Downregulation | Genes related to B cell receptor (BCR) and cytokine signaling pathways. | Reduced B cell expansion in response to inflammatory stimuli.[10][18] |
| Immunoglobulin Production | Downregulation | Genes encoding immunoglobulin heavy and light chains. | Decreased production of antibodies, including autoantibodies in autoimmune conditions.[18] |
| Cytokine Production | Downregulation | IL6, TNF | Reduced pro-inflammatory cytokine secretion by B cells.[11][18] |
Monocytes and Macrophages
Monocytes and macrophages are key players in the innate immune system, and their activation state is tightly regulated by JAK-STAT-dependent cytokines.
| Gene Category | Expected Effect of this compound | Key Genes/Pathways Affected | Functional Consequence |
| Interferon-Stimulated Genes (ISGs) | Strong Downregulation | STAT1, IRF1, MX1, OAS1, ISG15 | Reversal of the interferon signature often seen in autoimmune diseases.[12] |
| Pro-inflammatory Cytokines & Chemokines | Downregulation | TNF, IL6, IL1B, CCL2, CXCL10 | Reduced production of key inflammatory mediators.[17][19] |
| Antigen Presentation | Downregulation | Genes encoding MHC class II molecules. | Impaired ability to present antigens and activate T cells. |
| Monocyte Differentiation | Inhibition | Genes involved in differentiation into dendritic cells and inflammatory macrophages. | Reduced numbers of key antigen-presenting and inflammatory cells at sites of inflammation.[14] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression in immune cells.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from subjects in heparin-containing tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS (or similar density gradient medium) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting: Resuspend the cell pellet in a suitable medium (e.g., RPMI-1640) and count the cells using a hemocytometer or automated cell counter. Assess viability with trypan blue exclusion.
Immune Cell Culture and Treatment
-
Cell Plating: Plate the isolated PBMCs or purified immune cell subsets (e.g., CD4+ T cells, CD19+ B cells, CD14+ monocytes isolated via magnetic-activated cell sorting) in appropriate culture plates at a desired density.
-
Stimulation: Stimulate the cells with relevant stimuli to activate specific pathways (e.g., anti-CD3/CD28 for T cells, CpG for B cells, LPS or IFN-γ for monocytes).
-
This compound Treatment: Concurrently or as a pre-treatment, add this compound at various concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator.
RNA Extraction and Quality Control
-
Cell Lysis: After incubation, harvest the cells and lyse them using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
-
RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol. Include a DNase treatment step to remove contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.
-
Integrity Check: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is > 8 for downstream applications like RNA sequencing.
Gene Expression Analysis: RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves poly(A) selection (for mRNA) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify biological pathways that are significantly affected by this compound treatment.
-
Conclusion
This compound, as a JAK1/JAK2 inhibitor, is expected to exert significant modulatory effects on the gene expression profiles of immune cells. By inhibiting the JAK-STAT signaling pathway, it is anticipated to downregulate a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and molecules involved in immune cell activation and differentiation. The data from analogous compounds suggest that this compound will likely be effective in normalizing the aberrant gene expression signatures observed in various immune-mediated inflammatory diseases. Further transcriptomic studies specifically investigating this compound are necessary to fully elucidate its precise molecular impact and to identify potential biomarkers for treatment response.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK Inhibitors and Modulation of B Cell Immune Responses in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
- 6. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 11. Frontiers | Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System [frontiersin.org]
- 12. Ruxolitinib Improves Immune-Dysregulation Features but not Epigenetic Abnormality in a Patient with STAT1 GOF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of circulating monocytes and JAK inhibition in the infectious-driven inflammatory response of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Impact of JAK/STAT inhibitors on human monocyte-derived-macrophages stimulated by cigarette smoke extract and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of JAK1/2 inhibition in atopic dermatitis
An In-depth Technical Guide to the Role of JAK1/2 Inhibition in Atopic Dermatitis
Introduction
Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease with a complex pathophysiology involving skin barrier dysfunction, immune dysregulation, and genetic predisposition.[1][2] The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical intracellular signaling cascade that regulates the inflammatory response in AD.[3] Many of the key cytokines implicated in AD pathology, including those from the T-helper 2 (Th2) axis, signal through this pathway.[2][4]
The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3][4] These kinases are associated with cytokine receptors on the cell surface.[1] Upon cytokine binding, JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell proliferation, and immune response.[1][3]
Given their central role, JAKs have become a key therapeutic target. JAK inhibitors are small molecules that block the activity of one or more JAK enzymes, thereby impeding the downstream inflammatory signaling.[5] This guide focuses specifically on the role of JAK1 and JAK2 inhibition in the context of atopic dermatitis, exploring the underlying signaling pathways, the mechanism of action of inhibitors, and the clinical evidence supporting their use.
The JAK-STAT Signaling Pathway in Atopic Dermatitis
The immune pathogenesis of AD involves a complex interplay of various cytokine axes, many of which rely on JAK1 and JAK2 for signal transduction.
-
Th2 Axis Immune Response: In AD, there is a predominant Th2 response, characterized by the overexpression of cytokines such as Interleukin-4 (IL-4), IL-5, IL-13, and IL-31.[4] These cytokines contribute significantly to inflammation, pruritus, and skin barrier dysfunction.[4][6]
-
IL-4 and IL-13: Signal through receptors that utilize JAK1.[7][8] They are pivotal in driving Th2 cell differentiation and immunoglobulin E (IgE) production.[7][8]
-
IL-5: This cytokine, crucial for eosinophil development and activation, signals through a receptor complex that activates JAK2.[9][10]
-
IL-31: A key cytokine for inducing pruritus (itch), IL-31 signals through a heterodimeric receptor that activates both JAK1 and JAK2.[4][10]
-
Thymic Stromal Lymphopoietin (TSLP): An epithelial cell-derived cytokine that promotes Th2 inflammation, TSLP activates JAK1 and JAK2.[4][9][10]
-
-
Th1 Axis Immune Response: Interferon-gamma (IFN-γ), a hallmark Th1 cytokine, also plays a role in the chronic phase of AD. It contributes to epidermal dysfunction and signals via the activation of JAK1 and JAK2, leading to STAT1 phosphorylation.[4][10]
-
Other Cytokines: IL-22, produced by Th22 cells, induces epidermal thickening (lichenification) and signals through JAK1 and Tyk2.[9]
The convergence of these multiple inflammatory pathways on JAK1 and JAK2 makes them a strategic target for therapeutic intervention in atopic dermatitis.
Mechanism of Action of JAK1/2 Inhibition
JAK1/2 inhibitors are small molecules that function by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of JAK1 and JAK2 enzymes.[9] By blocking this site, the inhibitors prevent the phosphorylation and subsequent activation of the JAKs.[3] This action halts the entire downstream signaling cascade.
The inhibition of JAK1 and JAK2 prevents the phosphorylation of the associated cytokine receptors and, critically, blocks the recruitment and phosphorylation of STAT proteins.[1][3] As a result, the activated STATs cannot dimerize and translocate into the nucleus, which in turn prevents the transcription of genes responsible for producing inflammatory cytokines and other mediators that drive the signs and symptoms of AD.[3][7] This blockade effectively dampens the overactive immune response, leading to reduced inflammation and a rapid alleviation of pruritus.[5]
Clinical Efficacy of JAK1/2 Inhibitors
The therapeutic potential of targeting JAK1 and JAK2 has been demonstrated in numerous clinical trials for both systemic (oral) and topical formulations.
Oral Baricitinib (JAK1/2 Inhibitor)
Baricitinib is an oral, selective inhibitor of JAK1 and JAK2.[1] Its efficacy as monotherapy for moderate-to-severe AD was evaluated in two identical Phase 3 trials, BREEZE-AD1 and BREEZE-AD2.[11] A separate Phase 3 trial, BREEZE-AD7, assessed baricitinib in combination with topical corticosteroids (TCS).[12][13]
| Endpoint (at Week 16) | BREEZE-AD1 [11] | BREEZE-AD2 [11] | BREEZE-AD7 (Baricitinib 4mg + TCS) [12] |
| Primary: IGA score of 0/1 ('clear' or 'almost clear') | |||
| Placebo | 4.8% | 4.5% | 15% |
| Baricitinib 2 mg | 11.4% | 10.6% | 24% |
| Baricitinib 4 mg | 16.8% | 13.8% | 31% |
| Key Secondary: EASI-75 (≥75% improvement in EASI score) | |||
| Placebo | 8.8% | 6.1% | N/A |
| Baricitinib 2 mg | 18.7% | 17.9% | N/A |
| Baricitinib 4 mg | 24.8% | 21.1% | N/A |
| Key Secondary: Itch Improvement (≥4-point reduction on NRS) | |||
| Placebo | N/A | N/A | N/A |
| Baricitinib 2 mg | Significant improvement by Week 2 | Significant improvement by Week 2 | N/A |
| Baricitinib 4 mg | Significant improvement by Week 1 | Significant improvement by Week 1 | N/A |
| Statistically significant vs. placebo (p<0.05) | |||
| Statistically significant vs. placebo (p<0.01 or p=0.004) | |||
| ***NRS: Itch Numerical Rating Scale. BREEZE-AD1/2 data reported as time to significance.[11] |
Topical Ruxolitinib Cream (JAK1/2 Inhibitor)
Ruxolitinib cream is a topical JAK1/2 inhibitor developed for mild-to-moderate atopic dermatitis.[4][14] Its efficacy and safety were established in two large-scale, replicate Phase 3 studies: TRuE-AD1 and TRuE-AD2.[15][16]
| Endpoint (at Week 8) | TRuE-AD1 [15][16] | TRuE-AD2 [15][16] |
| Primary: IGA-TS (IGA score 0/1 and ≥2-grade improvement) | ||
| Vehicle Cream | 15.1% | 7.6% |
| Ruxolitinib Cream 0.75% | 50.0% | 39.0% |
| Ruxolitinib Cream 1.5% | 53.8% | 51.3% |
| Key Secondary: Itch Reduction (≥4-point improvement in NRS) | ||
| Vehicle Cream | N/A | N/A |
| Ruxolitinib Cream 1.5% | Significant reduction within 12 hours | Significant reduction within 12 hours |
| *IGA-TS: Investigator's Global Assessment Treatment Success. | ||
| **Statistically significant vs. vehicle (p<0.0001 for IGA-TS; p<0.05 for itch reduction). |
Safety Profile of JAK1/2 Inhibitors
In clinical trials, JAK1/2 inhibitors have demonstrated a manageable safety profile.
| Drug | Common Treatment-Emergent Adverse Events (TEAEs) | Serious Adverse Events (SAEs) |
| Oral Baricitinib | Nasopharyngitis, headache, upper respiratory tract infection, nausea.[11][12][17] | In pooled data, the incidence of SAEs was low and comparable between baricitinib and placebo groups.[11][17] No venous thromboembolisms (VTEs), major adverse cardiovascular events (MACE), or deaths were reported in the initial 16-week trials.[11] |
| Topical Ruxolitinib Cream | Application site reactions were infrequent (<1%) and occurred at a lower rate than with the vehicle cream.[15][16] | No clinically significant treatment-related SAEs were reported.[15][16] |
Experimental Protocols
Standardized methodologies are crucial for evaluating the efficacy and safety of new therapies in atopic dermatitis.
Preclinical Evaluation in Murine Models
A common approach to assess the in-vivo efficacy of JAK1/2 inhibitors involves using mouse models that mimic the characteristics of human AD.
Scoring Atopic Dermatitis (SCORAD) Index
The SCORAD index is a widely used clinical tool to assess the severity of atopic dermatitis in a standardized manner.[18][19] It combines objective measures by the clinician with subjective symptoms reported by the patient.[18]
-
Component A: Extent: The body surface area (BSA) affected by eczema is calculated using the "Rule of Nines" and recorded on a diagram.[19] The maximum score is 100.
-
Component B: Intensity: A representative area of eczema is chosen, and six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) are each scored on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[20][21] The scores are summed for a maximum total of 18.[20]
-
Component C: Subjective Symptoms: The patient (or a relative) rates the average intensity of pruritus (itch) and sleeplessness over the last three days and nights. Each is rated on a 10cm visual analog scale (VAS), where 0 is none and 10 is the worst imaginable.[20] The two scores are added for a maximum of 20.[20]
-
Final Calculation: The SCORAD score is calculated using the formula: A/5 + 7B/2 + C .[19] The maximum possible score is 103.[19]
Transepidermal Water Loss (TEWL) Measurement
TEWL is a non-invasive, objective measurement used to quantify skin barrier function.[22][23] In AD, a compromised skin barrier leads to increased TEWL.
-
Principle: TEWL measures the amount of water that evaporates from the skin surface into the environment.[23][24] The measurement is typically expressed in g/m²/h.[25]
-
Methodology:
-
Acclimatization: The subject must rest for at least 15-20 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) to ensure stable skin conditions.[22]
-
Probe Placement: A specialized probe is placed gently on the skin surface.[23] The probe contains sensors that detect the water vapor density gradient.[22]
-
Reading: The device calculates the rate of water vapor flux from the skin. Readings are taken after the value stabilizes. To ensure accuracy, multiple readings are often taken at the same site and averaged.[26]
-
Device Types: Measurements can be performed with open-chamber, unventilated-chamber, or condenser-chamber devices.[22]
-
Conclusion
The inhibition of JAK1 and JAK2 represents a significant advancement in the management of atopic dermatitis. This strategy targets a central node in the complex cytokine network that drives the disease's key features of inflammation and pruritus. By blocking the signaling of multiple pro-inflammatory cytokines simultaneously, JAK1/2 inhibitors offer a broad and effective mechanism of action. Clinical data from Phase 3 trials have firmly established the efficacy and safety of both oral and topical JAK1/2 inhibitors, demonstrating rapid symptom relief and significant improvements in skin lesions for a wide range of patients. For researchers and drug development professionals, the continued exploration of the JAK-STAT pathway and the refinement of inhibitor selectivity will likely yield even more targeted and effective therapies for atopic dermatitis and other immune-mediated diseases.
References
- 1. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 3. JAK-STAT Inhibition in Atopic Dermatitis [practicingclinicians.com]
- 4. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors for Atopic Dermatitis [webmd.com]
- 6. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Janus Kinase Inhibitors in Dermatology: Part 2: Applications in Psoriasis, Atopic Dermatitis, and Other Dermatoses | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 12. Efficacy and Safety of Baricitinib Combined With Topical Corticosteroids for Treatment of Moderate to Severe Atopic Dermatitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JAK inhibitors in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of ruxolitinib cream for the treatment of atopic dermatitis: Results from 2 phase 3, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. resref.com [resref.com]
- 19. researchgate.net [researchgate.net]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Severity scoring of atopic dermatitis: the SCORAD index. Consensus Report of the European Task Force on Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 23. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pumecitinib In Vitro Assay in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib is a potent and selective inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2. These non-receptor tyrosine kinases are crucial components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. By inhibiting JAK1 and JAK2, this compound effectively modulates the immune response, making it a compound of significant interest for therapeutic development.
These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound on primary human T cells. The described assays are fundamental for characterizing the immunomodulatory activity of this compound, including its effects on T cell proliferation and cytokine production.
Mechanism of Action: The JAK/STAT Signaling Pathway
Cytokine binding to its receptor on the T cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in T cell activation, differentiation, and effector functions. This compound exerts its effect by inhibiting the catalytic activity of JAK1 and JAK2, thereby blocking this signaling cascade.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation of Primary Human T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.
-
Wash the PBMCs three times with PBS.
-
Resuspend PBMCs and perform T cell enrichment using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.
-
Assess T cell purity by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
T Cell Proliferation Assay
This assay measures the ability of this compound to inhibit T cell proliferation following activation.
Materials:
-
Purified primary human T cells
-
Complete RPMI 1640 medium
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Label purified T cells with CFSE according to the manufacturer's protocol.
-
Resuspend CFSE-labeled T cells in complete RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI 1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the T cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. The percentage of proliferating cells is determined by the decrease in CFSE fluorescence intensity.
Caption: Experimental workflow for the T cell proliferation assay.
Cytokine Production Assay
This assay quantifies the effect of this compound on the production of key pro-inflammatory cytokines by activated T cells.
Materials:
-
Purified primary human T cells
-
Complete RPMI 1640 medium
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Human IFN-γ and IL-2 ELISA kits
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody as described in the proliferation assay.
-
Resuspend purified T cells in complete RPMI 1640 at 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound.
-
Add 100 µL of the T cell suspension to each well.
-
Add 100 µL of the this compound dilutions or vehicle control.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's instructions.
Data Presentation
The following tables present representative data for the inhibitory effects of a JAK1/JAK2 inhibitor on primary human T cell proliferation and cytokine production.
Table 1: Inhibition of T Cell Proliferation by this compound
| This compound Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 10 | 48.7 ± 6.1 |
| 100 | 85.2 ± 3.9 |
| 1000 | 98.1 ± 1.5 |
| IC50 (nM) | ~12 |
Table 2: Inhibition of Cytokine Production by this compound
| This compound Concentration (nM) | % Inhibition of IFN-γ (Mean ± SD) | % Inhibition of IL-2 (Mean ± SD) |
| 0 (Vehicle) | 0 ± 6.5 | 0 ± 7.1 |
| 1 | 22.1 ± 5.9 | 18.4 ± 6.3 |
| 10 | 55.4 ± 7.2 | 51.9 ± 8.0 |
| 100 | 90.3 ± 4.1 | 88.6 ± 5.5 |
| 1000 | 99.2 ± 1.1 | 97.8 ± 2.0 |
| IC50 (nM) | ~9 | ~11 |
Note: The data presented are for illustrative purposes and may not be representative of actual experimental results for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's effects on primary human T cells. By quantifying the inhibition of T cell proliferation and cytokine production, researchers can effectively assess the immunomodulatory potential of this compound and advance its development as a therapeutic agent for autoimmune and inflammatory disorders.
Application Notes and Protocols for Testing Pumecitinib in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. The underlying pathophysiology involves the activation of Th2 cells and the release of pro-inflammatory cytokines, leading to the characteristic symptoms of sneezing, nasal congestion, itching, and rhinorrhea.[1][2] The Janus kinase (JAK) signaling pathway plays a crucial role in transducing signals for many of these cytokines.[3][4]
Pumecitinib (also known as PG-011) is a Janus kinase (JAK) inhibitor with anti-inflammatory properties.[5] While currently in clinical trials as a nasal spray for seasonal allergic rhinitis, detailed preclinical data in relevant animal models is not extensively published.[6] These application notes provide detailed protocols for evaluating the efficacy of this compound in two common and well-established murine models of allergic rhinitis: the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. These models are instrumental for preclinical assessment of novel therapeutics.[7][8][9]
Mechanism of Action: The JAK-STAT Pathway in Allergic Rhinitis
The JAK-STAT signaling cascade is central to the inflammatory response in allergic rhinitis. Upon allergen binding to IgE on mast cells, a cascade of events leads to the release of cytokines such as IL-4, IL-5, and IL-13. These cytokines bind to their respective receptors on various immune cells, activating associated JAKs. The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation, mucus production, and eosinophil recruitment. By inhibiting JAKs, this compound is hypothesized to block this signaling cascade, thereby reducing the inflammatory response in the nasal mucosa.
References
- 1. Mechanism and clinical evidence of immunotherapy in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT inhibitors and other small molecule cytokine antagonists for the treatment of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved efficacy of allergen-specific immunotherapy by JAK inhibition in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Use of mouse models of allergic rhinitis to study the upper and lower airway link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Application Notes: Determining the Potency of Pumecitinib using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib is a potent and selective inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2. These kinases are critical components of the JAK/STAT signaling pathway, which plays a pivotal role in the inflammatory processes associated with autoimmune diseases such as atopic dermatitis.[1][2] Dysregulation of this pathway is a key driver of the inflammatory cascade in the skin. Therefore, accurately determining the potency of this compound in a cellular context is crucial for its development as a therapeutic agent.
This document provides detailed protocols for cell-based assays to measure the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a critical metric for quantifying the concentration of a drug required to inhibit a specific biological process by 50%.[3] These assays are designed to assess the inhibitory activity of this compound on the JAK/STAT pathway in cell lines relevant to dermatology and immunology.
Key Concepts in this compound Potency Assessment
The primary mechanism of action for this compound is the inhibition of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation.
Two primary types of cell-based assays are recommended for determining the IC50 of this compound:
-
Phospho-STAT (pSTAT) Inhibition Assay: This assay directly measures the inhibition of cytokine-induced STAT phosphorylation in target cells. It is a highly specific and mechanistic assay that confirms the on-target effect of this compound.
-
Cell Proliferation Assay: This assay is suitable for cell lines whose proliferation is dependent on JAK/STAT signaling. The inhibition of cell growth is used as a downstream readout of JAK inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for the described assays.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: General workflows for cell-based potency assays.
Data Presentation
The following table summarizes hypothetical IC50 data for this compound in different cell-based assays. This data is for illustrative purposes to demonstrate how results can be presented.
| Assay Type | Cell Line | Stimulus (Concentration) | Measured Endpoint | This compound IC50 (nM) | Reference Compound (IC50, nM) |
| pSTAT3 Inhibition | HaCaT | IL-6 (10 ng/mL) | pSTAT3 (Tyr705) | 50 | Ruxolitinib (75 nM) |
| pSTAT5 Inhibition | TF-1 | GM-CSF (5 ng/mL) | pSTAT5 (Tyr694) | 25 | Fedratinib (40 nM) |
| pSTAT6 Inhibition | PBMCs | IL-4 (20 ng/mL) | pSTAT6 (Tyr641) | 60 | Tofacitinib (85 nM) |
| Cell Proliferation | HEL 92.1.7 | - | Cell Viability | 150 | Ruxolitinib (200 nM) |
Experimental Protocols
Protocol 1: Phospho-STAT (pSTAT) Inhibition Assay in HaCaT Cells (In-Cell Western)
This protocol describes the measurement of this compound's ability to inhibit IL-6-induced STAT3 phosphorylation in the human keratinocyte cell line, HaCaT.
Materials:
-
HaCaT cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IL-6
-
96-well black, clear-bottom plates
-
Fixation and permeabilization reagents
-
Primary antibodies: Rabbit anti-pSTAT3 (Tyr705), Mouse anti-Actin
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Blocking buffer
-
Wash buffer
-
Infrared imaging system
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free DMEM. Add the diluted compound to the cells and incubate for 1 hour.
-
Cytokine Stimulation: Add IL-6 to each well to a final concentration of 10 ng/mL and incubate for 30 minutes.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for in-cell westerns.[4]
-
Immunostaining:
-
Block the cells for 1.5 hours at room temperature.
-
Incubate with primary antibodies (anti-pSTAT3 and anti-Actin) overnight at 4°C.
-
Wash the plate three times.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the plate three times.
-
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis:
-
Quantify the fluorescence intensity for both pSTAT3 and Actin.
-
Normalize the pSTAT3 signal to the Actin signal for each well.
-
Plot the normalized pSTAT3 signal against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
Protocol 2: Cell Proliferation Assay in HEL 92.1.7 Cells
This protocol measures the anti-proliferative effect of this compound on the human erythroleukemia cell line, HEL 92.1.7, which harbors a constitutively active JAK2 mutant (V617F) and is dependent on the JAK/STAT pathway for proliferation.
Materials:
-
HEL 92.1.7 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well clear plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment:
-
Add the resazurin-based reagent to each well.
-
Incubate for 2-4 hours, or as recommended by the manufacturer.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Phospho-STAT Inhibition Assay in Human PBMCs (Flow Cytometry)
This protocol details the measurement of this compound's inhibition of IL-4-induced STAT6 phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IL-4
-
Fixation and permeabilization buffers for flow cytometry
-
Fluorochrome-conjugated antibodies: anti-pSTAT6 (Tyr641), anti-CD3, anti-CD4
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in culture medium.[4][5]
-
Compound Treatment: Aliquot 1 x 10^6 cells per tube. Add a serial dilution of this compound and incubate for 1 hour.
-
Cytokine Stimulation: Add IL-4 to a final concentration of 20 ng/mL and incubate for 15 minutes.
-
Fixation: Immediately fix the cells by adding a fixation buffer.
-
Permeabilization and Staining:
-
Permeabilize the cells using a permeabilization buffer.
-
Add the fluorochrome-conjugated antibodies and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells.
-
-
Flow Cytometry: Acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population, followed by CD3+ and CD4+ T cells.
-
Determine the median fluorescence intensity (MFI) of pSTAT6 in the CD4+ T cell population for each treatment condition.
-
Normalize the MFI to the stimulated control.
-
Plot the normalized MFI against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Conclusion
The provided protocols offer robust methods for determining the cellular potency of this compound. The choice of assay and cell line should be guided by the specific research question and the therapeutic context. For instance, using keratinocytes and PBMCs is highly relevant for dermatological and immunological applications. Consistent and accurate determination of IC50 values is essential for the preclinical and clinical development of this compound as a novel therapy for atopic dermatitis and other inflammatory conditions.
References
- 1. JAK Inhibitors in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolated Human Peripheral Blood Mononuclear Cell (PBMC), a Cost Effective Tool for Predicting Immunosuppressive Effects of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-STAT Analysis via Western Blot Following Pumecitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib (also known as PG-011) is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction.[1][2] The JAK-STAT signaling pathway is a key cascade involved in numerous cellular processes, including inflammation, immunity, and cell proliferation.[3] Dysregulation of this pathway is implicated in various diseases, making JAK inhibitors like this compound promising therapeutic agents.[3]
This document provides a detailed protocol for the analysis of STAT protein phosphorylation (p-STAT) in response to this compound treatment using Western blotting. Phosphorylation of STAT proteins is a direct indicator of JAK activity, and its quantification allows for the assessment of this compound's inhibitory efficacy.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokines and growth factors binding to their cognate receptors trigger the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[3] this compound, by inhibiting JAKs, is expected to reduce the phosphorylation of STAT proteins, thereby modulating the downstream cellular response.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently analyzing p-STAT levels by Western blot.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human cell line sensitive to a specific cytokine, such as TF-1 or HEL cells) at a density of 1-2 x 10^6 cells/mL in a 6-well plate and culture overnight.
-
Starvation (Optional): Depending on the cell line and basal STAT activation, serum-starve the cells for 4-6 hours prior to cytokine stimulation to reduce background phosphorylation.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6, IFN-γ, or GM-CSF at a pre-determined optimal concentration) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation. A non-stimulated control should also be included.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the cell culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Western Blot Protocol
-
Sample Preparation:
-
Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein from each sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in an appropriate running buffer (e.g., MOPS or MES) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein of interest (e.g., anti-p-STAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for total STAT):
-
To normalize the p-STAT signal, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody against the total STAT protein (e.g., anti-STAT3).
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Caption: Experimental workflow for Western blot analysis of p-STAT.
Data Presentation
The following table presents representative quantitative data from a dose-response experiment, demonstrating the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation. The data is obtained through densitometric analysis of the Western blot bands, where the p-STAT3 signal is normalized to the total STAT3 signal.
Table 1: Representative Dose-Dependent Inhibition of IL-6-Induced p-STAT3 by this compound
| This compound Concentration (nM) | Normalized p-STAT3/Total STAT3 Ratio (Arbitrary Units) | % Inhibition of p-STAT3 |
| 0 (Vehicle Control, - IL-6) | 0.05 | - |
| 0 (Vehicle Control, + IL-6) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 50 | 0.52 | 48 |
| 100 | 0.28 | 72 |
| 500 | 0.11 | 89 |
| 1000 | 0.06 | 94 |
Note: The data presented in this table is for representative purposes to illustrate the expected experimental outcome and is not derived from a specific experimental result for this compound.
Troubleshooting
For common Western blotting issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides. Key considerations for p-STAT analysis include:
-
Use of Phosphatase Inhibitors: Crucial to preserve the phosphorylation state of STAT proteins during cell lysis.
-
Blocking Agent: 5% BSA is generally preferred over milk, as milk contains phosphoproteins that can increase background.
-
Antibody Specificity: Ensure the primary antibody is specific for the phosphorylated form of the STAT protein of interest.
-
Loading Controls: In addition to total STAT, a housekeeping protein like GAPDH or β-actin can be used to ensure equal protein loading.
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the JAK-STAT signaling pathway.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Pumecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib (also known as PG-011) is a novel, selective inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses, transducing signals for a wide array of cytokines and growth factors involved in inflammation and immunity.[3][4][5] By inhibiting JAK1 and JAK2, this compound is expected to modulate the activity of various immune cells, making it a promising therapeutic candidate for immune-mediated inflammatory diseases such as atopic dermatitis and allergic rhinitis.[2][6]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, making it an invaluable tool for elucidating the mechanism of action and pharmacodynamic effects of immunomodulatory drugs like this compound.[7] These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound on immune cell activation, proliferation, and cytokine production.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3] These kinases are crucial for signaling downstream of type I and type II cytokine receptors.[4] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4] this compound, by inhibiting JAK1 and JAK2, is predicted to interfere with these signaling cascades, thereby suppressing the inflammatory response.
Caption: JAK-STAT Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
Protocol 1: Analysis of T Cell Activation Markers
This protocol outlines the procedure for evaluating the effect of this compound on the expression of key activation markers on human CD4+ and CD8+ T cells following stimulation.
1.1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-CD25
-
Anti-CD69
-
Anti-HLA-DR
-
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
1.2. Experimental Workflow:
Caption: Experimental workflow for T cell activation analysis.
1.3. Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 1 x 10^6 cells per well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C, 5% CO2.
-
Add T cell activation stimuli to the wells (except for the unstimulated control).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the antibody cocktail for surface staining and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
1.4. Data Analysis and Expected Results:
-
Gate on live, single lymphocytes.
-
Identify CD4+ and CD8+ T cell populations.
-
Quantify the percentage and mean fluorescence intensity (MFI) of CD25, CD69, and HLA-DR expressing cells within the CD4+ and CD8+ gates.
Table 1: Hypothetical Data - Effect of this compound on T Cell Activation Markers
| Treatment Group | Concentration (nM) | % CD69+ of CD4+ T cells | % CD25+ of CD4+ T cells | % CD69+ of CD8+ T cells | % CD25+ of CD8+ T cells |
| Unstimulated | 0 | 2.5 ± 0.5 | 5.1 ± 1.2 | 1.8 ± 0.4 | 4.5 ± 0.9 |
| Stimulated (Vehicle) | 0 | 75.3 ± 5.8 | 68.2 ± 6.1 | 80.1 ± 7.2 | 72.5 ± 6.5 |
| This compound | 0.1 | 65.1 ± 4.9 | 59.8 ± 5.3 | 70.3 ± 6.5 | 64.1 ± 5.8 |
| This compound | 1 | 42.6 ± 3.7 | 38.5 ± 4.1 | 48.9 ± 4.3 | 41.7 ± 3.9 |
| This compound | 10 | 15.8 ± 2.1 | 12.4 ± 1.9 | 18.2 ± 2.5 | 14.8 ± 2.1 |
| This compound | 100 | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 | 5.3 ± 1.0 |
Data are presented as mean ± standard deviation.
It is expected that this compound will dose-dependently inhibit the upregulation of T cell activation markers (CD25, CD69, HLA-DR) upon stimulation.[8][9]
Protocol 2: Intracellular Cytokine Staining
This protocol is designed to measure the effect of this compound on the production of key pro-inflammatory cytokines by T cells.
2.1. Materials:
-
Same as Protocol 1, with the addition of:
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular staining:
-
Anti-IFN-γ
-
Anti-TNF-α
-
Anti-IL-2
-
2.2. Procedure:
-
Follow steps 1-5 from Protocol 1.3.
-
Incubate for 4-6 hours, adding Brefeldin A and Monensin for the last 4 hours of incubation.
-
Harvest and perform surface staining as described in Protocol 1.3 (steps 7-10).
-
After surface staining, wash the cells and resuspend in Fixation/Permeabilization buffer for 20 minutes at 4°C.
-
Wash the cells with Permeabilization/Wash buffer.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend in FACS buffer and acquire on a flow cytometer.
2.3. Data Analysis and Expected Results:
-
Gate on live, single CD4+ and CD8+ T cells.
-
Quantify the percentage of cells producing IFN-γ, TNF-α, and IL-2.
Table 2: Hypothetical Data - Effect of this compound on T Cell Cytokine Production
| Treatment Group | Concentration (nM) | % IFN-γ+ of CD4+ T cells | % TNF-α+ of CD4+ T cells | % IFN-γ+ of CD8+ T cells | % TNF-α+ of CD8+ T cells |
| Unstimulated | 0 | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.6 ± 0.2 |
| Stimulated (Vehicle) | 0 | 35.2 ± 4.1 | 40.5 ± 4.8 | 55.8 ± 6.2 | 60.1 ± 6.7 |
| This compound | 0.1 | 28.9 ± 3.5 | 33.1 ± 3.9 | 46.2 ± 5.1 | 50.3 ± 5.5 |
| This compound | 1 | 15.7 ± 2.2 | 18.4 ± 2.5 | 25.1 ± 3.3 | 28.9 ± 3.6 |
| This compound | 10 | 4.1 ± 0.9 | 5.3 ± 1.1 | 6.8 ± 1.4 | 8.2 ± 1.7 |
| This compound | 100 | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.9 ± 0.5 | 2.3 ± 0.6 |
Data are presented as mean ± standard deviation.
This compound is expected to significantly reduce the production of pro-inflammatory cytokines in a dose-dependent manner.
Conclusion
These application notes provide a framework for investigating the immunomodulatory effects of this compound using flow cytometry. The provided protocols can be adapted to study other immune cell types and signaling pathways. The ability to perform multi-parameter, single-cell analysis makes flow cytometry an essential tool in the preclinical and clinical development of novel JAK inhibitors like this compound. The data generated from these studies will contribute to a deeper understanding of its mechanism of action and its potential therapeutic applications in a range of inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Pumecitinib in DMSO and Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Pumecitinib, a Janus kinase (JAK) inhibitor with anti-inflammatory properties, in Dimethyl Sulfoxide (DMSO) and common cell culture media. Adherence to these protocols is crucial for accurate and reproducible experimental results.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in DMSO and a common in vivo formulation.
| Solvent/Medium | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 125 mg/mL | 312.14 mM | Requires sonication, warming, and heating to 60°C.[1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.19 mM | Clear solution for in vivo studies.[1][3] |
Molecular Weight of this compound: 400.46 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block capable of reaching 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a concentration of 125 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not clear, place it in a water bath or on a heat block set to 60°C for 5-10 minutes.[1][2]
-
Intermittently vortex the solution during heating.
-
If precipitation persists, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][2]
-
Once the solution is clear, allow it to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Determination of this compound Solubility in Cell Culture Media (Kinetic Solubility Assay)
This protocol describes a method to determine the kinetic solubility of this compound in a cell culture medium of choice (e.g., DMEM, RPMI-1640) from a DMSO stock solution.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile, clear 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a serial dilution of the this compound-DMSO stock solution in DMSO.
-
In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
-
Add 2 µL of the serially diluted this compound-DMSO stock solutions to the corresponding wells of the 96-well plate containing the cell culture medium. This will create a final DMSO concentration of 1%.
-
Include control wells containing medium only and medium with 1% DMSO (vehicle control).
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period relevant to your planned cell-based assay (e.g., 2, 4, or 24 hours).
-
After incubation, visually inspect the wells for any precipitation.
-
Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration of this compound that does not show a significant increase in turbidity is considered its kinetic solubility in that specific cell culture medium under the tested conditions.
Visualizations
This compound Mechanism of Action: JAK-STAT Signaling Pathway
This compound is an inhibitor of Janus kinases (JAKs).[1][2][3] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[4][5][6] this compound exerts its anti-inflammatory effects by blocking this pathway.[1][2]
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow: Determining this compound Solubility in Cell Culture Media
The following diagram illustrates the workflow for assessing the kinetic solubility of this compound in a cell culture medium.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | JAK | 2401057-12-1 | Invivochem [invivochem.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Pumecitinib Stock Solutions for In Vitro Experiments
Introduction
Pumecitinib, also known as PG-011, is a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various inflammatory diseases.[3][4][5] this compound exerts its anti-inflammatory effects by blocking this pathway.[3][6] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies exploring its biological activities.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for cell-based assays and other in vitro experiments.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | PG-011 | [3][7] |
| CAS Number | 2401057-12-1 | [6][8] |
| Molecular Formula | C₁₇H₂₀N₈O₂S | [6][9] |
| Molecular Weight | 400.46 g/mol | [6][8][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 125 mg/mL (312.14 mM) | Requires ultrasonication and warming to 60°C. | [6][10] |
| DMSO | 4.8 mg/mL (11.99 mM) | Sonication is recommended. | [8] |
Note: The significant variation in reported solubility may be due to differences in experimental conditions (e.g., temperature, sonication) or compound purity. It is recommended to start with the lower concentration and increase if necessary, using warming and sonication to aid dissolution.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound inhibits the JAK-STAT signaling cascade. The diagram below illustrates how extracellular cytokines trigger intracellular signaling through JAK-mediated phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. This compound's intervention blocks this process.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C17H20N8O2S | CID 141761076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | JAK | TargetMol [targetmol.com]
- 9. GSRS [precision.fda.gov]
- 10. This compound (PG-011) | JAK抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Studying Pumecitinib Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), key enzymes in the JAK/STAT signaling pathway that plays a central role in immune regulation and cell growth.[1][2][3] While this compound has shown promise in treating various inflammatory and myeloproliferative disorders, the development of drug resistance remains a significant clinical challenge.[4] Understanding the molecular mechanisms underlying this compound resistance is crucial for developing effective second-line therapies and combination strategies.
Lentiviral transduction is a powerful tool for studying drug resistance mechanisms. It allows for the stable introduction of genetic material into a wide range of cell types, enabling researchers to investigate the effects of gene overexpression, knockdown, or knockout on drug sensitivity. These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to elucidate the mechanisms of this compound resistance.
Potential Mechanisms of this compound Resistance
Based on known resistance mechanisms to other kinase inhibitors, several plausible scenarios for this compound resistance can be investigated:
-
On-target Mutations: Acquired mutations in the kinase domain of JAK1 or JAK2 can alter the drug-binding pocket, reducing the affinity of this compound.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for JAK/STAT signaling. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6][7]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic and pro-survival proteins, such as those from the Bcl-2 family, can counteract the cytotoxic effects of this compound.[8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
Experimental Workflow for Investigating this compound Resistance
A systematic approach to studying this compound resistance using lentiviral transduction involves several key stages, from generating resistant cell lines to validating candidate resistance genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Pumecitinib Sensitivity Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib (also known as PG-011) is a novel inhibitor of Janus kinases (JAK), with specific activity against JAK1 and JAK2.[1][2] The JAK/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the immunopathogenesis of various inflammatory diseases.[3] this compound has shown efficacy in clinical trials for the treatment of atopic dermatitis and allergic rhinitis.[4][5] As with other targeted therapies, identifying genetic factors that influence sensitivity to this compound is crucial for patient stratification, predicting treatment response, and understanding potential resistance mechanisms. This document outlines a comprehensive approach using genome-wide CRISPR-Cas9 loss-of-function screening to identify genes that modulate cellular sensitivity to this compound.
Principle of the Assay
CRISPR-Cas9 technology enables systematic knockout of individual genes across the genome. In a pooled CRISPR screen for drug sensitivity, a population of cells is transduced with a library of single-guide RNAs (sgRNAs) targeting all protein-coding genes. Upon treatment with a selective agent, such as this compound, cells in which the knockout of a specific gene confers a fitness advantage (resistance) or disadvantage (sensitivity) will be enriched or depleted, respectively. High-throughput sequencing of the sgRNA cassette from the surviving cell population allows for the identification of these genetic modifiers of drug response.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway. Cytokines and growth factors bind to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK1 and JAK2, this compound blocks this signaling cascade.
Experimental Workflow
The experimental workflow for a CRISPR-Cas9 screen to identify this compound sensitivity factors involves several key steps, from cell line selection and library transduction to data analysis and hit validation.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Select a human cell line relevant to the therapeutic area of this compound. For atopic dermatitis, human keratinocyte cell lines (e.g., HaCaT) or immune cell lines (e.g., THP-1 monocytes) are suitable.
-
Culture Conditions: Culture cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Determination of this compound IC50
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. This concentration will be used as a reference for the screen.
CRISPR-Cas9 Library Transduction
-
Lentivirus Production: Produce lentivirus for a genome-wide sgRNA library (e.g., GeCKO v2) in HEK293T cells by co-transfecting the library plasmid with packaging and envelope plasmids.
-
Transduction: Transduce the selected Cas9-expressing cell line with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Selection: Two days post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
This compound Sensitivity Screen
-
After antibiotic selection, harvest a baseline cell population (Day 0).
-
Split the remaining cells into two replicate populations: a control group treated with DMSO and a treatment group treated with a concentration of this compound around the IC50 value.
-
Maintain the cells under treatment for 14-21 days, ensuring that the cell population maintains at least 500x library coverage at all times.
-
Harvest the final cell populations from both the DMSO and this compound-treated groups.
Sequencing and Data Analysis
-
Isolate genomic DNA from the Day 0 and final cell populations.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons on a next-generation sequencing platform.
-
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population. These depleted sgRNAs correspond to genes whose knockout confers sensitivity to this compound.
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in a table format to highlight the top gene hits that, when knocked out, increase sensitivity to this compound.
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| SOCS3 | Suppressor of cytokine signaling 3 | -3.5 | 1.2e-8 | 2.5e-7 |
| PTPN11 | Protein tyrosine phosphatase, non-receptor type 11 | -3.1 | 5.6e-8 | 9.8e-7 |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -2.8 | 1.4e-7 | 2.1e-6 |
| SHP2 | Src homology region 2 domain-containing phosphatase-2 | -2.5 | 8.9e-7 | 1.2e-5 |
| GRB2 | Growth factor receptor bound protein 2 | -2.2 | 3.2e-6 | 4.0e-5 |
| NF1 | Neurofibromin 1 | -2.0 | 9.1e-6 | 1.1e-4 |
Table 1: Hypothetical top gene hits from a CRISPR-Cas9 screen for this compound sensitivity. Negative log2 fold change indicates depletion of sgRNAs targeting the gene in the this compound-treated population, suggesting that loss of the gene enhances drug sensitivity.
Hit Validation and Follow-up Studies
Genes identified as potential sensitivity factors from the primary screen require validation through further experimentation:
-
Individual Gene Knockout: Generate single-gene knockout cell lines for the top hits using individual sgRNAs.
-
Dose-Response Assays: Perform dose-response assays with this compound on the knockout cell lines to confirm increased sensitivity compared to wild-type cells.
-
Mechanism of Action Studies: Investigate the molecular mechanisms by which the identified genes modulate the response to this compound. This may involve analyzing downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a known resistance mechanism for some kinase inhibitors.[6]
Conclusion
This application note provides a framework for utilizing CRISPR-Cas9 screening to identify genetic determinants of sensitivity to the JAK1/2 inhibitor, this compound. The identification of such factors will not only enhance our understanding of this compound's mechanism of action but also has the potential to inform patient selection strategies and the development of combination therapies to overcome potential resistance. The protocols and data presented herein serve as a guide for researchers aiming to apply functional genomics to advance the clinical development of targeted therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Novel JAK1/2 Inhibitors like Pumecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1 and JAK2, are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in mediating inflammatory and immune responses. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and myeloproliferative neoplasms. Consequently, the development of selective JAK1/2 inhibitors has become a significant focus in drug discovery. Pumecitinib is an example of a novel JAK1/2 inhibitor that has advanced to clinical trials for inflammatory conditions.[1][2]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) and initial characterization of novel JAK1/2 inhibitors, using this compound as a representative compound. The protocols outlined below describe a systematic approach, from a primary biochemical screen to secondary cell-based assays and kinase selectivity profiling, to identify and validate potent and selective JAK1/2 inhibitors.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.
Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The discovery of novel JAK1/2 inhibitors typically follows a multi-step process, beginning with a broad screen of a compound library and progressively narrowing down to the most promising candidates through a series of increasingly complex and specific assays.
Figure 2: High-Throughput Screening Workflow for the identification of novel JAK1/2 inhibitors.
Data Presentation
Quantitative data from the screening and characterization of a novel JAK1/2 inhibitor, exemplified here as "this compound (Example Data)", should be organized for clear comparison.
Table 1: Biochemical Potency and Selectivity of this compound (Example Data)
| Kinase | IC50 (nM) |
|---|---|
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 450 |
| TYK2 | 620 |
Note: The IC50 values presented are for illustrative purposes and are representative of a selective JAK1/2 inhibitor.
Table 2: Cellular Activity of this compound (Example Data)
| Cell-Based Assay | Cytokine Stimulant | IC50 (nM) |
|---|---|---|
| IL-6-induced pSTAT3 (HEK293 cells) | IL-6 | 25.8 |
| IFN-γ-induced pSTAT1 (HeLa cells) | IFN-γ | 30.5 |
Note: The IC50 values presented are for illustrative purposes.
Table 3: Comparison with Reference JAK Inhibitors (Example Data)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|
| This compound (Example) | 5.2 | 8.1 | 450 |
| Tofacitinib | 1.2 | 20 | 1.0 |
| Ruxolitinib | 3.3 | 2.8 | 323 |
Reference IC50 values are approximate and may vary based on assay conditions.[3][4]
Experimental Protocols
Primary High-Throughput Screening: Biochemical Kinase Assay
This protocol describes a generic, fluorescence-based biochemical assay suitable for HTS to identify inhibitors of JAK1 and JAK2. The assay measures the phosphorylation of a substrate peptide by the respective kinase.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Fluorescence-based kinase activity kit (e.g., ADP-Glo™ or similar)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Protocol:
-
Prepare a master mix of the assay buffer containing the JAK enzyme and the substrate peptide.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the test compounds from the library to the wells (final concentration typically 1-10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions of the fluorescence-based kit. This typically involves measuring the amount of ADP produced.
-
Read the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Secondary Assay: Cell-Based pSTAT Inhibition Assay
This protocol details a cell-based assay to confirm the activity of primary hits and determine their potency in a more physiologically relevant context.
Materials:
-
A human cell line that expresses JAK1 and JAK2 and responds to cytokine stimulation (e.g., HEK293, HeLa, or TF-1 cells)
-
Appropriate cytokine stimulant (e.g., Interleukin-6 (IL-6) for JAK1/2 activation, or Interferon-gamma (IFN-γ) for JAK1/2 activation)
-
Test compounds (dissolved in DMSO)
-
Cell culture medium and supplements
-
Antibodies for detecting phosphorylated STAT (pSTAT), e.g., anti-pSTAT3 (Tyr705) or anti-pSTAT1 (Tyr701)
-
Detection system (e.g., ELISA, Western blot, or flow cytometry)
-
96-well cell culture plates
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.
-
Lyse the cells and measure the levels of a specific pSTAT using the chosen detection method.
-
Generate dose-response curves and calculate the IC50 values for each compound.
Kinase Selectivity Profiling
To assess the selectivity of confirmed hits, their inhibitory activity should be tested against other related kinases, such as JAK3 and TYK2, as well as a broader panel of kinases.
Protocol:
-
Utilize a commercially available kinase profiling service or in-house assays.
-
Provide the confirmed hit compounds at a specified concentration (e.g., 1 µM) for initial screening against a panel of kinases.
-
For kinases that show significant inhibition, perform follow-up dose-response experiments to determine the IC50 values.
-
Compare the IC50 values for the target kinases (JAK1 and JAK2) with those of the off-target kinases to determine the selectivity profile.
Conclusion
The successful identification and characterization of novel JAK1/2 inhibitors like this compound rely on a robust and systematic screening cascade. The protocols and guidelines presented here provide a framework for researchers to discover and validate new chemical entities with the potential to become next-generation therapeutics for a range of inflammatory and autoimmune disorders. Careful execution of these assays and clear presentation of the resulting data are essential for advancing promising compounds through the drug discovery pipeline.
References
Application Notes and Protocols: Immunohistochemical Assessment of Pumecitinib Effects in Atopic Dermatitis Skin Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib is a novel, selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) under investigation for the topical treatment of inflammatory skin diseases such as atopic dermatitis (AD). The JAK-STAT signaling pathway is a critical regulator of the immune response in AD, mediating the effects of multiple pro-inflammatory cytokines.[1][2][3] Inhibition of JAK1 and JAK2 by this compound is expected to ameliorate the clinical signs of AD by reducing cutaneous inflammation, normalizing keratinocyte function, and restoring the skin barrier.
These application notes provide detailed protocols for the use of immunohistochemistry (IHC) to assess the pharmacodynamic effects of this compound in skin biopsies from subjects with atopic dermatitis. The described methods allow for the visualization and quantification of key biomarkers associated with the mechanism of action of this compound, providing crucial insights into its therapeutic efficacy at the tissue level.
Mechanism of Action: The JAK/STAT Pathway in Atopic Dermatitis
The JAK-STAT pathway is central to the signaling of numerous cytokines implicated in the pathogenesis of atopic dermatitis, including IL-4, IL-13, IL-31, and TSLP.[3][4][5] These cytokines bind to their respective receptors on immune cells and keratinocytes, leading to the activation (phosphorylation) of JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immune cell differentiation, and skin barrier function.[2][3] this compound, by inhibiting JAK1 and JAK2, blocks this cascade, thereby reducing the downstream inflammatory effects.
Biomarker Selection for IHC Analysis
The following biomarkers are recommended for assessing the effects of this compound in skin biopsies.
| Biomarker Category | Biomarker | Rationale | Expected Effect of this compound |
| Pathway Modulation | Phospho-STAT3 (pSTAT3) | Direct target of JAK1/JAK2 signaling, indicating pathway activity. | Decrease in nuclear and cytoplasmic staining. |
| Inflammatory Infiltrate | CD3 | Pan T-cell marker to quantify overall T-cell infiltration. | Decrease in the number of positive cells in the dermis and epidermis. |
| CD4 | Marker for helper T-cells, a key driver of AD inflammation. | Decrease in the number of positive cells. | |
| CD8 | Marker for cytotoxic T-cells, also implicated in AD.[6] | Decrease in the number of positive cells. | |
| Keratinocyte Proliferation | Ki67 | Marker for cellular proliferation. | Decrease in the number of positive keratinocytes in the basal layer. |
| Keratinocyte Differentiation | Keratin 16 (K16) | Marker of hyperproliferative, abnormally differentiated keratinocytes. | Decrease in expression in suprabasal layers. |
| Filaggrin | Key structural protein for skin barrier function, often downregulated in AD.[7] | Increase in expression in the granular layer. | |
| Loricrin | Major protein of the cornified envelope, essential for barrier function.[4] | Increase in expression in the granular layer. |
Quantitative Data Summary
The following tables present hypothetical quantitative data from a placebo-controlled study evaluating the effect of topical this compound on skin biomarkers after 4 weeks of treatment. Data are presented as the mean number of positive cells per mm² for cellular markers or as a mean staining intensity score (0-3 scale) for structural proteins.
Table 1: Inflammatory Cell Infiltrates
| Treatment Group | CD3+ cells/mm² (Mean ± SD) | CD4+ cells/mm² (Mean ± SD) | CD8+ cells/mm² (Mean ± SD) |
| Baseline (Pre-treatment) | 250 ± 65 | 180 ± 50 | 70 ± 25 |
| Placebo (4 weeks) | 235 ± 70 | 170 ± 55 | 65 ± 30 |
| This compound (4 weeks) | 80 ± 30 | 55 ± 20 | 25 ± 10 |
Table 2: Pathway and Keratinocyte Markers
| Treatment Group | pSTAT3+ cells/mm² (Mean ± SD) | Ki67+ cells/mm² (Mean ± SD) | K16 Intensity (0-3) | Filaggrin Intensity (0-3) | Loricrin Intensity (0-3) |
| Baseline (Pre-treatment) | 150 ± 40 | 95 ± 30 | 2.5 ± 0.5 | 0.8 ± 0.4 | 1.0 ± 0.5 |
| Placebo (4 weeks) | 145 ± 45 | 90 ± 35 | 2.4 ± 0.6 | 0.9 ± 0.5 | 1.1 ± 0.6 |
| This compound (4 weeks) | 30 ± 15 | 20 ± 10 | 0.5 ± 0.3 | 2.2 ± 0.7 | 2.4 ± 0.6 |
Experimental Workflow
The overall workflow for the immunohistochemical analysis involves several key stages, from biopsy collection to data analysis.
Detailed Experimental Protocols
1. Tissue Preparation
-
Fixation: Immediately fix 4 mm punch biopsies in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and infiltrate with paraffin wax.
-
Embedding: Embed the tissue in paraffin blocks, ensuring correct orientation of the epidermis.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Immunohistochemical Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., Citrate Buffer, pH 6.0, or Tris-EDTA, pH 9.0, depending on the antibody).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate with a protein block (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (see Table 3 for examples) in antibody diluent.
-
Incubate sections overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 5-10 minutes, or until a brown precipitate is visible.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Table 3: Recommended Primary Antibodies and Conditions
| Antibody | Clone | Dilution Range | Antigen Retrieval |
| pSTAT3 (Tyr705) | D3A7 | 1:100 - 1:200 | Citrate, pH 6.0 |
| CD3 | SP7 | 1:150 - 1:300 | Tris-EDTA, pH 9.0 |
| CD4 | 4B12 | 1:100 - 1:200 | Tris-EDTA, pH 9.0 |
| CD8 | C8/144B | 1:50 - 1:100 | Citrate, pH 6.0 |
| Ki67 | MIB-1 | 1:200 - 1:400 | Citrate, pH 6.0 |
| Keratin 16 | LL025 | 1:500 - 1:1000 | Tris-EDTA, pH 9.0 |
| Filaggrin | FLG01 | 1:100 - 1:200 | Citrate, pH 6.0 |
| Loricrin | LOR-1 | 1:1000 - 1:2000 | Citrate, pH 6.0 |
3. Image Acquisition and Analysis
-
Scanning: Digitize the stained slides using a whole-slide scanner at 20x or 40x magnification.
-
Quantification:
-
Use image analysis software (e.g., QuPath, ImageJ) to quantify the staining.
-
For cellular markers (CD3, CD4, CD8, pSTAT3, Ki67), define the regions of interest (epidermis and dermis) and use a cell detection algorithm to count the number of positive cells. Normalize the counts to the area (cells/mm²).
-
For structural proteins (K16, Filaggrin, Loricrin), use a pixel intensity-based algorithm to calculate a mean intensity score (e.g., H-score or a 0-3 scale) within the relevant epidermal layers.
-
Ensure that analysis parameters are kept consistent across all slides in the study.
-
Logical Relationship of this compound's Effects
The therapeutic effects of this compound can be visualized as a cascade, starting from its molecular target and extending to the histological and clinical improvement of atopic dermatitis.
Conclusion
Immunohistochemistry is a powerful tool for elucidating the mechanism of action and assessing the pharmacodynamic effects of this compound in the skin. By employing the protocols and biomarker panels described in these application notes, researchers can obtain robust, quantitative data to support the clinical development of this promising topical JAK1/JAK2 inhibitor for atopic dermatitis.
References
- 1. JAK-STAT Inhibitors in Atopic Dermatitis from Pathogenesis to Clinical Trials Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Janus Kinase Family in Autoimmune Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Janus kinase inhibitors in atopic dermatitis: an umbrella review of meta-analyses [frontiersin.org]
- 6. CD8+ T cells in the lesional skin of atopic dermatitis and psoriasis patients are an important source of IFN-γ, IL-13, IL-17 and IL-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keratinocytes: innate immune cells in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Cytokine Inhibition by Pumecitinib using Enzyme-Linked Immunosorbent Assay (ELISA)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for quantifying the inhibitory effect of Pumecitinib, a Janus kinase (JAK) inhibitor, on the production of pro-inflammatory cytokines. This compound targets JAK1 and JAK2, key components of the JAK-STAT signaling pathway which regulates the expression of numerous cytokines implicated in inflammatory diseases.[1][2][3] The described enzyme-linked immunosorbent assay (ELISA) is a robust and sensitive method for measuring the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.[4][5][6][7][8][9] This protocol is intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of this compound and similar kinase inhibitors.
Introduction
This compound is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] The JAK family of tyrosine kinases plays a critical role in intracellular signal transduction for a wide array of cytokines, growth factors, and hormones.[3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[3][10]
Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory disorders.[3][11] By inhibiting JAK1 and JAK2, this compound can effectively block this signaling cascade, thereby reducing the production of inflammatory mediators.[2][12] This makes this compound a promising therapeutic candidate for diseases such as rheumatoid arthritis and atopic dermatitis.[1]
The enzyme-linked immunosorbent assay (ELISA) is a widely used technique for the quantitative determination of antigens, such as cytokines, in biological samples.[9][13] The sandwich ELISA format, in particular, offers high specificity and sensitivity, making it ideal for measuring cytokine levels in cell culture supernatants.[5][7][14] This application note details a comprehensive protocol for utilizing commercially available ELISA kits to assess the dose-dependent inhibition of TNF-α and IL-6 production by this compound in a relevant in vitro cell model.
Signaling Pathway of JAK/STAT Inhibition by this compound
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound (powder, store as per manufacturer's instructions)[2]
-
Dimethyl sulfoxide (DMSO)
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit (or other target cytokine ELISA kit)[14][15][16]
-
Human IL-6 ELISA Kit (or other target cytokine ELISA kit)[4][7][17]
-
Microplate reader capable of measuring absorbance at 450 nm[16]
Equipment
-
Sterile cell culture hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Micropipettes and sterile tips
-
96-well cell culture plates
-
96-well ELISA plates (provided with the kit)
-
Plate washer (optional)
Experimental Workflow
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 7. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 8. Cytokine analysis - ELISA / CBA [sanquin.org]
- 9. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Mouse IL-6 ELISA Kit (Colorimetric) (NBP1-92668): Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Detection of Pumecitinib and its Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumecitinib (also known as PG-011) is a Janus kinase (JAK) inhibitor with demonstrated anti-inflammatory properties, currently under investigation for the treatment of atopic dermatitis and other immune-related conditions.[1][2] As with any drug development program, a robust and reliable bioanalytical method is crucial for the quantitative determination of the parent drug and its metabolites in biological matrices. This is essential for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, selectivity, and specificity.[3][4][5]
This document provides a detailed application note and a proposed protocol for the quantification of this compound and its putative metabolites in human plasma using LC-MS/MS. While a specific, validated method for this compound has not been publicly detailed, the following protocols are based on established methods for other JAK inhibitors and similar small molecules, providing a strong foundation for method development and validation.[2][6][7]
Putative Metabolic Pathway of this compound
The metabolism of this compound is not yet fully characterized in publicly available literature. However, based on the metabolism of other JAK inhibitors, such as Brepocitinib, a primary metabolic pathway is likely to be oxidation via cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.[8] Phase II metabolism may involve glucuronidation of these hydroxylated metabolites.[9]
Caption: A putative metabolic pathway for this compound.
Experimental Workflow
A typical bioanalytical workflow for the quantification of this compound and its metabolites from plasma samples is outlined below. This workflow ensures the removal of interfering matrix components and accurate quantification of the analytes.[5]
Caption: A generalized workflow for this compound analysis.
Proposed Bioanalytical Method
This proposed method is adapted from a validated HPLC-ESI-MS/MS method for a similar small molecule inhibitor.[10]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A stable isotope-labeled this compound is highly recommended. If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.
-
HPLC-grade acetonitrile, methanol, and methyl-t-butyl ether (MTBE)
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Ultrapure water
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm) |
| Mobile Phase A | 5 mmol/L Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 90% B over 2 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min |
| Flow Rate | 300 µL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Proposed MRM Transitions
The exact m/z values for this compound and its metabolites need to be determined by direct infusion of the reference standards. The molecular formula of this compound is C17H20N8O2S. The theoretical protonated molecule [M+H]+ would be approximately m/z 401.15. A putative hydroxylated metabolite would have an [M+H]+ of approximately m/z 417.15.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~401.2 | To be determined | To be determined |
| Hydroxylated this compound | ~417.2 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[3][11] The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%. |
| Precision (Intra- and Inter-day) | Coefficient of variation (%CV) ≤ 15% for QC samples (≤ 20% for LLOQ). |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration for QC samples (±20% for LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification of the analyte. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of validation data for the proposed method, which would need to be confirmed by experimental validation.
| Parameter | This compound | Hydroxylated this compound (Putative) |
| Linearity Range | 1.00 - 500.00 ng/mL | 1.00 - 500.00 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ | 1.00 ng/mL | 1.00 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Intra-day Accuracy (%) | 90% - 110% | 90% - 110% |
| Inter-day Accuracy (%) | 92% - 108% | 92% - 108% |
| Mean Extraction Recovery | ~85% | ~80% |
Conclusion
This document provides a comprehensive, albeit proposed, framework for the development and validation of an LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summary of validation parameters, offer a robust starting point for researchers in the field of drug development. The successful application of such a method will be instrumental in elucidating the pharmacokinetic profile of this compound and advancing its clinical development.
References
- 1. Recent advances in JAK inhibitors for the treatment of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in JAK inhibitors for the treatment of metabolic syndrome [frontiersin.org]
- 5. Determination of Puquitinib in Human Plasma by HPLC–ESI MS/MS: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A UHPLC-MS/MS bioanalytical assay for the determination of BMS-911543, a JAK2 inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pumecitinib for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Pumecitinib (also known as PG-011), a Janus kinase (JAK) inhibitor, in in vitro experiments. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinases, specifically targeting JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones involved in inflammation and immunity.[2] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of downstream target genes involved in inflammatory responses.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
Stock Solution Preparation:
-
This compound has a molecular weight of 400.46 g/mol .[3]
-
It is highly soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 125 mg/mL (312.14 mM).[3] For most in vitro applications, a stock solution of 10 mM to 50 mM in DMSO is recommended.
-
To prepare a 10 mM stock solution, dissolve 4.005 mg of this compound in 1 mL of high-quality, anhydrous DMSO.
-
Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.[3]
Storage Guidelines:
-
DMSO Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Working Solutions: It is recommended to prepare fresh working dilutions from the stock solution for each experiment to ensure consistency and avoid degradation.
Q3: What is the recommended concentration range for this compound in cell-based assays?
| Assay Type | Recommended Starting Concentration Range | Rationale & Key Considerations |
| Inhibition of STAT Phosphorylation | 10 nM - 1 µM | This is a direct measure of JAK inhibition. A short incubation time (e.g., 30-60 minutes) is often sufficient. |
| Cytokine Release Assays (e.g., IL-6, TNF-α) | 100 nM - 5 µM | The effect on cytokine production may require longer incubation times (e.g., 6-24 hours). |
| Cell Proliferation/Viability Assays | 100 nM - 10 µM | The anti-proliferative effects of JAK inhibitors are often observed at higher concentrations and require longer incubation periods (e.g., 48-72 hours). |
| Gene Expression Analysis (qPCR/RNA-seq) | 50 nM - 2 µM | The concentration should be sufficient to inhibit STAT phosphorylation, and the incubation time will depend on the kinetics of the target gene's transcription. |
Troubleshooting Guide
Issue 1: No or weak inhibition of STAT phosphorylation in Western blot.
-
Potential Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your cell system.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: While STAT phosphorylation is a rapid event, ensure a sufficient pre-incubation time with this compound before cytokine stimulation (e.g., 1-2 hours).
-
-
Potential Cause: Issues with sample preparation.
-
Potential Cause: Inappropriate blocking agent.
-
Solution: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can increase background. Use Bovine Serum Albumin (BSA) or other protein-free blockers instead.[4]
-
-
Potential Cause: Incorrect buffer composition.
-
Solution: Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of phospho-specific antibodies.[5]
-
Issue 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent this compound stock solution.
-
Solution: Ensure the stock solution is properly stored in single-use aliquots to avoid freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Potential Cause: Cell health and passage number.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
-
Potential Cause: Inconsistent cytokine stimulation.
-
Solution: Ensure the cytokine used for stimulation is of high quality and used at a consistent concentration and incubation time across all experiments.
-
Issue 3: Unexpected cytotoxicity at concentrations intended for JAK inhibition.
-
Potential Cause: Off-target effects at high concentrations.
-
Solution: Determine the concentration range that effectively inhibits JAK signaling without significantly impacting cell viability. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assays.
-
-
Potential Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments.
-
Experimental Protocols & Visualizations
Protocol 1: Inhibition of STAT3 Phosphorylation
This protocol describes a general method to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a human cell line (e.g., HeLa or A549).
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Prepare working dilutions of this compound in a serum-free medium. Pre-treat the cells by replacing the medium with the this compound-containing medium at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding a final concentration of a relevant cytokine (e.g., 20 ng/mL of Interleukin-6 for HeLa cells) directly to the wells for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates, and perform SDS-PAGE and Western blotting using primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of a cytokine-dependent cell line (e.g., TF-1 cells).
Methodology:
-
Cell Seeding: Seed TF-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in a growth medium containing a proliferation-inducing cytokine (e.g., GM-CSF).
-
This compound Treatment: Add this compound at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Assess cell viability using a suitable assay, such as MTS or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Diagrams
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Identifying and mitigating Pumecitinib off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Pumecitinib in pre-clinical research. This guide offers troubleshooting advice and frequently asked questions to help you identify and mitigate potential off-target effects during your experiments.
Introduction to this compound
This compound (also known as PG-011) is a selective inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are crucial components of the JAK/STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into gene transcription, playing a key role in immunity and inflammation.[3] this compound has been investigated in clinical trials as a topical gel for atopic dermatitis and a nasal spray for allergic rhinitis, demonstrating good efficacy and a favorable safety profile with low systemic exposure in topical applications.[1][4][5]
The primary mechanism of action of this compound is the inhibition of the JAK/STAT pathway.[3]
On-Target Signaling Pathway: JAK/STAT
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Janus kinase (JAK) inhibitor with high selectivity for JAK1 and JAK2.[1][2] It functions by blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition effectively dampens the signaling cascade that is crucial for the expression of many pro-inflammatory genes.[3]
Q2: What are the reported IC50 values for this compound against its target kinases?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are 6.6 nM for JAK1 and 3.5 nM for JAK2.[2]
| Kinase | IC50 (nM) |
| JAK1 | 6.6[2] |
| JAK2 | 3.5[2] |
Q3: What are the known on-target effects of this compound in a research setting?
A3: In a cellular context, the primary on-target effect of this compound is the reduction of cytokine-induced STAT phosphorylation. For example, in peripheral blood mononuclear cells (PBMCs) stimulated with IL-6 or GM-CSF, this compound would be expected to decrease the levels of phosphorylated STAT3 and STAT5, respectively.
Q4: Has this compound shown any adverse or off-target effects in clinical trials?
A4: In a Phase IIb clinical trial of a 3% this compound gel for atopic dermatitis, the incidence of adverse events was similar between the this compound and placebo groups (48.4% and 47.8%, respectively).[1][5] The treatments were well-tolerated, and the mean plasma drug concentrations were low.[1][2][5] This suggests a good safety profile with minimal systemic side effects for the topical formulation.
Troubleshooting Guides
While this compound has a favorable safety profile, as with any kinase inhibitor, off-target effects are a possibility, especially at higher concentrations.[6][7] These guides are designed to help you troubleshoot unexpected experimental results that may indicate off-target activity.
Guide 1: Unexpected Phenotype Observed Despite Confirmation of On-Target Inhibition
Q: My experiment shows the expected inhibition of p-STAT, but I'm observing a cellular phenotype that is not consistent with JAK/STAT pathway inhibition. Could this be an off-target effect?
A: Yes, observing an unexpected phenotype despite on-target engagement is a classic indicator of potential off-target effects.[8] Kinase inhibitors can sometimes bind to other kinases or proteins with similar structural features.[6]
Troubleshooting Workflow:
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Pumecitinib stability issues in long-term experiments
Welcome to the technical support center for Pumecitinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinases (JAKs).[1] It primarily targets the JAK/STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[2][3] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent modulation of gene expression.[2][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months, or at -20°C for a maximum of 1 month.[1] Repeated freeze-thaw cycles should be avoided.
Q3: I am observing a decrease in this compound activity in my multi-week cell culture experiment. What could be the cause?
Prolonged incubation in cell culture media can lead to the degradation of small molecule inhibitors. Several factors in the media, such as components like cysteine or the presence of certain enzymes, can contribute to the instability of the compound over time.[5][6] It is also possible that the compound is binding to plasticware or precipitating out of solution.
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecule kinase inhibitors can be susceptible to oxidation and hydrolysis, particularly at the ATP-binding site mimetics. The stability can also be influenced by pH and exposure to light.
Q5: How can I improve the stability of this compound in my in vivo experiments?
For in vivo studies, formulating this compound in a suitable vehicle is critical. Strategies to enhance stability include the use of co-solvents, encapsulation in nanoparticles or liposomes, and PEGylation to increase circulation time.[7] It is recommended to prepare dosing solutions fresh daily and protect them from light.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term In Vitro Assays
Symptoms:
-
Decreasing inhibitory effect of this compound over the course of a multi-day or multi-week experiment.
-
High variability between replicate wells or experiments.
-
Precipitate observed in the cell culture media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation in Media | 1. Prepare fresh this compound working solutions from a frozen stock for each media change.2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. Analyze the concentration of the active compound at different time points using LC-MS. | Consistent inhibitory effect throughout the experiment. Understanding the degradation kinetics in your experimental setup. |
| Precipitation from Solution | 1. Visually inspect the culture wells for any precipitate under a microscope.2. Test the solubility of this compound in your cell culture media at the working concentration.[8]3. Consider using a lower concentration of this compound or adding a solubilizing agent if solubility is an issue. | Clear media with no visible precipitate. Improved consistency of results. |
| Binding to Plasticware | 1. Use low-binding microplates and tubes for your experiments.2. Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA). | Reduced loss of compound and more accurate effective concentrations. |
| Inaccurate Pipetting of Small Volumes | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Prepare a larger volume of the final working solution to minimize errors from pipetting very small volumes of the stock solution. | Improved reproducibility between replicates. |
Issue 2: Reduced Efficacy in Long-Term In Vivo Studies
Symptoms:
-
Initial therapeutic effect of this compound diminishes over a multi-week in vivo study.
-
High variability in therapeutic response between animals in the same treatment group.
-
Signs of local irritation or poor tolerability at the injection site.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Formulation Stability | 1. Assess the stability of the this compound formulation under storage and administration conditions.2. Consider alternative formulation strategies such as co-solvents, cyclodextrins, or lipid-based carriers to improve solubility and stability. | A stable and homogenous formulation leading to consistent dosing. |
| Rapid Metabolism and Clearance | 1. Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in the chosen animal model.2. Adjust the dosing regimen (e.g., more frequent administration or continuous infusion) based on the PK data. | Maintained therapeutic drug exposure levels throughout the study. |
| Precipitation at Injection Site | 1. Observe the injection site for any signs of inflammation or precipitation.2. Adjust the formulation to improve solubility at physiological pH. | Improved local tolerability and consistent drug absorption. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium (e.g., DMEM with 10% FBS) with this compound to the final working concentration (e.g., 1 µM).
-
Aliquot the this compound-containing medium into sterile, low-binding tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot and store it at -80°C.
-
After collecting all time points, analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: In Vitro Kinase Assay to Confirm this compound Activity
Objective: To verify the inhibitory activity of a this compound stock solution.
Methodology:
-
Use a commercially available kinase assay kit (e.g., a TR-FRET or luminescence-based assay) for a relevant JAK family member.[9]
-
Prepare a dilution series of your this compound stock solution.
-
Perform the kinase assay according to the manufacturer's instructions, including positive and negative controls.
-
Measure the kinase activity at each this compound concentration.
-
Calculate the IC50 value and compare it to the expected value from the literature or previous experiments to confirm the potency of your stock solution.[10]
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Assessing Pumecitinib Cytotoxicity with Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to evaluate the cytotoxicity of Pumecitinib, a Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1] The JAK-STAT signaling pathway is crucial for cellular processes including immunity, cell division, and apoptosis.[2] By inhibiting JAK1 and JAK2, this compound disrupts the downstream signaling cascade that is often implicated in inflammatory diseases and certain cancers.
Q2: Which cell viability assays are recommended for assessing this compound's cytotoxicity?
Standard colorimetric and luminescent-based assays are suitable for determining the cytotoxic effects of this compound. Commonly used and recommended assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3][4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[5][6]
Q3: How should I design my experiment to determine the IC50 value of this compound?
To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is necessary. This involves treating your target cell line with a serial dilution of this compound. A typical experiment would include:
-
A vehicle control (e.g., DMSO, the solvent used to dissolve this compound).
-
A range of this compound concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar).
-
Untreated control cells.
After a predetermined incubation period (e.g., 24, 48, or 72 hours), a cell viability assay is performed. The resulting data is then plotted as cell viability versus drug concentration to calculate the IC50 value.
Data Presentation
While specific preclinical in vitro cytotoxicity data for this compound is not widely available in the public domain, the following table illustrates how to present such data once obtained. IC50 values for other JAK inhibitors are often in the nanomolar to low micromolar range, depending on the cell line and assay conditions.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| Example Cancer Cell Line A | MTT | 72 | Data not available |
| Example Cancer Cell Line B | CellTiter-Glo® | 48 | Data not available |
| Example Normal Cell Line C | MTT | 72 | Data not available |
Note: The IC50 values presented here are placeholders. Researchers should determine these values experimentally for their specific cell lines of interest.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in blank wells | - Contaminated media or reagents.- Phenol red in the media. | - Use fresh, sterile media and reagents.- Use phenol red-free media for the assay.[8] |
| Low absorbance readings | - Insufficient cell number.- Low metabolic activity of cells.- Incomplete formazan solubilization. | - Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Ensure complete dissolution of formazan crystals by thorough mixing. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.[9] |
CellTiter-Glo® Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low luminescent signal | - Low cell number.- Inefficient cell lysis. | - Increase cell seeding density.- Ensure proper mixing after reagent addition to facilitate complete lysis. |
| High variability between replicates | - Inconsistent cell numbers in wells.- Incomplete mixing of reagent.- Temperature gradients across the plate. | - Ensure accurate and consistent cell seeding.- Mix thoroughly after reagent addition.- Allow the plate to equilibrate to room temperature before reading.[5] |
| Signal instability | - Degradation of the luciferase enzyme. | - Use freshly prepared reagent or store reconstituted reagent according to the manufacturer's instructions. |
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 6. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Vehicle Control Effects in Topical Pumecitinib Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical Pumecitinib. The following information is designed to help you anticipate and manage the effects of vehicle controls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective Janus kinase (JAK) 1 and JAK2 inhibitor.[1][2] It is being developed as a topical treatment for inflammatory skin conditions such as atopic dermatitis.[3] The JAK-STAT signaling pathway is a key regulator of immune responses, and by inhibiting JAK1 and JAK2, this compound can reduce the signaling of pro-inflammatory cytokines that contribute to the pathophysiology of atopic dermatitis.[4]
Q2: What is a "vehicle control" and why is it important in topical studies?
A2: In topical drug development, a vehicle is the inactive substance that carries the active pharmaceutical ingredient (API), in this case, this compound.[5][6] The vehicle control, often referred to as a placebo, is the same formulation without the API.[7] It is crucial for demonstrating that the observed therapeutic effects are due to the API and not the vehicle itself.[8]
Q3: Can the vehicle have its own therapeutic effect?
A3: Yes, particularly in skin conditions like atopic dermatitis.[8] Many vehicles have emollient properties that can hydrate the skin, restore the skin barrier, and reduce inflammation, leading to a "vehicle effect."[6][7] This is a critical consideration when designing and interpreting studies.
Q4: What were the vehicle effects observed in the this compound clinical trials?
A4: In a Phase IIb clinical trial for this compound gel in patients with mild-to-moderate atopic dermatitis, the vehicle (placebo) group showed a clinical response.[1][9] This highlights the importance of using a vehicle control to accurately assess the efficacy of this compound.
Troubleshooting Guide
Issue 1: High Response in the Vehicle Control Group
-
Possible Cause: The vehicle formulation has inherent therapeutic properties (e.g., high lipid content, occlusive agents) that are improving skin barrier function.[6][8]
-
Troubleshooting Steps:
-
Characterize the Vehicle: Analyze the physical and chemical properties of your vehicle. Assess its occlusivity, humectancy, and emollient properties.
-
Evaluate Vehicle Components: Individually assess the impact of each component of the vehicle on skin hydration and barrier function in ex vivo or in vitro models.
-
Refine Endpoints: Consider using more sensitive and specific endpoints that can differentiate the mechanism of the API from the general moisturizing effects of the vehicle. For example, in addition to clinical scores, measure biomarkers specific to the JAK-STAT pathway.
-
Statistical Analysis: Ensure your statistical plan is robust enough to detect significant differences between the active and vehicle groups, even with a high vehicle response.
-
Issue 2: Inconsistent or Variable Results Across Study Sites
-
Possible Cause: Environmental factors (e.g., humidity, temperature) can influence skin hydration and may interact with the vehicle. Differences in the application technique by study participants can also contribute to variability.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Where possible, control and monitor environmental conditions for in-life studies.
-
Standardize Application: Provide clear and detailed instructions for the application of the topical formulation, including the amount, frequency, and any specific techniques (e.g., rubbing in for a specific duration).
-
Investigator Training: Ensure all personnel involved in the study are consistently trained on evaluation criteria and procedures.
-
Issue 3: Difficulty Differentiating this compound Efficacy from Vehicle Effects
-
Possible Cause: The therapeutic effect of this compound may be partially masked by a strong vehicle effect, especially at lower concentrations of the API.[7]
-
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify a concentration of this compound that provides a clear benefit over the vehicle.
-
Pharmacodynamic Endpoints: Incorporate pharmacodynamic (PD) endpoints that measure the direct molecular action of this compound. For example, assess the phosphorylation of STAT proteins in skin biopsies or tape strips.
-
Onset of Action: Analyze the time course of the response. A faster onset of action in the this compound group compared to the vehicle group can be a key differentiator.
-
Data Presentation
Table 1: Efficacy of 3% this compound Gel vs. Vehicle in Mild-to-Moderate Atopic Dermatitis (8-Week Study)
| Treatment Group | Mean Percentage Change from Baseline in EASI Score |
| 3% this compound Gel (Twice Daily) | -83.6%[1][9] |
| 3% this compound Gel (Once Daily) | -44.0%[1][9] |
| Vehicle (Placebo) | -22.0%[1][9] |
EASI: Eczema Area and Severity Index. A negative value indicates improvement.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the absorption of topical drugs.[10][11]
-
Objective: To quantify the permeation of this compound from a topical formulation through the skin.
-
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound)
-
This compound formulation and corresponding vehicle
-
HPLC or LC-MS/MS for analysis
-
-
Methodology:
-
Prepare skin membranes and mount them in the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor solution and ensure no air bubbles are present.
-
Maintain the temperature of the cells at 32°C to mimic skin surface temperature.
-
Apply a finite dose of the this compound formulation and the vehicle control to the surface of the skin in the donor compartment.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution.
-
After the final time point, dismount the skin and separate the epidermis and dermis. Extract this compound from the different skin layers.
-
Analyze the concentration of this compound in the receptor solution and skin layers using a validated analytical method.
-
-
Data Analysis: Calculate the cumulative amount of this compound permeated over time and determine the flux and permeability coefficient. Compare the permeation profiles of the active formulation and the vehicle.
Mandatory Visualizations
Caption: this compound inhibits JAK1/JAK2, blocking pro-inflammatory cytokine signaling.
Caption: Workflow for topical this compound development, from hypothesis to submission.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Brief Review of Vehicles for Topical Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. citedrive.com [citedrive.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Pumecitinib Experiments: A Technical Support Guide for Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Pumecitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] Its primary mechanism of action is to block the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1 and JAK2, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of target genes involved in cellular proliferation, differentiation, and immune cell function.
Q2: What are the common applications of this compound in research?
This compound is primarily investigated for its anti-inflammatory properties. In a research context, it is often used in studies related to autoimmune and inflammatory conditions such as atopic dermatitis and seasonal allergic rhinitis.[1] Common experimental applications include cell-based assays to assess its impact on cytokine-induced signaling, cell proliferation, and the expression of inflammatory mediators.
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[2] It is important to note that the final concentration of DMSO in cell culture media should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guides for Unexpected Experimental Results
Issue 1: Inconsistent or No Inhibition of STAT Phosphorylation
You are treating cells with this compound but observe inconsistent or no reduction in the phosphorylation of STAT proteins (e.g., p-STAT1, p-STAT3) in your Western blot analysis.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles.[2] - Assess the stability of this compound in your specific cell culture medium, as some components can affect drug stability over time.[4][5] |
| Suboptimal Cell Stimulation | - Ensure that the cytokine or growth factor used to stimulate the JAK-STAT pathway (e.g., IFN-γ for p-STAT1) is potent and used at an optimal concentration. - Verify the activity of your stimulating agent in a control experiment without the inhibitor. |
| Incorrect this compound Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. - Consult literature for effective concentrations used in similar studies. |
| Experimental Protocol Issues | - Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of STAT proteins during sample preparation.[6] - Optimize your Western blot protocol, including antibody dilutions and incubation times.[6][7] |
Experimental Workflow for Assessing STAT Phosphorylation
Caption: Workflow for Western Blot Analysis of STAT Phosphorylation.
Issue 2: Unexpected Effects on Cell Viability
You observe a significant decrease in cell viability at concentrations where you expect specific JAK inhibition, or conversely, no effect on viability when one is anticipated.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - At higher concentrations, kinase inhibitors can have off-target effects, leading to cytotoxicity.[8][9][10] Perform a thorough dose-response curve to identify a concentration that inhibits the target without causing widespread cell death. - Consider using a more selective JAK inhibitor as a control if available. |
| Solvent (DMSO) Toxicity | - Ensure the final DMSO concentration in your cell culture medium is not exceeding cytotoxic levels (typically <0.5%).[3] - Include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments. |
| Cell Line Sensitivity | - Different cell lines can have varying sensitivities to JAK inhibition and drug treatment in general. Some cell lines may rely on the JAK-STAT pathway for survival and proliferation. - Characterize the baseline JAK-STAT activity in your cell line. |
| Assay Interference | - If using a metabolic assay like MTT, ensure that this compound itself does not interfere with the assay reagents or cellular metabolic processes in a way that would skew the results.[11][12][13][14][15] - Consider using an alternative viability assay that measures a different cellular parameter (e.g., membrane integrity via trypan blue exclusion or a fluorescence-based live/dead stain). |
Logical Flow for Troubleshooting Cell Viability Results
Caption: Decision tree for troubleshooting unexpected cell viability data.
Issue 3: Lack of Efficacy in a Functional Assay
Despite confirming target engagement (i.e., inhibition of STAT phosphorylation), this compound does not produce the expected functional outcome in your assay (e.g., no reduction in inflammatory cytokine production).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Redundant Signaling Pathways | - The cellular response you are measuring may be regulated by multiple signaling pathways, not just the JAK-STAT pathway. - Consider using inhibitors for other potential pathways in combination with this compound to investigate pathway redundancy. |
| Timing of Treatment and Readout | - The kinetics of JAK-STAT signaling and the downstream functional response may differ. Optimize the pre-incubation time with this compound and the time point for your functional readout. |
| Compensatory Signaling | - Prolonged inhibition of one pathway can sometimes lead to the upregulation of compensatory signaling pathways.[9] - Investigate the activation of other signaling molecules over time in the presence of this compound. |
| Experimental System Complexity | - In more complex systems like co-cultures or primary cells, the interplay between different cell types might influence the response to JAK inhibition. - Simplify the experimental system to a single cell type to confirm the direct effect of this compound before moving to more complex models. |
Signaling Pathway Considerations
Caption: this compound's effect may be masked by other signaling pathways.
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (312.14 mM) | May require ultrasonic warming and heating to 60°C for complete dissolution.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.19 mM) | For in vivo formulation.[2][16] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration |
| -20°C | 1 month[2] |
| -80°C | 6 months[2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phosphorylated STAT1 (p-STAT1)
This protocol is based on standard Western blotting procedures for phosphorylated proteins.[6][7][17]
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with this compound or vehicle for 1-2 hours. Stimulate with a cytokine known to activate STAT1 (e.g., IFN-γ) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately place the culture dish on ice, wash with ice-cold PBS, and lyse the cells with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for p-STAT1 (Tyr701) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT1 and a housekeeping protein (e.g., GAPDH or β-actin).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-STAT1 (Tyr701) antibody (28979-1-AP) | Proteintech [ptglab.com]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound | JAK | 2401057-12-1 | Invivochem [invivochem.com]
- 17. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Transdermal Delivery of Pumecitinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful transdermal delivery of Pumecitinib.
Understanding this compound and Its Transdermal Delivery
This compound is a selective Janus kinase (JAK) 1 and JAK2 inhibitor with a molecular weight of 400.5 g/mol and an XLogP3 of -0.4, suggesting it is a relatively hydrophilic small molecule.[1] It has been investigated as a 3% topical gel for the treatment of atopic dermatitis.[2] The transdermal route offers a promising approach for delivering this compound to target tissues while minimizing systemic side effects.[3][4] However, the primary challenge in transdermal delivery is overcoming the barrier function of the stratum corneum.[3]
Signaling Pathway of JAK/STAT Inhibition by this compound
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties of a drug for transdermal delivery?
A1: Generally, a drug intended for transdermal delivery should have a molecular weight of less than 500 Daltons, a low melting point, and a balanced lipophilicity (log P value between 1 and 3). This compound has a molecular weight of 400.5 g/mol , which is favorable for passive diffusion through the skin.
Q2: What are the common types of formulations for topical delivery of JAK inhibitors?
A2: JAK inhibitors like Tofacitinib and Ruxolitinib have been formulated as creams, ointments, and emulgels for topical application.[5][6][7] These formulations often include penetration enhancers to improve drug delivery across the stratum corneum.
Q3: What are penetration enhancers and how do they work?
A3: Penetration enhancers are excipients that reversibly disrupt the barrier function of the stratum corneum to increase the permeation of the active pharmaceutical ingredient (API). They can act by various mechanisms, such as increasing the fluidity of the lipid bilayers, interacting with intracellular proteins, or improving the partitioning of the drug into the skin.
Q4: What are some examples of penetration enhancers that could be used for this compound?
A4: Given this compound's relatively hydrophilic nature, enhancers that increase skin hydration or disrupt the lipid lamellae could be effective. Examples include propylene glycol, oleic acid, terpenes, and non-ionic surfactants. The choice of enhancer should be based on experimental screening to determine the best balance of efficacy and low skin irritation.
Q5: How can I evaluate the transdermal permeation of my this compound formulation in vitro?
A5: The most common method for in vitro evaluation of transdermal permeation is the Franz diffusion cell experiment.[8][9][10] This method uses a synthetic or animal/human skin membrane to assess the rate and extent of drug permeation from a topical formulation into a receptor solution.
Troubleshooting Guides
Formulation Development
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug solubility in the vehicle | This compound may have limited solubility in certain non-polar vehicles. | 1. Co-solvents: Incorporate co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) to increase solubility. 2. pH adjustment: Determine the pKa of this compound and adjust the pH of the formulation to favor the unionized form, which generally has better skin permeability. 3. Solubilizers: Use non-ionic surfactants or other solubilizing agents. |
| Phase separation or instability of the formulation | Incompatibility of excipients or improper manufacturing process. | 1. Excipient compatibility: Conduct pre-formulation studies to ensure the compatibility of all excipients. 2. Homogenization: Optimize the homogenization speed and time during the manufacturing process to ensure a uniform and stable emulsion or gel. 3. Rheology modifiers: Incorporate appropriate gelling agents (e.g., Carbopol, HPMC) to increase the viscosity and stability of the formulation. |
| Skin irritation with the developed formulation | The API itself, penetration enhancers, or other excipients may cause irritation. | 1. Lower enhancer concentration: Reduce the concentration of the penetration enhancer or try a different, less irritating one. 2. In vitro irritation testing: Use reconstructed human epidermis models to screen formulations for their irritation potential before in vivo testing. 3. Include anti-irritants: Add soothing agents like bisabolol or allantoin to the formulation. |
Franz Diffusion Cell Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in permeation results | Inconsistent experimental setup or membrane variability. | 1. Consistent dosing: Ensure the same amount of formulation is applied to each diffusion cell. 2. Membrane integrity: Check the integrity of each skin membrane before the experiment. 3. Temperature control: Maintain a constant temperature of 32°C in the receptor chamber to mimic skin surface temperature.[8] 4. Stirring: Ensure consistent and adequate stirring of the receptor fluid. |
| No or very low drug permeation detected | Insufficient drug release from the formulation or low skin permeability. | 1. Increase enhancer concentration: Optimize the type and concentration of the penetration enhancer. 2. Use a more permeable membrane: If using synthetic membranes, switch to a more porous one for initial screening. If using skin, consider using a different source (e.g., porcine ear skin is more permeable than human cadaver skin). 3. Check for sink conditions: Ensure the concentration of the drug in the receptor fluid does not exceed 10% of its solubility in that medium. If necessary, increase the volume of the receptor fluid or the sampling frequency. |
| Air bubbles in the receptor chamber | Improper filling of the Franz cell. | 1. Degas the receptor fluid: Use a sonicator or vacuum to remove dissolved gases from the receptor medium before filling the cells.[8] 2. Careful filling: Fill the receptor chamber carefully to avoid trapping air bubbles.[11] 3. Tilting the cell: Tilt the cell during filling to allow air to escape through the sampling arm. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the transdermal permeation of a this compound formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrer
-
Full-thickness skin (e.g., human cadaver, porcine, or rodent)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
This compound formulation
-
HPLC or LC-MS/MS for sample analysis
2. Experimental Workflow:
Caption: Experimental workflow for a Franz diffusion cell study.
3. Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor formulation.
-
The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.
Quantitative Data Summary
While specific formulation details for the 3% this compound gel are not publicly available, the following table provides a hypothetical example of permeation data for different prototype formulations to illustrate how data can be presented.
| Formulation ID | This compound (%) | Penetration Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (tL) (h) |
| F1 | 3 | None | 0.5 ± 0.1 | 0.17 | 4.2 ± 0.5 |
| F2 | 3 | 5% Propylene Glycol | 1.2 ± 0.2 | 0.40 | 3.5 ± 0.4 |
| F3 | 3 | 2% Oleic Acid | 2.5 ± 0.4 | 0.83 | 2.8 ± 0.3 |
| F4 | 3 | 5% PG + 2% Oleic Acid | 4.8 ± 0.6 | 1.60 | 2.1 ± 0.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
References
- 1. This compound | C17H20N8O2S | CID 141761076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. DRUG DELIVERY - Recognizing the Patient Potential for Transdermal Drug Delivery [drug-dev.com]
- 4. adhexpharma.com [adhexpharma.com]
- 5. Formulation and invitro characterization of tofacitinib citrate emulsion based gel for topical delivery | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. alterlab.co.id [alterlab.co.id]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. norlab.com [norlab.com]
Technical Support Center: Investigating Pumecitinib Resistance in Cancer Cell Lines
Disclaimer: Pumecitinib is a Janus kinase (JAK) inhibitor currently under investigation primarily for inflammatory conditions.[1] As of late 2025, there is a lack of published literature specifically detailing resistance mechanisms to this compound in the context of cancer cell lines. This guide, therefore, provides a framework for researchers to investigate potential resistance based on established mechanisms observed for other kinase inhibitors, particularly other JAK inhibitors used in oncology.[2][3][4]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the investigation of this compound resistance.
Part 1: Initial Characterization of Resistance
Question: My cancer cell line seems to be less responsive to this compound over time. How can I confirm and quantify this resistance?
Answer: The first step is to quantitatively determine the shift in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your parental (sensitive) cell line to the suspected resistant subline. A significant increase (typically 5 to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guide:
-
Inconsistent IC50 values: Ensure consistent cell seeding density, drug preparation, and incubation times.[5][6] Use a fresh stock of this compound, as the compound can degrade over time.
-
Slow development of resistance: Acquired resistance can be a gradual process. Continue passaging the cells in the presence of this compound, potentially with a step-wise increase in concentration, to select for a more robustly resistant population.
Illustrative Data: IC50 Shift in this compound-Resistant Cells
The following table presents hypothetical data illustrating a typical shift in IC50 values for a cancer cell line that has developed resistance to this compound.
| Cell Line | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Change |
| Cancer Cell Line A | 50 | 750 | 15 |
| Cancer Cell Line B | 120 | 1500 | 12.5 |
Part 2: Investigating On-Target Resistance
Question: What are "on-target" resistance mechanisms, and how can I investigate them for this compound?
Answer: On-target resistance involves genetic changes in the drug's direct target, in this case, the JAK family of kinases (JAK1, JAK2, JAK3, TYK2).[2][7] The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain that prevent the drug from binding effectively.[8]
Troubleshooting Guide:
-
Identifying potential mutations: Sequence the kinase domains of the JAK family members in your resistant cell lines and compare them to the parental line. Look for non-synonymous mutations.
-
Validating a mutation's role: To confirm that a specific mutation confers resistance, you can use site-directed mutagenesis to introduce the mutation into the parental cell line and then assess its sensitivity to this compound.[9][10][11] A subsequent increase in the IC50 would validate the mutation's role in resistance.
Part 3: Investigating Bypass Pathway Activation
Question: My resistant cells do not have any mutations in the JAK genes. What other mechanisms could be at play?
Answer: A common mechanism of resistance to targeted therapies is the activation of "bypass" or "escape" pathways.[12] In this scenario, the cancer cells activate a parallel signaling pathway that provides the necessary signals for survival and proliferation, thus circumventing the block on the JAK-STAT pathway. For kinase inhibitors, common bypass pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[13] Amplification of receptor tyrosine kinases like MET or EGFR can also drive this type of resistance.[13][14][15][16]
Troubleshooting Guide:
-
Screening for activated pathways: Use western blotting to examine the phosphorylation status of key proteins in major survival pathways (e.g., phospho-Akt, phospho-ERK, phospho-S6). An increase in the phosphorylation of these proteins in the resistant cells, especially in the presence of this compound, suggests pathway activation.[17][18]
-
Identifying the upstream driver: If a downstream pathway is activated, investigate potential upstream drivers. For example, check for amplification or overexpression of receptor tyrosine kinases like MET, HER2, or EGFR.[13][19]
-
Confirming bypass pathway dependence: To confirm that the resistant cells are now dependent on this new pathway, treat them with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) in combination with this compound. A synergistic or additive effect, or a resensitization to this compound, would confirm the role of the bypass pathway.
Illustrative Data: Protein Expression Changes in Resistant Cells
This table shows hypothetical changes in the phosphorylation of key signaling proteins in a resistant cell line, as might be determined by western blot analysis.
| Protein | Parental Cells (this compound-treated) | Resistant Cells (this compound-treated) | Interpretation |
| p-STAT3 (Tyr705) | Decreased | Decreased | Target (JAK-STAT) is inhibited in both lines. |
| p-Akt (Ser473) | Baseline | Increased (3.5-fold) | PI3K/Akt pathway is activated in resistant cells. |
| p-ERK1/2 (Thr202/Tyr204) | Baseline | Baseline | MAPK/ERK pathway is not the primary bypass. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound.[5][20]
Materials:
-
96-well cell culture plates
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[21]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations (including a vehicle-only control).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status.[22][23][24]
Materials:
-
Parental and resistant cells
-
This compound
-
1X PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture parental and resistant cells to ~80% confluency and treat with this compound or vehicle for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH.
Protocol 3: Site-Directed Mutagenesis
This protocol describes how to introduce a specific point mutation into a plasmid containing the target kinase (e.g., JAK2).[9][25][26]
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion)
-
Plasmid DNA containing the wild-type JAK2 gene
-
Two mutagenic primers (forward and reverse) containing the desired mutation
-
dNTPs
-
DpnI restriction enzyme
-
T4 DNA Ligase (for some kits)
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers that are complementary to the plasmid sequence but contain the desired mutation at the center. The primers should anneal back-to-back.
-
PCR Amplification: Perform PCR using the high-fidelity polymerase to amplify the entire plasmid. This will create a linear, mutated version of the plasmid.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, so it will digest the parental (template) plasmid, leaving only the newly synthesized, mutated plasmid.
-
Circularization: Ligate the ends of the linear, mutated plasmid to re-circularize it. This can be done using T4 DNA ligase or through kinase-ligase-DpnI (KLD) enzyme mixes available in commercial kits.
-
Transformation: Transform the circularized plasmid into competent E. coli cells.
-
Screening: Isolate plasmid DNA from the resulting colonies and send for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Activation of a bypass pathway (e.g., PI3K/Akt) to overcome this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. neb.com [neb.com]
- 10. idtdna.com [idtdna.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation [pubmed.ncbi.nlm.nih.gov]
- 19. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Navigating Variability in Animal Models of Atopic Dermatitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal models of atopic dermatitis (AD).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: We are observing high variability in disease severity between animals in the same experimental group. What are the common causes?
A1: High inter-animal variability is a frequent challenge. Key contributing factors include:
-
Environmental Conditions: Fluctuations in humidity, temperature, and exposure to airborne pollutants or irritants can significantly impact skin barrier function and inflammatory responses.[1][2][3] Low humidity, for example, can induce epidermal changes and mast cell degranulation.[1]
-
Microbiome: The composition of both the gut and skin microbiome plays a crucial role in immune system maturation and can influence the severity of AD.[4][5][6] Dysbiosis is a hallmark of human AD and can be a source of variability in animal models.[5][7]
-
Genetic Drift: In spontaneous models like the NC/Nga mouse, genetic drift can lead to phenotypic divergence between colonies from different suppliers or even within the same colony over time.[8][9]
-
Housing Conditions: Animals housed under conventional versus specific pathogen-free (SPF) conditions can exhibit dramatically different phenotypes.[10][11][12] NC/Nga mice, for instance, develop AD-like lesions in conventional housing but not under SPF conditions.[10][11][12]
-
Stress: Psychological stress from handling or housing can exacerbate inflammatory responses and contribute to variability.
Troubleshooting Steps:
-
Standardize Environment: Maintain consistent temperature and humidity levels in animal housing rooms. Monitor for and minimize exposure to environmental irritants.
-
Characterize Microbiome: Consider characterizing the gut and/or skin microbiome of your animal cohorts to identify potential dysbiosis that may be contributing to variability.
-
Source Animals Consistently: Obtain animals from a single, reputable vendor and minimize the introduction of animals from different sources into the same experiment.
-
Acclimatize Animals: Allow for a sufficient acclimatization period after animal arrival to reduce stress before starting experiments.
Model-Specific Issues
Q2: In our MC903-induced model, some mice develop severe systemic side effects like weight loss, while others show only mild skin inflammation. How can we optimize this model?
A2: The calcipotriol (MC903) model is known for its reproducibility, but improper dosing can lead to variability and adverse effects.[13][14]
Troubleshooting Steps:
-
Optimize MC903 Concentration: Titrate the concentration of MC903 to find the optimal dose that induces a robust AD-like phenotype without causing significant systemic toxicity. A study suggests that 3 nmol/day can induce significant AD-like lesions with less severe weight loss compared to 4 nmol/day.[14]
-
Application Site: Applying MC903 to the ear is a common and convenient method that allows for easy measurement of ear thickness as an endpoint.[15][16] This can also help to limit systemic exposure compared to application on the back.
-
Duration of Application: Long-term application of MC903 can prolong AD-like symptoms.[13] A 14-day protocol with 3 days of sensitization and 6 days of challenge has been proposed to reduce the induction period and adverse effects.[14]
Q3: Our oxazolone-induced AD model shows a shift from the expected Th2-dominant response to a more mixed or Th1-dominant inflammation. What could be the reason?
A3: While repeated oxazolone application is intended to shift the immune response from a Th1-dominant contact hypersensitivity to a Th2-dominant AD-like phenotype, several factors can influence this outcome.[17]
Troubleshooting Steps:
-
Sensitization and Challenge Protocol: Ensure the sensitization and challenge protocol is appropriate for inducing a Th2 response. A typical protocol involves sensitization with a higher concentration of oxazolone followed by repeated challenges with a lower concentration.[18][19]
-
Animal Strain: The genetic background of the mouse strain used can influence the type of immune response mounted.
-
Microbiome Influence: The skin microbiome can be significantly altered by oxazolone treatment, leading to an expansion of Staphylococci, which can influence the inflammatory milieu.[7][20]
Q4: The clinical scores in our DNCB-induced model are inconsistent between different researchers. How can we improve scoring reliability?
A4: The subjective nature of clinical scoring is a common source of variability. The SCORAD (Scoring Atopic Dermatitis) index is often adapted for this purpose.[21]
Troubleshooting Steps:
-
Standardized Scoring System: Develop a detailed and standardized scoring system with clear visual guides for each parameter (e.g., erythema, edema, excoriation, dryness).
-
Blinded Scoring: Whenever possible, scoring should be performed by an individual blinded to the experimental groups.
-
Inter-Observer Reliability: Train all researchers involved in scoring to ensure consistency. Periodically assess inter-observer reliability to maintain consistency throughout the study. One study reported substantial interobserver agreement for SCORAD in mice with a kappa value of 0.613.[22][23][24]
Q5: We are using tape stripping to create a skin barrier defect, but the resulting inflammation is highly variable. How can we standardize this procedure?
A5: Tape stripping is a useful technique to mimic a defective skin barrier, but it needs to be performed consistently to reduce variability.[25][26]
Troubleshooting Steps:
-
Standardize Tape Application and Removal: Use the same type of tape for all animals. Apply consistent pressure and remove the tape at a consistent speed and angle.
-
Number of Strippings: Determine the optimal number of tape strips to achieve a consistent level of barrier disruption without causing excessive damage. This can be monitored by measuring transepidermal water loss (TEWL).
-
Anatomical Location: Perform tape stripping on the same anatomical location for all animals, as skin thickness and sensitivity can vary across different body sites.
Quantitative Data Summary
Table 1: Comparison of Common Atopic Dermatitis Mouse Models
| Model | Induction Method | Key Features | Common Readouts | Potential for Variability |
| MC903 (Calcipotriol) | Topical application of a vitamin D3 analog.[13][27] | Induces TSLP expression, leading to a Th2-dominant inflammatory response.[13][27][28] | Ear thickness, serum IgE, TEWL, cytokine levels (TSLP, IL-4, IL-13), histological analysis.[13][16][29] | Dose-dependent systemic toxicity, duration of application.[14] |
| Oxazolone | Epicutaneous sensitization and repeated challenge with a hapten.[17][19] | Shifts from a Th1 to a Th2-dominant response with chronic application.[17] | Ear swelling, serum IgE, cytokine profiles, histological changes.[17][19] | High variability in IgE secretion and histological scores has been observed.[30] |
| DNCB (2,4-Dinitrochlorobenzene) | Topical sensitization and challenge with a hapten.[21][31] | Induces a contact hypersensitivity reaction that can mimic AD with repeated application.[21] | Skin thickness, dermatitis score (SCORAD), cytokine expression, histological analysis.[21][31] | Subjectivity in scoring, requires a well-defined protocol for a mild phenotype.[21] |
| NC/Nga Mice | Spontaneous development of AD-like lesions.[10][11] | Develops dermatitis under conventional but not SPF housing conditions.[10][11][12] | Clinical skin score, serum IgE, scratching behavior, histological analysis.[10][11] | High dependence on environmental factors and microbiome, potential for genetic drift.[32][33] |
Experimental Protocols
Protocol 1: MC903-Induced Atopic Dermatitis
This protocol is adapted from established methods to induce an AD-like phenotype.[15][16][29]
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Reagents:
-
MC903 (Calcipotriol)
-
Ethanol (vehicle control)
-
-
Procedure:
-
On day 0, and daily for 12 consecutive days, topically apply 20 µL of 40 µM or 80 µM MC903 solution in ethanol to the ear of each mouse.[15]
-
Apply 20 µL of ethanol to the contralateral ear as a vehicle control.
-
Monitor animals daily for signs of skin inflammation and systemic toxicity (e.g., weight loss).
-
Measure ear thickness daily using a digital caliper as a quantitative measure of inflammation.
-
On day 12, euthanize the animals and collect ears and draining lymph nodes for further analysis (histology, flow cytometry, gene expression).[15]
-
Protocol 2: Oxazolone-Induced Atopic Dermatitis
This protocol is designed to induce a chronic Th2-mediated inflammatory response.[18][19]
-
Animals: BALB/c or NC/Nga mice.
-
Reagents:
-
Oxazolone
-
Acetone and olive oil (vehicle)
-
-
Procedure:
-
Sensitization (Day 0): Shave the dorsal skin of the mice. Apply a solution of 0.3% oxazolone in a vehicle of 80% acetone and 20% olive oil to the shaved skin.[18]
-
Challenge (Days 5, 8, 12, 15): Apply 0.3% oxazolone solution to the same skin site.[18]
-
The control group receives the vehicle only.
-
Monitor skin thickness, redness, and scaling on each challenge day.
-
Sacrifice animals on day 17 for endpoint analysis, including histological examination of the skin.[18]
-
Visualizations
Caption: Workflow for the MC903-induced atopic dermatitis model.
Caption: Simplified signaling in atopic dermatitis pathogenesis.
Caption: Logical approach to troubleshooting variability in AD models.
References
- 1. Environmental risk factors and their role in the management of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental Influences on Atopic Eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atopic eczema is an environmental disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vibiosphen.com [vibiosphen.com]
- 5. Microbiome in the Gut-Skin Axis in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Microbial dysbiosis in a mouse model of atopic dermatitis mimics shifts in human microbiome and correlates with the key pro-inflammatory cytokines IL-4, IL-33 and TSLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A major determinant quantitative-trait locus responsible for atopic dermatitis-like skin lesions in NC/Nga mice is located on Chromosome 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NC/Nga mice: a mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nc/Nga mice model - Wikipedia [en.wikipedia.org]
- 12. NC/Nga Mice: A Mouse Model for Atopic Dermatitis | Semantic Scholar [semanticscholar.org]
- 13. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 15. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. criver.com [criver.com]
- 18. criver.com [criver.com]
- 19. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholar.unair.ac.id [scholar.unair.ac.id]
- 23. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Standardizing the skin tape stripping method for sensitization and using it to create a mouse model of peanut allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Calcipotriol (MC903)-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. pnas.org [pnas.org]
- 29. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Modeling Atopic Dermatitis with Increasingly Complex Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
How to minimize batch-to-batch variation with Pumecitinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation when working with the JAK1/JAK2 inhibitor, Pumecitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PG-011) is a potent and selective small molecule inhibitor of Janus kinases, specifically targeting JAK1 and JAK2. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of pro-inflammatory genes.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize degradation, proper storage and handling of this compound are crucial.
| Storage Condition | Solid/Powder | Stock Solution |
| -20°C | 3 years | 1 month[1] |
| -80°C | 3 years | 6 months[1] |
Handling Recommendations:
-
Solid Form: Store in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment.
Q3: What are the known IC50 values for this compound?
In vitro biochemical assays have determined the following half-maximal inhibitory concentrations (IC50):
| Target Kinase | IC50 Value |
|---|---|
| JAK1 | 6.6 nM[2] |
| JAK2 | 3.5 nM[2] |
These values are critical benchmarks for validating the bioactivity of new batches of this compound.
Troubleshooting Guide: Minimizing Batch-to-Batch Variation
Batch-to-batch variation in small molecule inhibitors like this compound can arise from differences in purity, isomeric composition, or the presence of residual solvents or synthetic byproducts. This guide provides a systematic approach to identifying and mitigating these issues.
Diagram: Troubleshooting Workflow for this compound Batch Variation
Caption: Troubleshooting workflow for addressing suspected batch-to-batch variation with this compound.
Experimental Protocols for Batch Qualification
It is highly recommended to qualify each new batch of this compound to ensure its purity, concentration, and bioactivity before use in critical experiments.
Purity and Identity Verification
Objective: To confirm the chemical identity and assess the purity of the this compound solid.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL in DMSO).
-
Use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of this compound.
-
The purity is determined by the area of the main peak relative to the total area of all peaks. A purity of >98% is generally acceptable for research use.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a diluted sample of the this compound solution into the LC-MS system.
-
Confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound (400.46 g/mol ).
-
Concentration Verification of Stock Solution
Objective: To ensure the accuracy of the prepared stock solution concentration.
Methodology:
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the determined maximum absorbance wavelength using a UV-Vis spectrophotometer.
-
Create a standard curve of absorbance versus concentration.
-
Use the standard curve to verify the concentration of the original stock solution.
Bioactivity Validation: Biochemical Assay
Objective: To confirm that the new batch of this compound inhibits JAK1 and JAK2 activity with the expected potency.
Methodology (Example using a generic kinase assay format):
-
Reagents: Recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, and ATP.
-
Assay Principle: A common method is to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Procedure:
-
Prepare a series of dilutions of the new this compound batch and a previously validated reference batch.
-
In a 96-well or 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence or fluorescence signal.
-
-
Data Analysis:
-
Plot the signal versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The IC50 of the new batch should be within a 2-3 fold range of the reference batch and the expected values (JAK1: ~6.6 nM, JAK2: ~3.5 nM).
-
Bioactivity Validation: Cell-Based Assay
Objective: To verify that this compound can inhibit the JAK-STAT pathway in a cellular context.
Methodology (Example using cytokine-stimulated STAT phosphorylation):
-
Cell Line: A cell line responsive to a cytokine that signals through JAK1/JAK2 (e.g., IL-6 or IFN-γ).
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-treat the cells with a dose range of the new this compound batch and a reference batch for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysate.
-
-
Analysis:
-
Use Western blotting or an ELISA to measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Quantify the p-STAT3/total STAT3 ratio.
-
Determine the IC50 for the inhibition of STAT3 phosphorylation. The new batch should show a comparable dose-response curve to the reference batch.
-
Diagram: Experimental Workflow for this compound Batch Qualification
References
Pumecitinib interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for pumecitinib to interfere with common laboratory assays. While specific data on this compound's interference is not extensively available in published literature, this guide offers troubleshooting advice and frequently asked questions (FAQs) based on the known mechanism of action of this compound and general principles of small molecule inhibitor interactions in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][3] By inhibiting JAK1 and JAK2, this compound effectively blocks these signaling cascades.
Q2: Is there published evidence of this compound interfering with common laboratory assays?
Currently, there is a lack of specific published studies detailing the interference of this compound with common laboratory assays such as ELISA, Western Blot, or cell viability assays. However, as with any small molecule inhibitor, there is a potential for off-target effects or direct interference with assay components. Researchers should be vigilant and perform appropriate controls to validate their results.
Q3: What are the general mechanisms by which a small molecule inhibitor like this compound might interfere with an assay?
Small molecule inhibitors can interfere with laboratory assays through several mechanisms:
-
Direct inhibition of reporter enzymes: Some inhibitors can directly interact with enzymes used in assays, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), which are commonly used in ELISA and Western Blotting.
-
Alteration of cellular metabolism: In cell-based assays, inhibitors can affect cellular metabolism, leading to inaccurate readings in viability assays that rely on metabolic activity (e.g., MTT, XTT).[4][5]
-
Autofluorescence: Some compounds can fluoresce at wavelengths used for detection in fluorescent assays, leading to high background noise.
-
Light absorbance: The compound itself might absorb light at the same wavelength used for reading the assay, leading to artificially low results.
-
Precipitation: The compound may precipitate in the assay buffer, scattering light and affecting absorbance readings.
-
Interaction with antibodies: While less common, a small molecule could potentially interfere with antigen-antibody binding in immunoassays.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inconsistent or unexpected ELISA results when treating samples with this compound.
Potential Cause:
-
Direct inhibition of HRP: this compound may be directly inhibiting the horseradish peroxidase (HRP) enzyme commonly used for detection.
-
Interference with antigen-antibody binding: this compound could be sterically hindering the binding of the detection antibody.
-
Assay buffer incompatibility: this compound may not be fully soluble or stable in the assay buffer, leading to precipitation.
Troubleshooting Steps:
-
HRP Inhibition Control: Run a control experiment without any biological sample. Add this compound at the same concentration used in your experiment directly to the wells just before adding the HRP substrate. If the signal is reduced compared to the vehicle control, this suggests direct HRP inhibition.
-
Antibody Binding Control: Coat a plate with the target antigen. Add the primary and secondary antibodies as usual, but in the presence and absence of this compound. A change in signal could indicate interference with antibody binding.
-
Solubility Check: Visually inspect the wells for any precipitation after adding this compound. You can also measure the absorbance of a solution of this compound in the assay buffer at the detection wavelength to check for intrinsic absorbance.
Hypothetical Data: HRP Inhibition by this compound
| This compound (µM) | HRP Activity (OD 450nm) | % Inhibition |
| 0 (Vehicle) | 1.25 | 0% |
| 1 | 1.23 | 1.6% |
| 10 | 1.19 | 4.8% |
| 50 | 0.85 | 32% |
| 100 | 0.52 | 58.4% |
This table presents hypothetical data for illustrative purposes.
Western Blot
Issue: Weaker than expected bands for phosphorylated proteins (e.g., p-STAT) after this compound treatment.
Potential Cause:
-
On-target effect: this compound is a JAK inhibitor, so a decrease in STAT phosphorylation is the expected biological outcome.
-
Interference with antibody binding: this compound might interfere with the binding of the primary or secondary antibody to the target protein on the membrane.
Troubleshooting Steps:
-
Confirm On-Target Effect: The reduction in p-STAT signal is likely due to the intended inhibitory effect of this compound. To confirm this, you can use a positive control (e.g., a known activator of the JAK/STAT pathway) and a negative control (a different kinase inhibitor not expected to affect this pathway).
-
Antibody Binding Control: After protein transfer, incubate a strip of the membrane with the primary antibody that has been pre-incubated with a high concentration of this compound. Compare the signal to a strip incubated with the antibody alone. No change in signal would suggest no direct interference with antibody binding.
Cell Viability Assays (MTT, XTT)
Issue: Discrepancy between cell viability results from metabolic assays (MTT, XTT) and direct cell counting (e.g., Trypan Blue).
Potential Cause:
-
Alteration of cellular metabolism: this compound, by inhibiting a key signaling pathway, could alter the metabolic state of the cells without necessarily inducing cell death. This can lead to a decrease in the reduction of tetrazolium salts (MTT, XTT) and an underestimation of cell viability.[4][6]
-
Direct reduction of assay reagent: Some compounds can chemically reduce the MTT or XTT reagent, leading to a false-positive signal for viability.
-
Inhibition of cellular reductases: this compound could be inhibiting the mitochondrial or cytoplasmic reductases responsible for converting the assay reagent to a colored formazan product.
Troubleshooting Steps:
-
Use a non-metabolic viability assay for confirmation: Compare your MTT/XTT results with a method that measures membrane integrity, such as Trypan Blue exclusion or a propidium iodide-based flow cytometry assay.
-
Cell-free reduction control: Incubate this compound directly with the MTT or XTT reagent in cell-free culture medium. An increase in absorbance would indicate direct chemical reduction of the reagent.
-
Time-course experiment: Assess cell viability at multiple time points. Short-term metabolic changes may not reflect long-term cytotoxicity.
Hypothetical Data: Comparison of Viability Assays
| This compound (µM) | Viability (MTT Assay) | Viability (Trypan Blue) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 85% | 98% |
| 10 | 60% | 95% |
| 50 | 40% | 70% |
| 100 | 25% | 55% |
This table presents hypothetical data for illustrative purposes, suggesting a potential underestimation of viability by the MTT assay.
Experimental Protocols
Protocol 1: Assessing Direct HRP Inhibition in ELISA
-
Prepare a serial dilution of this compound in the ELISA assay buffer.
-
Add 50 µL of each this compound dilution or vehicle control to the wells of a clear 96-well plate.
-
Add 50 µL of a standard HRP-conjugated secondary antibody solution (at the concentration used in your ELISA) to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Validating Cell Viability Assay Results
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound or vehicle control for the desired duration.
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and incubate overnight.
-
Read absorbance at 570 nm.
-
-
For Trypan Blue Assay (in a parallel plate):
-
Trypsinize and collect the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
-
Compare the percentage of viable cells determined by both methods.
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing Frequency for In Vivo Pumecitinib Studies
Welcome to the technical support center for Pumecitinib, a potent Janus kinase (JAK) inhibitor targeting JAK1 and JAK2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of dosing frequency for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Janus kinases, specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide variety of cytokines and growth factors involved in inflammation and immunity.[1][2] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent modulation of gene transcription.[3]
Q2: What is the rationale for optimizing the dosing frequency of this compound?
A2: The primary goal of optimizing dosing frequency is to maintain a therapeutically effective concentration of the drug at the target site for a desired duration, thereby maximizing efficacy while minimizing potential off-target or toxic effects. An inappropriate dosing interval can lead to periods of under-dosing, where the drug concentration falls below the therapeutic threshold, resulting in diminished efficacy, or periods of over-dosing, which could increase the risk of adverse events. For kinase inhibitors, maintaining a sufficient level of target engagement over time is crucial for sustained pathway inhibition.
Q3: What does existing clinical data on this compound suggest about its dosing frequency?
A3: A phase IIb clinical trial of a 3% this compound gel for atopic dermatitis demonstrated that a twice-daily (BID) dosing regimen was significantly more effective than a once-daily (QD) regimen.[2] This suggests that for topical applications, the local concentration or effect of this compound may not be sustained for a full 24 hours, necessitating more frequent administration to maintain optimal therapeutic activity.
Troubleshooting Guide
Issue 1: I am not observing the expected efficacy in my in vivo model with once-daily (QD) dosing.
-
Question: Could the dosing frequency be too low?
-
Answer: Yes. The relationship between a drug's pharmacokinetic (PK) profile (how the body processes the drug) and its pharmacodynamic (PD) effect (the drug's effect on the body) is critical. If this compound has a short half-life in your animal model, a QD regimen may not maintain a sufficient concentration to inhibit the JAK-STAT pathway over a 24-hour period. Clinical data for topical this compound already suggests that a BID regimen is more effective.[2]
-
-
Question: How can I determine if my dosing frequency is suboptimal?
-
Answer: You should conduct a pilot PK/PD study. This involves administering a single dose of this compound to a cohort of animals and then collecting plasma and target tissue samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Analyze the plasma for drug concentration (PK) and the target tissue for inhibition of the JAK-STAT pathway (PD), for example, by measuring the levels of phosphorylated STAT3 (p-STAT3). The goal is to correlate the drug concentration with the duration of target inhibition.
-
Issue 2: I am observing toxicity or adverse effects in my animal model.
-
Question: Could the dosing frequency be too high?
-
Answer: It's possible. While this compound has been shown to be well-tolerated in clinical trials with topical administration, high systemic exposure in preclinical models could lead to toxicity.[2] If the dosing interval is too short, the drug may accumulate to toxic levels. A PK study can help determine if the drug is accumulating with repeated dosing.
-
-
Question: How can I adjust the dosing regimen to mitigate toxicity?
-
Answer: If toxicity is observed, you could consider reducing the dose while maintaining the same frequency, or lengthening the dosing interval. The optimal approach will depend on the PK/PD relationship. If a lower dose can still achieve the desired level of target inhibition for a sufficient duration, that would be the preferred modification.
-
Issue 3: My experimental results are inconsistent between studies.
-
Question: What are some common sources of variability in in vivo dosing studies?
-
Answer: Inconsistent formulation, administration technique, or animal handling can all contribute to variability. Ensure that this compound is properly solubilized and that the formulation is stable. The route and technique of administration should be consistent across all animals and studies. Additionally, factors such as the age, sex, and health status of the animals can influence drug metabolism and response.
-
Data Presentation
Clinical Efficacy of 3% this compound Gel in Atopic Dermatitis
| Dosing Regimen | Mean Percentage Change in EASI Score from Baseline at Week 8 |
| Placebo | -22.0% |
| This compound QD | -44.0% |
| This compound BID | -83.6% |
| EASI: Eczema Area and Severity Index. Data from a phase IIb clinical trial.[2] |
Representative Preclinical Pharmacokinetics of Oral JAK Inhibitors
Disclaimer: The following data is for Tofacitinib in mice and is provided as a representative example to illustrate pharmacokinetic principles. This data may not be reflective of this compound's pharmacokinetic profile.
| Parameter | Value | Description |
| Tmax | ~1 hour | Time to reach maximum plasma concentration. |
| t1/2 | ~3 hours | Elimination half-life. |
| Bioavailability | ~57% | The fraction of the administered dose that reaches systemic circulation. |
| Data for Tofacitinib in BALB/c mice.[4][5] |
Experimental Protocols
Pharmacodynamic Analysis of JAK-STAT Pathway Inhibition in Tissue
Objective: To determine the duration of JAK-STAT pathway inhibition by this compound in vivo.
Methodology: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Sample Collection: Euthanize animals at predetermined time points after this compound administration. Rapidly excise the target tissue (e.g., skin, spleen) and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Tissue Lysis: Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Plot the ratio of p-STAT3 to total STAT3 over time to determine the duration of pathway inhibition.
-
Visualizations
Caption: this compound inhibits JAK1 and JAK2, blocking STAT phosphorylation.
Caption: Workflow for determining optimal in vivo dosing frequency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pumecitinib and Ruxolitinib: Unraveling JAK Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for immune-mediated inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparison of two such inhibitors: Pumecitinib, a novel agent in clinical development, and Ruxolitinib, an established therapeutic. The focus will be on their JAK selectivity and potency, supported by available data and detailed experimental methodologies.
Introduction to this compound and Ruxolitinib
This compound (also known as PG-011) is a novel, selective Janus kinase (JAK) inhibitor being developed by Prime Gene Therapeutics Co., Ltd.[1]. It has shown anti-inflammatory activity and is currently in clinical trials for topical treatment of atopic dermatitis and for seasonal allergic rhinitis[2][3]. Clinical data indicates that this compound is a selective inhibitor of JAK1 and JAK2[4].
Ruxolitinib, marketed under brand names such as Jakafi® and Jakavi®, is a potent and selective inhibitor of JAK1 and JAK2. It is approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial in the pathogenesis of these conditions.
Comparative Analysis of JAK Inhibition
A direct quantitative comparison of the inhibitory potency and selectivity of this compound and Ruxolitinib is limited by the public availability of specific IC50 values for this compound. However, based on existing data, a comparative overview can be constructed.
Data Presentation
Table 1: Biochemical Potency (IC50) of Ruxolitinib against JAK Family Kinases
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Data Source |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound: While specific IC50 values for this compound are not publicly available in the reviewed literature, it is consistently described as a selective JAK1/JAK2 inhibitor[4]. This suggests that its inhibitory activity is significantly higher against JAK1 and JAK2 compared to other kinases, including likely higher IC50 values for JAK3 and TYK2.
Signaling Pathway
The primary mechanism of action for both this compound and Ruxolitinib is the inhibition of the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound and Ruxolitinib.
Experimental Protocols
The determination of JAK inhibitor potency and selectivity involves a series of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the preclinical evaluation of such compounds.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the IC50 value of an inhibitor against each JAK family member (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test compounds (this compound, Ruxolitinib) dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody).
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the peptide substrate in the kinase reaction buffer to the desired concentrations.
-
Reaction Initiation: In the wells of a microplate, combine the test compound dilutions, the respective JAK enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically close to its Km value for each kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60-90 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate or ADP produced is then quantified using a suitable detection method. For example, in a LanthScreen™ assay, a fluorescently labeled antibody that binds to the phosphorylated substrate is added, and the signal is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing insights into the inhibitor's activity in a more biologically relevant system.
Objective: To determine the cellular potency of an inhibitor by measuring its effect on the phosphorylation of STAT proteins downstream of JAK activation.
Materials:
-
A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Cell culture medium and supplements.
-
Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
Test compounds (this compound, Ruxolitinib) dissolved in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Culture and Plating: Culture the cells under standard conditions and plate them in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the wells to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in each sample.
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control. Calculate the IC50 values using a dose-response curve.
Summary and Conclusion
Ruxolitinib is a well-characterized, potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and moderate activity against TYK2. This selectivity profile underpins its therapeutic efficacy in myeloproliferative neoplasms.
This compound is an emerging selective JAK1/JAK2 inhibitor with demonstrated clinical efficacy in atopic dermatitis. While its qualitative selectivity profile is known, the absence of publicly available IC50 data prevents a direct and quantitative comparison of its potency and selectivity against Ruxolitinib.
For researchers and drug development professionals, the methodologies described provide a framework for the preclinical assessment of JAK inhibitors. The continued clinical development of this compound will likely provide more detailed pharmacological data, enabling a more comprehensive comparison with established therapies like Ruxolitinib in the future.
References
A Comparative Analysis of Tofacitinib and Pumecitinib in Dermatitis Models
An objective guide for researchers and drug development professionals on the comparative efficacy and mechanisms of two prominent JAK inhibitors in the context of dermatitis.
This guide provides a detailed comparison of tofacitinib and pumecitinib, two small molecule inhibitors of the Janus kinase (JAK) family, which are pivotal in the signaling of multiple cytokines implicated in the pathogenesis of inflammatory skin conditions such as atopic dermatitis. While both molecules target the JAK-STAT pathway, their distinct selectivity profiles may lead to differences in efficacy and safety. This document summarizes available experimental data, outlines methodologies from key studies, and visualizes complex biological and experimental processes to aid in research and development decisions.
Mechanism of Action: Targeting the JAK-STAT Pathway
Tofacitinib and this compound both exert their therapeutic effects by inhibiting Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are critical for the signal transduction of numerous cytokines, growth factors, and hormones. This inhibition disrupts the downstream signaling cascade known as the JAK-STAT pathway, which plays a crucial role in immune cell activation and inflammation.
Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[1][2][3] This profile allows it to block the signaling of several key cytokines involved in dermatitis, including those that signal through the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which is associated with JAK3. This compound, on the other hand, is a selective inhibitor of JAK1 and JAK2.[4] This specificity suggests a strong effect on cytokines that utilize these particular JAKs for their signaling cascades.
Caption: The JAK-STAT signaling pathway and points of inhibition for Tofacitinib and this compound.
Experimental Design: Murine Model of Atopic Dermatitis
The following workflow outlines a common experimental design used to evaluate the efficacy of topical treatments in a murine model of atopic dermatitis, similar to studies investigating tofacitinib.[5][6]
Caption: A typical experimental workflow for evaluating dermatitis treatments in a murine model.
Comparative Efficacy Data
Tofacitinib: Preclinical Efficacy in a Murine Atopic Dermatitis Model
In a study utilizing NC/Nga mice, a model for atopic dermatitis, topical application of 0.5% tofacitinib was compared to a vehicle control in reducing dermatitis-like lesions and scratching behavior induced by house dust mite allergen.[5]
| Parameter | Vehicle Control | 0.5% Tofacitinib |
| Lesion Score (Day 31) | High | Significantly Reduced |
| Scratching Bouts | High | Significantly Reduced |
| Skin Thickness | Increased | Significantly Reduced |
| IL-4 in Skin Tissue | High | Significantly Reduced |
| IL-13 in Skin Tissue | High | Reduced |
| TSLP in Skin Tissue | High | Significantly Reduced |
Table 1: Summary of Tofacitinib Efficacy in a Murine Atopic Dermatitis Model. Data compiled from a study by Fukuyama et al. (2018).[5]
This compound: Clinical Efficacy in Human Atopic Dermatitis
A phase IIb clinical trial evaluated the efficacy of a 3% this compound gel in adults with mild-to-moderate atopic dermatitis.[4] The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.
| Treatment Group | Mean Percentage Change in EASI Score from Baseline (Week 8) |
| Placebo | -22.0% |
| 3% this compound Gel (Once Daily) | -44.0% |
| 3% this compound Gel (Twice Daily) | -83.6% |
Table 2: Efficacy of 3% this compound Gel in Adults with Mild-to-Moderate Atopic Dermatitis. Data from a phase IIb clinical trial.[4]
Experimental Protocols
Tofacitinib in a Murine Atopic Dermatitis Model
Animal Model: Female BALB/c or NC/Nga mice are commonly used.
Dermatitis Induction:
-
Sensitization: Mice are sensitized by subcutaneous or intraperitoneal injection of an allergen, such as house dust mite (HDM) extract, often with an adjuvant like alum.
-
Challenge: After the sensitization period (typically 1-2 weeks), the dorsal skin is shaved, and a solution containing the same allergen is applied topically to induce dermatitis. This challenge is often repeated several times over a period of weeks to establish chronic lesions.[5]
Treatment:
-
A topical formulation of tofacitinib (e.g., 0.5% in a suitable vehicle) or the vehicle alone is applied to the lesional skin, typically once or twice daily.[5]
-
Treatment continues for a specified period, for instance, 17 days, during which the progression of dermatitis is monitored.[5]
Efficacy Assessment:
-
Clinical Scoring: The severity of dermatitis is assessed regularly (e.g., weekly) using a scoring system that evaluates erythema, edema, excoriation, and lichenification.[5]
-
Scratching Behavior: The number of scratching bouts is counted for a defined period after treatment application.[5]
-
Skin Thickness: Calipers are used to measure the thickness of the affected skin as an indicator of inflammation and edema.[5]
-
Histological Analysis: At the end of the study, skin samples are collected for histological examination to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of key inflammatory cytokines (e.g., IL-4, IL-13, TSLP) using methods like ELISA or qPCR.[5]
-
Serum IgE Levels: Blood samples can be collected to measure total and allergen-specific IgE levels.[5]
Conclusion
Both tofacitinib and this compound demonstrate significant potential in the treatment of dermatitis by targeting the JAK-STAT signaling pathway. Tofacitinib, a JAK1/3 inhibitor, has shown efficacy in preclinical models of atopic dermatitis, reducing both skin inflammation and pruritus.[5] this compound, a JAK1/2 inhibitor, has shown promising results in a phase IIb clinical trial in humans with atopic dermatitis, demonstrating a dose-dependent improvement in EASI scores.[4]
The lack of publicly available preclinical data for this compound in animal models of dermatitis makes a direct comparative efficacy assessment with tofacitinib challenging at the preclinical stage. The differing JAK selectivity profiles of the two compounds may translate to distinct efficacy and safety profiles in a clinical setting. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two JAK inhibitors for the treatment of dermatitis. Researchers and clinicians should consider the available evidence for each compound and their respective stages of development when making decisions regarding their application and further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. PrimegeGene's PG-011 Gel Makes Positive Progress in Exploratory Clinical Study for the Treatment of Nodular Itchy Rash - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 5. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newsletter #10 - New preclinical model of pruritus and update to our other atopic dermatitis models - Etap Lab [etap-lab.com]
A Head-to-Head Comparison of Pumecitinib and Other JAK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Pumecitinib and other prominent Janus kinase (JAK) inhibitors. We will delve into their selectivity profiles, supported by available quantitative data, and outline the typical experimental methodologies used for their characterization.
The discovery of the Janus kinase (JAK) family of enzymes and their crucial role in cytokine signaling has paved the way for a new class of targeted therapies for a multitude of inflammatory and autoimmune diseases.[1][2][3] These intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are essential for the JAK-STAT signaling pathway, which regulates immune responses, inflammation, and hematopoiesis.[1][2][4]
The therapeutic efficacy of JAK inhibitors, or "jakinibs," stems from their ability to block the signaling of pro-inflammatory cytokines.[5] However, the selectivity of these inhibitors for different JAK isoforms can significantly influence their therapeutic window and safety profile.[5] This guide will compare this compound, a novel JAK inhibitor, with other established JAK inhibitors, providing a clear overview of their characteristics based on available preclinical and clinical data.
Data Presentation: A Comparative Look at JAK Inhibitor Selectivity
The selectivity of a JAK inhibitor is a critical determinant of its biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected JAK inhibitors against the four JAK isoforms. Lower IC50 values indicate greater potency.
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| This compound (PG-011) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | JAK1/JAK2[6] |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | JAK1/JAK3[7] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[2][8] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1[2] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1[1][2][8] |
Note: IC50 values can vary between different experimental assays and conditions.
Experimental Protocols: Determining JAK Inhibitor Potency and Selectivity
The quantitative data presented above is typically generated using in vitro kinase assays. Below is a generalized protocol for such an experiment.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP), radio-labeled or with a fluorescent tag
-
Test compounds (e.g., this compound, dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent
-
Microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Mixture: The recombinant JAK enzyme and the peptide substrate are mixed in the wells of a microplate.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the reaction mixture.
-
Incubation: The microplate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the JAK enzyme.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the incorporation of radio-labeled phosphate or using a fluorescently-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Key Concepts
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Caption: A generalized experimental workflow for determining the selectivity of a JAK inhibitor.
Comparative Discussion
The available data indicates that this compound is a selective inhibitor of JAK1 and JAK2.[6] This positions it similarly to other established JAK1/2 inhibitors like Ruxolitinib and Baricitinib. In contrast, Upadacitinib and Abrocitinib demonstrate a preference for JAK1, while Tofacitinib shows potent inhibition of JAK1 and JAK3.
The selectivity profile of a JAK inhibitor has important therapeutic implications. For instance, inhibition of JAK1 is associated with modulating the signaling of many pro-inflammatory cytokines. JAK2 inhibition can impact hematopoiesis, while JAK3 is crucial for lymphocyte function. Therefore, the specific JAKs that an inhibitor targets will influence its efficacy in different diseases and its potential side effect profile.
While direct head-to-head clinical trial data comparing this compound with other JAK inhibitors is not yet available, a Phase IIb clinical trial of a topical formulation of this compound has shown promising results in adults with mild to moderate atopic dermatitis.[6] Further clinical development will be necessary to fully understand its comparative efficacy and safety.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pumecitinib: A Comparative Analysis of its Potential Effects on Diverse Immune Cell Populations
A Guide for Researchers, Scientists, and Drug Development Professionals
Pumecitinib (PG-011) , a novel Janus kinase (JAK) inhibitor with selectivity for JAK1 and JAK2, is currently in clinical development for the treatment of immune-mediated inflammatory diseases such as atopic dermatitis and seasonal allergic rhinitis.[1][2][3] While specific preclinical data on the differential effects of this compound on various immune cell types are not yet publicly available, this guide provides a comprehensive comparative analysis of the well-documented effects of other selective and pan-JAK inhibitors on key immune cell populations. This information serves as a valuable surrogate to anticipate the potential immunomodulatory properties of this compound and to provide a framework for future research.
This guide summarizes the impact of JAK inhibition on T cells, B cells, macrophages, and dendritic cells, supported by experimental data from studies on established JAK inhibitors like Tofacitinib (a pan-JAK inhibitor), Baricitinib (a JAK1/JAK2 inhibitor), Upadacitinib (a selective JAK1 inhibitor), and Filgotinib (a selective JAK1 inhibitor).
The JAK-STAT Signaling Pathway: A Central Hub for Immune Regulation
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, growth factors, and hormones. This pathway plays a pivotal role in the differentiation, proliferation, and function of virtually all immune cells. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune responses.[4]
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Effects of JAK Inhibitors on Immune Cell Subsets
The diverse roles of different JAK isoforms in mediating cytokine signals result in distinct biological consequences of their inhibition. The following sections and tables summarize the observed effects of various JAK inhibitors on T cells, B cells, macrophages, and dendritic cells.
T Cells
T lymphocytes are central players in adaptive immunity, and their function is heavily reliant on JAK-STAT signaling for their development, differentiation into various effector subsets (e.g., Th1, Th2, Th17), and cytokine production.
Key Experimental Findings:
-
Inhibition of T Cell Proliferation: JAK inhibitors have been shown to dose-dependently inhibit the proliferation of T lymphocytes stimulated with mitogens.
-
Modulation of T Helper Cell Differentiation: By blocking specific cytokine pathways, JAK inhibitors can skew T helper cell differentiation. For instance, inhibition of JAK1 and JAK3 can suppress Th1 and Th17 cell differentiation.
-
Suppression of Pro-inflammatory Cytokine Production: JAK inhibitors reduce the production of key pro-inflammatory cytokines by T cells, such as IFN-γ and IL-17.
| JAK Inhibitor | Selectivity | Effect on T Cell Proliferation | Effect on Th1/Th17 Differentiation | Effect on IFN-γ/IL-17 Production | Reference(s) |
| Tofacitinib | pan-JAK | Strong Inhibition | Strong Inhibition | Strong Inhibition | [5] |
| Baricitinib | JAK1/JAK2 | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | [5] |
| Upadacitinib | JAK1 | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | [6] |
| Filgotinib | JAK1 | Weaker Inhibition | Weaker Inhibition | Weaker Inhibition | [6] |
Experimental Protocol: T Cell Proliferation Assay
A common method to assess the effect of JAK inhibitors on T cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T cells can be further purified using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Isolated T cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Cell Culture and Stimulation: CFSE-labeled T cells are cultured in the presence of various concentrations of the JAK inhibitor or a vehicle control. T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Flow Cytometry Analysis: After a defined culture period (e.g., 72-96 hours), cells are harvested and analyzed by flow cytometry. The proliferation of T cells is quantified by measuring the dilution of the CFSE signal.
Figure 2: Workflow for a T cell proliferation assay using CFSE dilution.
B Cells
B lymphocytes are responsible for humoral immunity through the production of antibodies. Their activation, proliferation, and differentiation into antibody-secreting plasma cells are regulated by cytokines that signal through the JAK-STAT pathway.
Key Experimental Findings:
-
Inhibition of B Cell Activation and Proliferation: JAK inhibitors can suppress the activation and proliferation of B cells in response to various stimuli.
-
Reduced Antibody Production: By interfering with cytokine signaling (e.g., IL-6, IL-21), JAK inhibitors can lead to a decrease in immunoglobulin secretion.
| JAK Inhibitor | Selectivity | Effect on B Cell Proliferation | Effect on Antibody Secretion | Reference(s) |
| Tofacitinib | pan-JAK | Strong Inhibition | Strong Inhibition | [7] |
| Baricitinib | JAK1/JAK2 | Moderate Inhibition | Moderate Inhibition | [7] |
| Upadacitinib | JAK1 | Moderate Inhibition | Moderate Inhibition | [7] |
| Filgotinib | JAK1 | Weaker Inhibition | Weaker Inhibition | [7] |
Experimental Protocol: B Cell Activation and Antibody Secretion Assay
-
Cell Isolation: B cells are isolated from PBMCs using negative selection with magnetic beads.
-
Cell Culture and Stimulation: Purified B cells are cultured with a JAK inhibitor or vehicle control and stimulated with a cocktail of stimuli such as anti-IgM, anti-CD40, IL-4, and CpG to induce activation, proliferation, and differentiation.
-
Proliferation Analysis: B cell proliferation can be assessed using CFSE dilution as described for T cells, or by measuring the incorporation of tritiated thymidine.
-
Antibody Quantification: The concentration of immunoglobulins (e.g., IgG, IgM) in the culture supernatants is measured by ELISA.
Macrophages and Dendritic Cells
Macrophages and dendritic cells are key players in the innate immune system and act as antigen-presenting cells (APCs) to initiate adaptive immune responses. Their activation, polarization (for macrophages), and maturation (for dendritic cells) are influenced by various cytokines that utilize the JAK-STAT pathway.
Key Experimental Findings:
-
Modulation of Macrophage Polarization: JAK inhibitors can influence the polarization of macrophages. For example, they can inhibit the differentiation of pro-inflammatory M1 macrophages.
-
Inhibition of Dendritic Cell Maturation: The maturation of dendritic cells, a crucial step for the initiation of T cell responses, can be impaired by JAK inhibitors. This is often observed as a reduced expression of co-stimulatory molecules like CD80 and CD86.
-
Altered Cytokine Production: JAK inhibitors can alter the cytokine profile of these cells, for instance, by reducing the production of IL-12 and IL-23 by dendritic cells.
| JAK Inhibitor | Selectivity | Effect on M1 Macrophage Polarization | Effect on DC Maturation (CD80/CD86 expression) | Effect on IL-12/IL-23 Production | Reference(s) |
| Tofacitinib | pan-JAK | Inhibition | Inhibition | Strong Inhibition | [8] |
| Baricitinib | JAK1/JAK2 | Inhibition | Inhibition | Moderate Inhibition | [9] |
| Upadacitinib | JAK1 | Inhibition | Inhibition | Moderate Inhibition | [10] |
Experimental Protocol: Monocyte-Derived Dendritic Cell (mo-DC) Maturation Assay
-
Cell Isolation and Differentiation: Monocytes are isolated from PBMCs and cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature mo-DCs.
-
Maturation and Treatment: Immature mo-DCs are then treated with a JAK inhibitor or vehicle and stimulated with a maturation cocktail (e.g., LPS, TNF-α) for 24-48 hours.
-
Phenotypic Analysis: The expression of maturation markers such as CD80, CD86, and MHC class II on the surface of mo-DCs is analyzed by flow cytometry.
-
Cytokine Analysis: The concentration of cytokines like IL-12 and IL-23 in the culture supernatants is measured by ELISA.
Figure 3: Experimental workflow for assessing the impact of JAK inhibitors on dendritic cell maturation.
Conclusion and Future Directions
While direct comparative data on the effects of this compound on different immune cell types are eagerly awaited, the extensive research on other JAK inhibitors provides a strong foundation for understanding its potential mechanism of action. As a JAK1/JAK2 inhibitor, this compound is expected to exert significant immunomodulatory effects across both the adaptive and innate immune systems. It is likely to inhibit the proliferation and effector functions of T and B cells and modulate the activity of macrophages and dendritic cells.
Future preclinical and clinical studies on this compound should focus on elucidating its precise inhibitory profile on STAT phosphorylation in various immune cell subsets and its downstream consequences on cytokine production and cellular functions. Such data will be crucial for optimizing its therapeutic application in a range of immune-mediated diseases and for understanding its unique position within the growing landscape of JAK inhibitors. The experimental protocols and comparative data presented in this guide offer a robust framework for conducting such investigations.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 3. This compound gel - Prime Gene Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Innate stimulation of B cells ex vivo enhances antibody secretion and identifies tumour-reactive antibodies from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prostaglandin D2 affects the maturation of human monocyte-derived dendritic cells: consequence on the polarization of naive Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primemedicine.com [primemedicine.com]
Comparative Analysis of Pumecitinib's Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase selectivity of Pumecitinib, a Janus kinase (JAK) inhibitor, in relation to other established JAK inhibitors. The following sections detail the cross-reactivity profiles, experimental methodologies for kinase inhibition assays, and the signaling pathway context.
Introduction to this compound and JAK Inhibition
This compound (also known as PG-011) is a Janus kinase (JAK) inhibitor that has been identified as targeting JAK1 and JAK2.[1] The JAK family of non-receptor tyrosine kinases, which also includes JAK3 and Tyrosine Kinase 2 (TYK2), are crucial components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immune function and hematopoiesis. Inhibition of specific JAK isoforms is a therapeutic strategy for various inflammatory and autoimmune diseases. This guide examines the selectivity of this compound and compares it with other well-known JAK inhibitors to understand its potential for off-target effects.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential adverse effects. Off-target inhibition can lead to unintended biological consequences. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected JAK inhibitors against the four members of the JAK family. A comprehensive kinome scan for this compound against a broader panel of tyrosine kinases is not publicly available at this time. The data for comparator compounds has been compiled from various public sources.
| Kinase | This compound (PG-011) IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | Data Not Available | 15.1 | 5.9 | 3.3 |
| JAK2 | Data Not Available | 77.4 | 5.7 | 2.8 |
| JAK3 | Data Not Available | 55 | >400 | 428 |
| TYK2 | Data Not Available | Data Not Available | 53 | 19 |
Note: Lower IC50 values indicate higher potency. Data for Tofacitinib, Baricitinib, and Ruxolitinib are sourced from publicly available literature and databases. Specific IC50 values for this compound against the JAK family are not yet publicly disclosed.
Signaling Pathway Context
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's kinase inhibitory activity is crucial for its characterization. Below are detailed methodologies for common in vitro kinase assays used to assess inhibitor potency and selectivity.
In Vitro Radiometric Kinase Assay
This assay is considered a gold standard for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to the reaction mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a defined volume of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ TR-FRET Kinase Binding Assay
This is a high-throughput, non-radioactive method to measure the binding of an inhibitor to a kinase.
Materials:
-
Europium-labeled anti-tag antibody (specific to the kinase tag)
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive inhibitor)
-
Purified, tagged recombinant kinase
-
Assay buffer
-
Test compound (e.g., this compound)
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at concentrations that are multiples of the final desired assay concentration.
-
Assay Plate Setup: Add the test compound dilutions to the assay plate.
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to the wells containing the test compound.
-
Addition of Tracer: Add the tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition at each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a known inhibitor of JAK1 and JAK2. A direct comparison of its cross-reactivity with a broad panel of other tyrosine kinases is currently limited by the lack of publicly available data. The provided comparative data for other JAK inhibitors highlights the varying degrees of selectivity within this class of drugs. The detailed experimental protocols offer a foundation for researchers to conduct their own kinase selectivity profiling studies. As more data on this compound becomes available, a more comprehensive understanding of its selectivity and potential off-target effects will be possible.
References
Safety Profile of Pumecitinib Compared to Other Topical JAK Inhibitors in Development for Dermatological Applications
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the safety and mechanistic profiles of Pumecitinib, a novel topical Janus kinase (JAK) inhibitor, against other topical JAK inhibitors: Ruxolitinib, Delgocitinib, and Tofacitinib. This analysis is supported by available clinical trial data and provides detailed experimental methodologies for key studies.
Comparative Safety Profile of Topical JAK Inhibitors
The following table summarizes the reported adverse events (AEs) from clinical trials of this compound and other prominent topical JAK inhibitors. This data provides a quantitative basis for comparing their safety profiles.
| Adverse Event Category | This compound (3% Gel)[1] | Ruxolitinib (1.5% Cream) | Delgocitinib (0.5% Ointment)[2] | Tofacitinib (2% Ointment) |
| Overall Adverse Events | 48.4% | 54% (long-term) | 69.0% (long-term)[2] | Generally similar to vehicle[3] |
| Treatment-Related AEs | Not specified | 3% (long-term) | Mild AEs in 9.7% of pediatric patients[4] | Not specified |
| Serious Adverse Events | Not specified | None reported in long-term adolescent study | No serious AEs reported in pediatric study | None reported in Phase IIa AD study |
| AEs Leading to Discontinuation | Not specified | 0% (1.5% cream, long-term) | None reported in Phase 3 study[5] | None reported in Phase IIa psoriasis study[6][7] |
| Application Site Reactions | Not specified | <1% (infrequent) | <2% (infrequent and mild)[2] | One case of erythema in psoriasis study[6][7] |
| Nasopharyngitis | Not specified | Common | Most common AE[2] | Most common TEAE |
| Upper Respiratory Tract Infection | Not specified | Common | Not specified | Not specified |
| Contact Dermatitis | Not specified | Not specified | Common[2] | Not specified |
| Acne | Not specified | Not specified | Common[2] | Not specified |
| Application Site Folliculitis | Not specified | Not specified | Common[2] | Not specified |
Mechanism of Action: The JAK-STAT Signaling Pathway
Topical Janus kinase (JAK) inhibitors modulate inflammatory responses by targeting the JAK-STAT signaling pathway, which is crucial in the pathogenesis of atopic dermatitis and other inflammatory skin conditions. This compound is a selective inhibitor of JAK1 and JAK2. The diagram below illustrates the simplified signaling cascade.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by topical JAKis.
Experimental Protocols
Detailed methodologies from key clinical trials are provided below to allow for a thorough evaluation of the presented safety data.
This compound: Phase IIb Clinical Trial (Atopic Dermatitis)
-
Study Design: A multicenter, randomized, double-blind, parallel, placebo-controlled Phase IIb clinical trial[1].
-
Participants: 139 adult subjects with mild-to-moderate atopic dermatitis[1].
-
Treatment Arms:
-
3% this compound gel administered twice daily (BID)
-
3% this compound gel administered once daily (QD)
-
Placebo gel[1]
-
-
Duration: 8 weeks of treatment[1].
-
Primary Efficacy Endpoint: The percentage change in the Eczema Area and Severity Index (EASI) score from baseline at week 8[1].
-
Safety Assessments: Monitoring of safety, local tolerability, and sparsely sampled pharmacokinetics[1]. The total incidence rate of adverse events (AEs) was recorded[1].
Ruxolitinib: TRuE-AD1 and TRuE-AD2 Phase 3 Trials (Atopic Dermatitis)
-
Study Design: Two identical, randomized, double-blind, vehicle-controlled Phase 3 studies.
-
Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an Investigator's Global Assessment (IGA) score of 2 or 3, and 3%–20% affected body surface area.
-
Treatment Arms:
-
1.5% Ruxolitinib cream twice daily (BID)
-
0.75% Ruxolitinib cream BID
-
Vehicle cream BID
-
-
Duration: 8 weeks of continuous treatment, with a long-term safety extension up to 52 weeks.
-
Primary Efficacy Endpoint: IGA treatment success (IGA score of 0/1 and ≥2-grade improvement from baseline) at week 8.
-
Safety Assessments: Incidence, duration, and severity of treatment-emergent adverse events (TEAEs) were monitored throughout the study.
Delgocitinib: Phase 3 Clinical Trial (Atopic Dermatitis)
-
Study Design: A randomized, double-blind, vehicle-controlled Phase 3 study with an open-label long-term extension[8].
-
Participants: Japanese adult patients (aged ≥16 years) with moderate to severe atopic dermatitis[8].
-
Treatment Arms (4-week double-blind period):
-
0.5% Delgocitinib ointment
-
Vehicle ointment[8]
-
-
Duration: 4-week double-blind period followed by a 24-week open-label extension where all eligible patients received 0.5% Delgocitinib ointment[8].
-
Primary Efficacy Endpoint: The least-squares mean percent change from baseline in the modified Eczema Area and Severity Index (mEASI) score at the end of the 4-week treatment period[8].
-
Safety Assessments: Monitoring of the incidence and severity of adverse events throughout the study periods[2].
Tofacitinib: Phase IIa Clinical Trial (Atopic Dermatitis)
-
Study Design: A 4-week, randomized, double-blind, vehicle-controlled Phase IIa study[3].
-
Participants: 69 adults with mild-to-moderate atopic dermatitis[3].
-
Treatment Arms:
-
2% Tofacitinib ointment twice daily (BID)
-
Vehicle ointment BID[3]
-
-
Duration: 4 weeks[3].
-
Primary Efficacy Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4[3].
-
Safety Assessments: Monitoring of safety, local tolerability, and pharmacokinetics. Adverse events were recorded[3].
Discussion of Safety Profiles
The available data suggests that topical JAK inhibitors, including this compound, are generally well-tolerated. In the Phase IIb trial of this compound, the overall incidence of adverse events was comparable between the treatment and placebo groups, indicating a favorable safety profile[1].
Ruxolitinib cream has been studied in two large Phase 3 trials, and the long-term data show a low incidence of treatment-related adverse events, with no serious adverse events reported in the adolescent cohort during the 52-week follow-up. The most frequently reported AEs were nasopharyngitis and upper respiratory tract infections.
Long-term studies of Delgocitinib ointment also demonstrate a good safety profile, with most adverse events being mild and unrelated to the treatment[2]. The most common AEs observed were nasopharyngitis, contact dermatitis, acne, and application site folliculitis[2]. In a pediatric study, treatment-related mild adverse events were reported in a small percentage of patients[4].
The Phase IIa trial of Tofacitinib ointment in atopic dermatitis showed that safety and local tolerability were generally similar to the vehicle, with nasopharyngitis being the most common treatment-emergent adverse event.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term safety and efficacy of delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical tofacitinib for atopic dermatitis: a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. torii.co.jp [torii.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. A randomized phase 2a efficacy and safety trial of the topical Janus kinase inhibitor tofacitinib in the treatment of chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Guide to Pumecitinib and Baricitinib for Researchers
In the rapidly evolving landscape of targeted immunomodulatory therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed in vitro comparison of two such inhibitors: Pumecitinib (also known as PG-011) and the well-characterized Baricitinib. While a wealth of public data exists for Baricitinib, in vitro quantitative data for this compound is less readily available, necessitating a comparison based on existing information. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their known biochemical and cellular activities, supported by experimental data and detailed protocols.
Introduction to the Comparators
Baricitinib is an orally administered, selective inhibitor of JAK1 and JAK2, approved for the treatment of several inflammatory and autoimmune diseases. Its mechanism of action and in vitro profile have been extensively documented in scientific literature.
This compound is a novel JAK inhibitor, reportedly selective for JAK1 and JAK2, currently in clinical development primarily as a topical formulation for atopic dermatitis.[1] While its anti-inflammatory properties are recognized, specific in vitro potency and selectivity data are not as widely published as for Baricitinib.[2][3]
Biochemical Potency and Kinase Selectivity
A critical aspect of a JAK inhibitor's profile is its potency against the individual JAK family members (JAK1, JAK2, JAK3, and TYK2) and its selectivity against a broader panel of kinases.
Baricitinib: Quantitative Kinase Inhibition
Baricitinib is a potent inhibitor of JAK1 and JAK2, with lower activity against JAK3 and TYK2. This selectivity profile is thought to contribute to its efficacy and safety profile.
| Target Kinase | IC50 (nM) | Reference |
| JAK1 | 5.9 | [4] |
| JAK2 | 5.7 | [4] |
| JAK3 | >400 | [4] |
| TYK2 | 53 | [4] |
Table 1: Biochemical IC50 Values for Baricitinib Against JAK Family Kinases.
This compound: Available Kinase Inhibition Data
Publicly available, peer-reviewed data detailing the specific IC50 values of this compound against the JAK kinase family is limited. It is described as a JAK inhibitor with anti-inflammatory activity.[2] Some sources suggest it is a selective JAK1/JAK2 inhibitor.[1] Information from a patent (WO2016119700A1) describes potent JAK1 inhibitors, with one example compound showing an IC50 of less than 500 nM, though a direct public confirmation linking this specific data point to this compound is not available.
Cellular Activity: Inhibition of Cytokine Signaling
The therapeutic efficacy of JAK inhibitors stems from their ability to block the signaling of pro-inflammatory cytokines. This is typically assessed in vitro by measuring the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Baricitinib: Modulation of Cellular Signaling Pathways
Baricitinib has been shown to effectively inhibit the signaling of a wide range of cytokines that utilize JAK1 and/or JAK2. In vitro studies in human peripheral blood mononuclear cells (PBMCs) and other cell types have demonstrated potent inhibition of STAT phosphorylation downstream of various cytokine receptors. For instance, Baricitinib inhibits signaling of cytokines such as IL-2, IL-6, IL-10, IFN-γ, and G-CSF.[3]
| Cytokine Stimulus | JAK Pathway | Phosphorylated STAT | Cell Type | IC50 (nM) |
| IL-6 | JAK1/JAK2 | pSTAT3 | Human PBMCs | 44 |
| IFN-γ | JAK1/JAK2 | pSTAT1 | Human PBMCs | 48 |
| GM-CSF | JAK2/JAK2 | pSTAT5 | Human Monocytes | 62 |
| IL-2 | JAK1/JAK3 | pSTAT5 | Human T-cells | 71 |
Table 2: Representative Cellular IC50 Values for Baricitinib in Cytokine-Stimulated Human Immune Cells. (Note: IC50 values can vary depending on the specific cell type and assay conditions).
This compound: Cellular Activity Profile
Detailed in vitro studies quantifying the effect of this compound on cytokine-induced STAT phosphorylation in various immune cell subsets are not extensively available in the public domain. As a JAK1/JAK2 inhibitor, it is anticipated to block the signaling of cytokines dependent on these kinases, such as IFN-γ, IL-6, and GM-CSF. However, without specific IC50 values from cellular assays, a direct comparison of its cellular potency with Baricitinib cannot be made at this time.
Effects on Immune Cell Function
Beyond inhibiting STAT phosphorylation, the functional consequences of JAK inhibition on different immune cell populations are crucial for understanding their immunomodulatory effects.
Baricitinib: Impact on Immune Cell Subsets
In vitro studies have demonstrated that Baricitinib can modulate the function of various immune cells:
-
T-cells: Baricitinib suppresses the proliferation of human CD4+ T cells and inhibits their differentiation into pro-inflammatory Th1 and Th17 cells by interfering with cytokine signals like IL-12 and IL-6.
-
B-cells: It has been shown to inhibit B-cell differentiation into plasmablasts.
-
Monocytes/Macrophages: Baricitinib can reduce the release of pro-inflammatory cytokines from these cells.
This compound: In Vitro Effects on Immune Cells
Given its mechanism as a JAK inhibitor, this compound is expected to have modulatory effects on immune cells similar to other JAK1/JAK2 inhibitors. However, specific in vitro studies detailing its impact on the proliferation, differentiation, and cytokine production of various human immune cell subsets are not yet widely published.
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the workflows of key in vitro assays can aid in understanding the mechanism of action and the methods used for characterization.
Caption: The JAK-STAT signaling pathway and points of inhibition by Baricitinib and this compound.
Caption: A generalized workflow for an in vitro phospho-STAT cellular assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro studies. Below are representative protocols for key assays used to characterize JAK inhibitors.
Biochemical Kinase Assay (for IC50 determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds (this compound, Baricitinib) serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the JAK enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-STAT Assay (Flow Cytometry)
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (this compound, Baricitinib) serially diluted in DMSO.
-
Cytokine stimulant (e.g., recombinant human IL-6 or IFN-γ).
-
Fixation buffer (e.g., Cytofix™).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT3 Alexa Fluor 647).
-
Flow cytometer.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in culture medium and plate in a 96-well plate.
-
Add the test compound dilutions and pre-incubate for 1-2 hours at 37°C.
-
Add the cytokine stimulant and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT.
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
T-Cell Proliferation Assay
-
Objective: To assess the effect of a compound on T-cell proliferation.
-
Materials:
-
Purified human CD4+ T-cells.
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies).
-
Test compounds (this compound, Baricitinib).
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Culture medium and plates.
-
-
Procedure:
-
Label purified CD4+ T-cells with a proliferation dye like CFSE.
-
Plate the labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add anti-CD28 antibody and the serially diluted test compounds.
-
Culture the cells for 3-5 days.
-
Measure proliferation by analyzing the dilution of the CFSE dye by flow cytometry or by measuring the incorporation of [³H]-thymidine.
-
Determine the concentration-dependent inhibition of proliferation.
-
Conclusion
Baricitinib is a well-characterized, potent, and selective inhibitor of JAK1 and JAK2 with a significant body of in vitro data demonstrating its effects on cytokine signaling and immune cell function. This compound is an emerging JAK inhibitor with a similar proposed selectivity for JAK1 and JAK2. While its anti-inflammatory effects are evident from its clinical development, a detailed public repository of its in vitro biochemical and cellular potency is not yet available. This guide provides a framework for understanding the in vitro characteristics of these molecules and the experimental approaches used to evaluate them. As more data on this compound becomes publicly accessible, a more direct and quantitative comparison will be possible, further elucidating its therapeutic potential.
References
Validating STAT Phosphorylation Inhibition: A Comparative Analysis of Pumecitinib and Other JAK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pumecitinib's performance in inhibiting Signal Transducer and Activator of Transcription (STAT) phosphorylation against other commercially available Janus kinase (JAK) inhibitors. This analysis is supported by available preclinical and in vitro experimental data.
This compound (also known as PG-011) is a novel, selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1] This pathway is a critical mediator of inflammatory responses, making it a prime target for therapeutic intervention in various autoimmune and inflammatory diseases.[2] By inhibiting JAK1 and JAK2, this compound effectively blocks the downstream phosphorylation and activation of STAT proteins, which are crucial for the transcription of pro-inflammatory genes. While specific preclinical data detailing the direct inhibition of STAT phosphorylation by this compound is not extensively published, its mechanism as a JAK1/2 inhibitor strongly implies this downstream effect. One study notes that Abrocitinib, a similar JAK1 inhibitor, inhibits the phosphorylation of STAT1, STAT3, and STAT5 upon stimulation.[3]
This guide will compare this compound with other well-characterized JAK inhibitors, focusing on their inhibitory potency against JAK isoforms and their validated effects on STAT phosphorylation.
Comparative Analysis of JAK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values of this compound and other selected JAK inhibitors against different JAK isoforms. Lower IC50 values indicate greater potency.
| Drug | Target | IC50 (nM) |
| This compound | JAK1 | 29 [4] |
| JAK2 | 803 [4] | |
| JAK3 | >10,000 [5] | |
| TYK2 | 1250 [5] | |
| Ruxolitinib | JAK1 | 3.3[6] |
| JAK2 | 2.8[6] | |
| JAK3 | 428[6] | |
| TYK2 | 19[6] | |
| Tofacitinib | JAK1 | 112[7] |
| JAK2 | 20[7] | |
| JAK3 | 1[7] | |
| Baricitinib | JAK1 | 5.9[8] |
| JAK2 | 5.7[8] | |
| JAK3 | >400[9] | |
| TYK2 | 53[9] | |
| Upadacitinib | JAK1 | 43[10] |
| JAK2 | 120[10] | |
| JAK3 | 2300[10] | |
| TYK2 | 4700[10] | |
| Abrocitinib | JAK1 | 29[5] |
| JAK2 | 803[5] | |
| JAK3 | >10,000[5] | |
| TYK2 | 1250[5] |
Validated Inhibition of STAT Phosphorylation by Comparator Drugs
Experimental data from various studies validate the inhibitory effect of several JAK inhibitors on STAT phosphorylation.
| Drug | Assay | Cell Type | Stimulant | Measured Effect | Reference |
| Ruxolitinib | Western Blot | Glioblastoma Cells | IFN-γ | Decreased p-STAT1 and p-STAT3 levels. | [11] |
| Tofacitinib | Western Blot | Human Chondrocytes | IL-6 | Decreased phosphorylation of STAT1, STAT3, and STAT5. | [6] |
| Baricitinib | Western Blot | Progeria Cells | - | Decreased phosphorylated-STAT1 and phosphorylated-STAT3. | [12] |
| Upadacitinib | Flow Cytometry | Human Cells | Cytokines | Decreased cytokine-induced STAT phosphorylation. | [13] |
| Abrocitinib | In vitro assay | Human Whole Blood | IFNα | Inhibited STAT3 phosphorylation (IC50 = 189 nM) and STAT1 phosphorylation (IC50 = 163 nM). | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to validate it, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing STAT phosphorylation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating STAT phosphorylation inhibition.
Experimental Protocols
Western Blot for Phosphorylated STAT (p-STAT)
This protocol is a generalized procedure for detecting phosphorylated STAT proteins in cell lysates.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., peripheral blood mononuclear cells, specific cell lines) to a suitable confluency.
-
Starve cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or a comparator drug for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
-
Flow Cytometry for Phosphorylated STAT (p-STAT)
This protocol provides a method for quantifying p-STAT levels in individual cells.
-
Cell Stimulation and Treatment:
-
Prepare single-cell suspensions.
-
Pre-treat cells with this compound or a comparator drug.
-
Stimulate with a cytokine to induce STAT phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer to crosslink proteins and preserve the phosphorylation state.
-
Permeabilize the cells with methanol or a detergent-based permeabilization buffer to allow antibodies to access intracellular epitopes.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently-labeled antibody specific for the phosphorylated STAT protein.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of p-STAT positive cells and the mean fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Conclusion
This compound is a potent JAK1/2 inhibitor with a selectivity profile comparable to other approved drugs like Abrocitinib. Its mechanism of action through the JAK-STAT pathway strongly supports its role in inhibiting STAT phosphorylation, a key step in the inflammatory cascade. While direct experimental validation of this compound's effect on STAT phosphorylation in preclinical models is not as widely published as for some of its competitors, the available data on its JAK1/2 inhibitory activity provides a solid foundation for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for researchers to independently validate and compare the efficacy of this compound and other JAK inhibitors in modulating this critical signaling pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib - Biochemicals - CAT N°: 29706 [bertin-bioreagent.com]
Pumecitinib's effect on hematopoiesis compared to other JAK2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for myeloproliferative neoplasms (MPNs) and other hematological disorders. While their efficacy in reducing splenomegaly and symptom burden is well-established, their effects on hematopoiesis can vary significantly, presenting a crucial consideration in clinical practice and further drug development. This guide provides a comparative overview of the hematopoietic effects of several prominent JAK2 inhibitors, with a focus on supporting experimental data.
Pumecitinib: An Uncharted Territory in Systemic Hematological Effects
This compound (also known as PG-011) is a novel inhibitor of JAK1 and JAK2.[1] Currently, the available clinical data on this compound primarily pertains to its topical formulations for the treatment of atopic dermatitis and allergic rhinitis.[2] These studies have indicated low systemic absorption and a favorable safety profile in the context of topical administration. However, there is a notable absence of publicly available preclinical or clinical data on the systemic administration of this compound and its consequential effects on hematopoiesis. Therefore, a direct comparison of this compound's impact on blood cell lineages with other systemically administered JAK2 inhibitors is not feasible at this time.
This guide will proceed to compare the well-documented hematological effects of four other key JAK2 inhibitors: ruxolitinib, fedratinib, pacritinib, and momelotinib.
Comparative Hematological Safety Profile of Selected JAK2 Inhibitors
The following tables summarize the hematological adverse events observed in pivotal clinical trials for ruxolitinib, fedratinib, pacritinib, and momelotinib. These events are primarily on-target effects resulting from the inhibition of JAK2, which plays a crucial role in the signaling pathways of erythropoietin and thrombopoietin.[3][4]
| Table 1: Anemia | ||||
| Drug | Trial(s) | Patient Population | Any Grade Anemia (%) | Grade ≥3 Anemia (%) |
| Ruxolitinib | COMFORT-I[5] | Intermediate-2 or High-Risk Myelofibrosis | 98.7 | 54.0 |
| COMFORT-II[6] | Intermediate-2 or High-Risk Myelofibrosis | 40.4 (Grade 3/4) | 40.4 | |
| Fedratinib | JAKARTA[7][8] | Intermediate-2 or High-Risk Myelofibrosis | Common | 34.0 |
| JAKARTA-2[9] | Ruxolitinib-Resistant or -Intolerant Myelofibrosis | - | 38.0 | |
| Pacritinib | PERSIST-1[10] | Myelofibrosis (including patients with cytopenias) | - | 17.0 |
| PERSIST-2[11][12] | Myelofibrosis with Thrombocytopenia | - | - | |
| Momelotinib | SIMPLIFY-1[13][14] | JAK Inhibitor-Naïve Myelofibrosis | Higher in Ruxolitinib arm | - |
| SIMPLIFY-2[15] | Previously Ruxolitinib-Treated Myelofibrosis | - | 14.0 |
| Table 2: Thrombocytopenia | ||||
| Drug | Trial(s) | Patient Population | Any Grade Thrombocytopenia (%) | Grade ≥3 Thrombocytopenia (%) |
| Ruxolitinib | COMFORT-I[5] | Intermediate-2 or High-Risk Myelofibrosis | 83.9 | 22.6 |
| COMFORT-II[6] | Intermediate-2 or High-Risk Myelofibrosis | 9.6 (Grade 3/4) | 9.6 | |
| Fedratinib | JAKARTA[8] | Intermediate-2 or High-Risk Myelofibrosis | Common | 12.0 |
| JAKARTA-2[9] | Ruxolitinib-Resistant or -Intolerant Myelofibrosis | - | 22.0 | |
| Pacritinib | PERSIST-1[10] | Myelofibrosis (including patients with cytopenias) | - | 12.0 |
| PERSIST-2[11] | Myelofibrosis with Thrombocytopenia | Observed more often than BAT | 13.6 (Grade 3/4) | |
| Momelotinib | SIMPLIFY-1[13] | JAK Inhibitor-Naïve Myelofibrosis | Most frequent AE | Common |
| SIMPLIFY-2[15] | Previously Ruxolitinib-Treated Myelofibrosis | - | 7.0 |
Insights into Hematopoietic Effects
-
Ruxolitinib and Fedratinib: Both ruxolitinib and fedratinib are associated with significant rates of anemia and thrombocytopenia, which are often dose-limiting toxicities.[5][6][8][9][16] Management of these side effects typically involves dose modifications and supportive care.[16]
-
Pacritinib: Pacritinib has demonstrated efficacy in patients with myelofibrosis and baseline thrombocytopenia, a patient population for whom other JAK inhibitors may be contraindicated or require dose reductions.[10][11][12] While hematologic adverse events are observed, they are generally manageable.[11]
-
Momelotinib: A distinguishing feature of momelotinib is its potential to improve anemia and reduce transfusion dependence in some patients with myelofibrosis.[14][15] This effect is attributed to its dual inhibition of JAK1/2 and activin A receptor type 1 (ACVR1), which leads to a reduction in hepcidin and improved iron metabolism.[17]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating the hematopoietic effects of JAK2 inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow.
Caption: The JAK-STAT signaling pathway, a key regulator of hematopoiesis.
Caption: Workflow for evaluating the hematopoietic effects of a novel JAK2 inhibitor.
Experimental Protocols
1. Colony-Forming Unit (CFU) Assay
The CFU assay is a gold-standard in vitro functional assay to quantify hematopoietic progenitor cells and assess the impact of a compound on their proliferation and differentiation.[18][19][20][21]
-
Objective: To determine the effect of a JAK2 inhibitor on the colony-forming ability of various hematopoietic progenitor cells.
-
Methodology:
-
Cell Isolation: Isolate hematopoietic stem and progenitor cells (HSPCs) from bone marrow, peripheral blood, or cord blood using density gradient centrifugation and/or immunomagnetic bead selection for CD34+ cells.[22]
-
Cell Culture: Plate the isolated cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of different lineages (e.g., erythropoietin, stem cell factor, interleukins).[23]
-
Treatment: Add the JAK2 inhibitor at various concentrations to the culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Colony Identification and Enumeration: Identify and count the different types of colonies under an inverted microscope based on their morphology. These include:
-
CFU-E (Colony-Forming Unit - Erythroid): Small clusters of hemoglobinized erythroblasts.
-
BFU-E (Burst-Forming Unit - Erythroid): Large, multi-focal colonies of hemoglobinized erythroblasts.
-
CFU-GM (Colony-Forming Unit - Granulocyte, Macrophage): Colonies containing granulocytes and/or macrophages.
-
CFU-GEMM (Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Mixed colonies containing multiple lineages.[23]
-
-
-
Data Analysis: Compare the number and type of colonies in the treated groups to the vehicle control to determine the inhibitory concentration (IC50) for each progenitor cell type.
2. Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells
Flow cytometry allows for the precise identification and quantification of different hematopoietic cell populations based on the expression of specific cell surface markers.[24][25][26][27][28]
-
Objective: To assess the in vivo effect of a JAK2 inhibitor on the frequency and phenotype of HSPCs and mature blood cell lineages.
-
Methodology:
-
Sample Preparation: Obtain single-cell suspensions from bone marrow, spleen, and peripheral blood of treated and control animals. For peripheral blood, red blood cell lysis is required.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled monoclonal antibodies against specific cell surface markers. A typical panel for murine HSPCs includes antibodies against Lineage markers (CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), c-Kit, Sca-1, CD34, CD16/32, CD150, and CD48.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Gating Strategy and Analysis:
-
Gate on viable single cells.
-
Exclude mature lineage-positive (Lin+) cells.
-
Within the Lin- population, identify HSPC subsets:
-
Long-term HSCs (LT-HSCs): Lin- Sca-1+ c-Kit+ (LSK) CD150+ CD48-
-
Short-term HSCs (ST-HSCs): LSK CD150+ CD48+
-
Multipotent Progenitors (MPPs): LSK CD150- CD48+
-
Common Myeloid Progenitors (CMPs): Lin- Sca-1- c-Kit+ CD34+ CD16/32-
-
Granulocyte-Macrophage Progenitors (GMPs): Lin- Sca-1- c-Kit+ CD34+ CD16/32+
-
Megakaryocyte-Erythroid Progenitors (MEPs): Lin- Sca-1- c-Kit+ CD34- CD16/32-
-
-
-
-
Data Analysis: Compare the absolute numbers and frequencies of each cell population between the treated and control groups to determine the impact of the JAK2 inhibitor on different stages of hematopoiesis.
Conclusion
The hematopoietic effects of JAK2 inhibitors are a critical aspect of their clinical utility. While ruxolitinib and fedratinib demonstrate significant myelosuppressive effects, pacritinib and particularly momelotinib offer more favorable hematological safety profiles, with momelotinib showing potential to ameliorate anemia. As a novel JAK1/2 inhibitor, the systemic hematopoietic effects of this compound remain to be elucidated. Future preclinical and clinical studies involving systemic administration will be necessary to characterize its impact on hematopoiesis and determine its comparative standing among other drugs in this class. The experimental protocols outlined provide a framework for such investigations, which are essential for guiding the development and clinical application of new JAK inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. oncozine.com [oncozine.com]
- 7. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib versus best available therapy for the treatment of myelofibrosis irrespective of baseline cytopenias (PERSIST-1): an international, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 12. PERSIST-2: Pacritinib Compared With Best Available Therapy for Patients With Myelofibrosis and Thrombocytopenia [ashclinicalnews.org]
- 13. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momelotinib Improves ‘Quality of Survival’ in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Ten years of treatment with ruxolitinib for myelofibrosis: a review of safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. Colony Forming Unit Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Hematopoietic Stem Cell Culture Methods [merckmillipore.com]
- 23. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. stemcell.com [stemcell.com]
- 25. stemcell.com [stemcell.com]
- 26. Hematopoietic stem and progenitor cell identification and quantification by flow cytometry [bio-protocol.org]
- 27. Flow Cytometry Analysis of Hematopoietic Stem/Progenitor Cells and Mature Blood Cell Subsets in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Decoding the Transcriptome: A Comparative Analysis of JAK Inhibitor Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for a multitude of inflammatory and autoimmune diseases. By targeting specific nodes within the JAK-STAT signaling pathway, these small molecules can modulate the transcription of a wide array of genes involved in the immune response. However, the nuanced differences in their selectivity and mechanism of action can lead to distinct transcriptomic signatures. This guide provides a comparative analysis of the transcriptomic effects of various JAK inhibitors on different cell types, supported by experimental data, to aid researchers in understanding their differential impacts.
At a Glance: Comparative Efficacy of JAK Inhibitors on Gene Regulation
The following tables summarize the quantitative transcriptomic changes observed in cells treated with different JAK inhibitors across various studies.
| Inhibitor | Target(s) | Cell Type/Disease Model | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Number of Differentially Expressed Genes (DEGs) | Study Reference |
| Baricitinib | JAK1, JAK2 | Whole blood from Systemic Lupus Erythematosus (SLE) patients | STAT1-target genes, STAT2-target genes, STAT4-target genes, Interferon (IFN) responsive genes.[1] | - | Not specified, but significant reduction in a network of genes.[1] | [1] |
| Filgotinib | JAK1 | Whole blood from Rheumatoid Arthritis (RA) patients | IFN-α and IFN-γ response genes, IL6/JAK/STAT3 signaling, Toll-like receptor signaling pathways, Granulocyte and macrophage activation genes.[2] | Genes negatively correlated with disease score.[2] | 607 DEGs following treatment.[2] | [2] |
| Tofacitinib | Pan-JAK (primarily JAK1/3) | Rheumatoid Arthritis Synovial Fibroblasts (SFs) | Inflammatory module including IL6.[3] | - | Not specified, but distinct transcriptomic signatures from TNFi.[3] | [3] |
| Ruxolitinib | JAK1, JAK2 | Human Erythroleukemia (HEL) cells | Pro-inflammatory cytokine genes.[4] | - | Unique and shared DEGs with other inhibitors.[4] | [4] |
| Fedratinib | JAK2 | Human Erythroleukemia (HEL) cells | Pro-inflammatory cytokine genes.[4] | - | Unique and shared DEGs with other inhibitors.[4] | [4] |
| Momelotinib | JAK1, JAK2 | Human Erythroleukemia (HEL) cells | Pro-inflammatory cytokine genes.[4] | - | Unique and shared DEGs with other inhibitors.[4] | [4] |
| Pacritinib | JAK2 | Human Erythroleukemia (HEL) cells | Pro-inflammatory cytokine genes.[4] | - | Unique and shared DEGs with other inhibitors.[4] | [4] |
| Itacitinib | JAK1 | Splenocytes from a mouse model of Hemophagocytic Lymphohistiocytosis (HLH) | Inflammatory and metabolic pathway genes in CD8 T cells.[5] | - | Less extensive transcriptional changes than ruxolitinib.[5] | [5] |
| Fedratinib | JAK2 | Splenocytes from a mouse model of Hemophagocytic Lymphohistiocytosis (HLH) | Genes regulating cell proliferation and metabolism in CD8 T cells.[5] | - | Minimal transcriptional impact on monocytes.[5] | [5] |
| Ruxolitinib | JAK1, JAK2 | Splenocytes from a mouse model of Hemophagocytic Lymphohistiocytosis (HLH) | JAK-dependent pro-inflammatory signaling genes in CD8 T cells and monocytes.[5] | - | Exerted the greatest transcriptional changes compared to itacitinib and fedratinib.[5] | [5] |
Visualizing the Molecular Mechanisms
To better understand the context of these transcriptomic changes, the following diagrams illustrate the JAK-STAT signaling pathway, a typical experimental workflow for comparative transcriptomic analysis, and the logical framework for comparing inhibitor effects.
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: A generalized workflow for comparative transcriptomic analysis of cells treated with JAK inhibitors.
Caption: Logical framework for comparing the transcriptomic effects of different JAK inhibitors.
Deep Dive: Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and comparing transcriptomic data. Below are generalized protocols based on the cited studies.
Cell Culture and Treatment
-
Cell Lines: Human Erythroleukemia (HEL) cells are often used for in vitro studies of JAK inhibitors targeting hematological malignancies.[4] For immunological studies, primary cells such as synovial fibroblasts from rheumatoid arthritis patients or peripheral blood mononuclear cells (PBMCs) are utilized.[3]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: JAK inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Cells are treated with various concentrations of the inhibitors or with DMSO as a vehicle control for specified time points (e.g., 4 hours, 24 hours, 48 hours).[4]
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is isolated from cell pellets using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Library Preparation: For whole-blood samples, globin RNA is often depleted to enrich for other transcripts.[6] RNA sequencing libraries are then prepared using kits such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate millions of short reads.[6]
Bioinformatic Analysis
-
Data Preprocessing: Raw sequencing reads are subjected to quality control checks (e.g., using FastQC). Adapters and low-quality bases are trimmed.
-
Read Alignment: The processed reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.[3]
-
Differential Gene Expression Analysis: Gene expression levels are quantified as read counts. Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between inhibitor-treated and control groups. A false discovery rate (FDR) or adjusted p-value cutoff (e.g., < 0.05) and a fold-change threshold (e.g., > 1.5 or 2) are applied to determine significance.
-
Pathway and Gene Ontology Analysis: To understand the biological implications of the observed gene expression changes, functional enrichment analysis is performed using tools like Gene Set Enrichment Analysis (GSEA) or databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[6] This helps to identify the biological pathways and processes that are significantly affected by the JAK inhibitor treatment.
This guide provides a foundational comparison of the transcriptomic effects of different JAK inhibitors. It is important to note that the specific cellular context, disease state, and inhibitor concentration can all influence the resulting gene expression profile. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. lupus.bmj.com [lupus.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic targets of Janus kinase inhibitors are linked to genetic risks of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Whole Blood Transcriptional Changes Following Selective Inhibition of Janus Kinase 1 (JAK1) by Filgotinib in MTX-Naïve Adults with Moderately-to-Severely Active Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Analysis of the Therapeutic Index and Selectivity of Pumecitinib Versus Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents targeting the Janus kinase (JAK) family of enzymes has expanded significantly, offering new treatment paradigms for a host of inflammatory and autoimmune diseases. A critical determinant of a drug's clinical success is its therapeutic index—the ratio between its therapeutic efficacy and its toxicity. This guide provides a comparative assessment of Pumecitinib, an emerging JAK inhibitor, against other established JAK inhibitors, with a focus on their selectivity profiles as a key indicator of their potential therapeutic index.
Understanding the Therapeutic Index in JAK Inhibition
The therapeutic index is a quantitative measure of a drug's safety margin. In the context of in vitro studies, this is often represented by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value is desirable, indicating that the drug is effective at concentrations far below those that cause cellular toxicity. While specific CC50 and therapeutic index data for this compound are not yet publicly available, an analysis of its inhibitory activity against different JAK isoforms can provide valuable insights into its potential therapeutic window.
This compound (also known as PG-011) is a novel, selective Janus kinase (JAK) 1 and JAK2 inhibitor currently in clinical development.[1] Its targeted action on these specific isoforms suggests a potential for a favorable therapeutic profile by minimizing off-target effects associated with the inhibition of other JAK family members.
Comparative Selectivity of JAK Inhibitors
The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—play distinct roles in cytokine signaling. The selectivity of a JAK inhibitor for these isoforms is a crucial factor in determining its efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's comparators against the different JAK isoforms, as determined by in vitro enzymatic assays. A lower IC50 value indicates greater potency.
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Filgotinib | 10 | 28 | 810 | 116 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis of publicly available information for comparative purposes.[1][2][3][4][5][6][7][8][9][10][11]
This data highlights the diverse selectivity profiles of various JAK inhibitors. For instance, Ruxolitinib and Baricitinib show potent inhibition of both JAK1 and JAK2, while demonstrating significantly less activity against JAK3.[9][10] Upadacitinib and Filgotinib, on the other hand, are more selective for JAK1.[1][6][7][8] Tofacitinib exhibits a broader spectrum of inhibition, with potent activity against JAK1, JAK2, and JAK3.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for determining the therapeutic index in vitro.
Caption: The JAK-STAT signaling pathway.
Caption: Workflow for Therapeutic Index Assessment.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of JAK inhibitors. Below are representative protocols for determining IC50 and CC50 values.
Determination of IC50: In Vitro Kinase Inhibition Assay
The potency of a JAK inhibitor is determined by its IC50 value, which can be measured using various in vitro kinase assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This assay measures the phosphorylation of a specific substrate by the JAK enzyme. The inhibitor's ability to block this phosphorylation is quantified.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of the recombinant human JAK enzyme, a biotinylated peptide substrate, and ATP.
-
Compound Dilution: Create a serial dilution of the test inhibitor (e.g., this compound) in DMSO and then in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the JAK enzyme, the test inhibitor at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phosphopeptide antibody, and streptavidin-XL665. Incubate for 60 minutes at room temperature to allow for the formation of the HTRF complex.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of substrate phosphorylation.
-
IC50 Calculation: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Another widely used method is the radiolabeled ATP filter binding assay .[12][13][14][15][16] This technique measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP into a substrate.
Determination of CC50: Cell Viability Assay
The cytotoxic effect of a JAK inhibitor is assessed by its CC50 value, which can be determined using a variety of cell-based assays, such as the MTT or MTS assay.
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate a suitable cell line (e.g., a human leukemia cell line like HEL, which is dependent on JAK-STAT signaling) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[17][18][19][20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
Conclusion
While a direct comparison of the therapeutic index of this compound is currently limited by the lack of publicly available cytotoxicity data, its classification as a selective JAK1/JAK2 inhibitor provides a basis for a preliminary assessment. The selectivity profiles of existing JAK inhibitors demonstrate a wide range, which in turn influences their clinical applications and safety profiles. A more selective inhibitor, in theory, should offer a better therapeutic index by minimizing off-target effects. As more preclinical and clinical data for this compound becomes available, a more definitive comparison of its therapeutic index will be possible. The experimental protocols outlined in this guide provide a framework for such future assessments.
References
- 1. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pumecitinib's Anti-inflammatory Effects Against Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response central to numerous acute and chronic diseases. Consequently, the development of effective anti-inflammatory therapeutics remains a cornerstone of pharmaceutical research. For decades, corticosteroids have been the mainstay of anti-inflammatory treatment, valued for their broad and potent immunosuppressive effects. However, their clinical utility is often limited by a well-documented profile of adverse effects, particularly with long-term use.
This guide provides a comparative analysis of a newer class of anti-inflammatory agents, Janus kinase (JAK) inhibitors, specifically focusing on pumecitinib, against the benchmark of corticosteroids. This compound is a selective inhibitor of JAK1 and JAK2, key enzymes in cytokine signaling pathways that drive inflammatory responses. This document aims to provide an objective comparison of their mechanisms of action, present available preclinical and clinical data, and detail the experimental protocols used to evaluate their anti-inflammatory efficacy.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and corticosteroids are achieved through distinct molecular mechanisms, targeting different key nodes in the inflammatory cascade.
This compound: Targeting the JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These intracellular enzymes are crucial for the signaling of a wide range of cytokines and growth factors that are pivotal in orchestrating inflammatory responses.[2] When these signaling molecules bind to their receptors on the cell surface, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of numerous genes involved in inflammation and immunity.[3] By blocking JAK1 and JAK2, this compound effectively dampens these pro-inflammatory signals.
Corticosteroids: Broad Genomic and Non-Genomic Effects
Corticosteroids exert their profound anti-inflammatory effects through multiple mechanisms, primarily mediated by the glucocorticoid receptor (GR).[4][5] Upon binding to its corticosteroid ligand in the cytoplasm, the GR translocates to the nucleus.[6]
Genomic Mechanisms:
-
Transrepression: This is considered the major anti-inflammatory mechanism. The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][5] This prevents the transcription of a wide array of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7][8]
-
Histone Deacetylation: The GR can recruit histone deacetylase-2 (HDAC2) to sites of active gene transcription.[4] This reverses the histone acetylation that is necessary for gene expression, effectively "switching off" inflammatory genes.
-
Transactivation: At higher concentrations, the GR can directly bind to glucocorticoid response elements (GREs) on DNA to activate the transcription of anti-inflammatory genes.[4][5]
Non-Genomic Mechanisms: Corticosteroids can also exert rapid, non-genomic effects through interactions with membrane-bound receptors and modulation of intracellular signaling cascades.
References
- 1. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 2. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Pumecitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Pumecitinib, a Janus kinase (JAK) inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] As a potent cytotoxic agent, it requires specific handling procedures to prevent exposure. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid (powder) or solution form.
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Protects against skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety goggles with side-shields or a face shield | Prevents splashes and aerosols from contacting the eyes.[1] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation of Stock Solutions:
All handling of this compound powder and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
-
Step 1: Decontamination. Before starting, decontaminate the work surface of the BSC or fume hood with an appropriate cleaning agent.
-
Step 2: Assemble Materials. Gather all necessary equipment, including this compound powder, solvent (e.g., DMSO), sterile conical tubes, and micropipettes with filtered tips.
-
Step 3: Don PPE. Put on all required PPE as specified in the table above.
-
Step 4: Weighing the Compound. Carefully weigh the desired amount of this compound powder.
-
Step 5: Dissolving the Compound. Add the appropriate volume of solvent to the powder. Mix gently by vortexing or pipetting until the solid is completely dissolved.
-
Step 6: Labeling and Storage. Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store at -20°C for the powder form and -80°C for solutions in a solvent, in a tightly sealed container.[1]
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
